1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-6-13(12-9)7-8-1-4-11-5-2-8/h1-6H,7H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUJGDQYNAJGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275561 | |
| Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142952-13-3 | |
| Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142952-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details two plausible and robust synthetic routes for the preparation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis strategies are based on established principles of pyrazole chemistry and supported by analogous procedures found in the scientific literature. This document provides detailed experimental protocols, quantitative data for representative compounds, and visualizations of the synthetic workflows.
Executive Summary
This compound is a disubstituted pyrazole featuring a pyridinylmethyl group at the N1 position and an amine group at the C3 position. This guide outlines two primary synthetic pathways for its preparation:
-
Route 1: N-Alkylation of 1H-pyrazol-3-amine. This approach involves the direct alkylation of the pre-formed 1H-pyrazol-3-amine with a suitable 4-(halomethyl)pyridine derivative. This method is straightforward and relies on the nucleophilicity of the pyrazole nitrogen.
-
Route 2: Pyrazole Ring Formation from (Pyridin-4-ylmethyl)hydrazine. This strategy involves the synthesis of the key intermediate, (pyridin-4-ylmethyl)hydrazine, followed by its cyclocondensation with a three-carbon synthon to construct the desired 3-aminopyrazole ring. This route offers flexibility in the choice of the three-carbon component.
Both routes are presented with detailed, step-by-step experimental procedures, supported by data from analogous reactions where specific data for the target compound is not available.
Route 1: N-Alkylation of 1H-pyrazol-3-amine
This synthetic route is a two-step process commencing with the commercially available 1H-pyrazol-3-amine. The core of this method is the regioselective N-alkylation of the pyrazole ring.
Caption: Synthetic workflow for Route 1.
Experimental Protocol: N-Alkylation of 1H-pyrazol-3-amine
Materials:
-
1H-pyrazol-3-amine
-
4-(Chloromethyl)pyridine hydrochloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrazol-3-amine (1.0 equivalent) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)pyridine hydrochloride (1.1 equivalents) and a suitable non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in anhydrous DMF dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.
Table 1: Representative Data for N-Alkylation of Pyrazole Derivatives
| Entry | Pyrazole Substrate | Alkylating Agent | Product | Yield (%) | Reference |
| 1 | 3-Methyl-5-hydroxypyrazole | Benzyl chloride | 1-Benzyl-3-methyl-5-pyrazolone | Not specified | [1] |
| 2 | 3,5-Dimethylpyrazole | Phenyl hydrazine | 1-Phenyl-3,5-dimethyl-1H-pyrazole | Not specified | [2] |
Route 2: Pyrazole Ring Formation from (Pyridin-4-ylmethyl)hydrazine
This alternative synthesis involves the initial preparation of a substituted hydrazine, which is then used to construct the pyrazole ring.
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Step 1: Synthesis of (Pyridin-4-ylmethyl)hydrazine
Materials:
-
4-(Chloromethyl)pyridine hydrochloride
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Diethyl ether
-
Potassium hydroxide (KOH)
Procedure:
-
To a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in ethanol, add hydrazine hydrate (10 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a saturated aqueous solution of potassium hydroxide to adjust the pH to >12.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (pyridin-4-ylmethyl)hydrazine, which can be used in the next step without further purification. A similar procedure for the 2-pyridyl isomer afforded a 78% yield[3].
Step 2: Synthesis of this compound
Materials:
-
(Pyridin-4-ylmethyl)hydrazine
-
3-Ethoxyacrylonitrile (or 3,3-bis(methylthio)-2-cyanoacrylonitrile)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of (pyridin-4-ylmethyl)hydrazine (1.0 equivalent) in ethanol, add 3-ethoxyacrylonitrile (1.1 equivalents).
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain this compound. A similar reaction using phenylhydrazine and 3-methoxyacrylonitrile under microwave irradiation in the presence of acetic acid in toluene yielded the corresponding 5-aminopyrazole in 90% yield[4]. The use of sodium ethoxide in ethanol as a base can favor the formation of the 3-aminopyrazole isomer[4].
Table 2: Representative Data for the Synthesis of Substituted 3-Aminopyrazoles
| Entry | Hydrazine Substrate | Three-Carbon Synthon | Product | Yield (%) | Reference |
| 1 | Phenylhydrazine | 3-Methoxyacrylonitrile | 1-Phenyl-1H-pyrazol-5-amine | 90 | [4] |
| 2 | Phenylhydrazine | 3-Methoxyacrylonitrile | 1-Phenyl-1H-pyrazol-3-amine | 85 | [4] |
| 3 | Hydrazine hydrate | 2,3-Dichloropropionitrile | 3(5)-Aminopyrazole | 68 | [5] |
Characterization Data for Analogous Compounds
Table 3: Spectroscopic Data for Analogous Pyrazole Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (ESI) [M+H]+ | Reference |
| 1-Benzyl-3,5-dimethyl-1H-pyrazole | 7.28-7.15 (m, 3H), 7.02 (d, 2H, J = 7.32), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H) | 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3 | 187.16 | [2] |
| 3-Amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | 3.40 (s, 3H), 5.42 (bs, 2H), 6.77–6.82 (m, 2H), 6.83–6.89 (m, 1H), 7.20–7.26 (m, 2H), 8.50 (bs, 1H) | 34.80, 69.74, 114.44, 115.69, 120.38, 129.25, 142.52, 144.40, 155.68 | 214.1089 | [6] |
Signaling Pathways and Biological Context
Substituted pyrazoles are a well-known class of heterocyclic compounds that are frequently investigated in medicinal chemistry for their diverse biological activities. They are often considered as privileged scaffolds in drug discovery. While the specific biological activity of this compound is not detailed in the reviewed literature, related pyrazole derivatives have been reported to exhibit a wide range of pharmacological properties, including but not limited to, anti-inflammatory, antimicrobial, and anticancer activities. The structural motifs present in the target molecule, namely the pyrazole and pyridine rings, are common in many biologically active compounds.
Caption: Potential biological relevance of the target molecule.
Conclusion
This technical guide provides two comprehensive and viable synthetic routes for the preparation of this compound. Both the N-alkylation of a pre-existing pyrazole core and the de novo synthesis of the pyrazole ring from a substituted hydrazine are well-precedented in the chemical literature. The detailed experimental protocols, based on analogous transformations, offer a solid starting point for researchers to synthesize this and related compounds for further investigation in drug discovery and development programs. The provided visualizations and tabulated data serve as a quick reference for the synthetic workflows and expected outcomes.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. rsc.org [rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. soc.chim.it [soc.chim.it]
- 5. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
CAS Number: 1142952-13-3[1]
Executive Summary
This technical guide provides a comprehensive overview of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. Due to the limited availability of published experimental data for this specific molecule, this document also summarizes the broader context of pyrazole-containing compounds, which are significant in medicinal chemistry due to their diverse biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and potential applications of this and related compounds.
Compound Identification and Properties
This compound is a heterocyclic organic compound containing both a pyrazole and a pyridine ring. The confirmed Chemical Abstracts Service (CAS) number for this compound is 1142952-13-3.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H10N4 | PubChem |
| Molecular Weight | 174.20 g/mol | PubChem |
| Canonical SMILES | C1=CN=CC=C1CN2C=CC(=N2)N | PubChem |
| InChI Key | GZUJGDQYNAJGBM-UHFFFAOYSA-N | PubChem |
| Predicted XlogP | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Note: The properties listed are computationally predicted and have not been experimentally verified in publicly available literature.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively described in peer-reviewed literature. However, the synthesis of related pyrazole derivatives often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a precursor that can form one in situ.
A general synthetic approach for N-substituted pyrazoles involves the reaction of a primary amine with a β-diketone and a hydroxylamine derivative. For instance, a general procedure for the synthesis of 3,5-dimethyl-1-substituted-pyrazoles is described as follows:
General Experimental Protocol for N-Substituted Pyrazole Synthesis:
-
A primary amine (1.00 mmol), a 1,3-dicarbonyl compound (e.g., 2,4-pentanedione, 1.10 mmol), and an aminating agent (e.g., O-(4-nitrobenzoyl)hydroxylamine, 1.50 mmol) are combined in a suitable solvent (e.g., DMF, 5.0 mL).
-
The reaction mixture is heated (e.g., at 80-85 °C) for a specified period (e.g., 1.5 hours).
-
After cooling, the reaction is worked up by adding water and extracting the product with an organic solvent.
-
The crude product is then purified using chromatography (e.g., silica gel or basic alumina).
This protocol would need to be adapted for the specific synthesis of this compound, likely starting from 4-(aminomethyl)pyridine and a suitable three-carbon building block for the pyrazole ring.
Biological Activity and Potential Applications
While there is no specific biological data available for this compound, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities. Molecules containing a pyrazole ring have been reported to exhibit:
-
Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives have been investigated for their anti-inflammatory effects.[2]
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in various compounds showing activity against bacteria and fungi.
-
Anticancer Activity: Certain amino-pyrazoles have been identified as potent inhibitors in cancer-related signaling pathways, such as p38 MAP kinase and Bruton's tyrosine kinase (BTK).
-
Antiviral Activity: Some pyrazole derivatives have shown promise as antiviral agents.
Given these established activities for the pyrazole class, it is plausible that this compound could be investigated for similar biological effects. The presence of the pyridine ring may influence its pharmacokinetic properties and target interactions.
Signaling Pathways and Mechanisms of Action
There is no information in the current literature regarding the specific signaling pathways modulated by this compound. For many biologically active pyrazole derivatives, the mechanism of action involves enzyme inhibition. For example, some pyrazole-containing drugs are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Logical Workflow for Investigating a Novel Pyrazole Compound
For a novel compound like this compound, a typical research workflow to elucidate its biological activity and mechanism of action would be as follows.
Caption: A generalized workflow for the preclinical investigation of a novel chemical entity.
Conclusion
This compound is a chemical entity with a confirmed CAS number but limited publicly available research data. Based on the well-documented biological activities of the broader pyrazole class of compounds, this molecule represents a potential candidate for further investigation in various therapeutic areas, particularly in the fields of inflammation, oncology, and infectious diseases. Future research should focus on establishing robust synthetic protocols, conducting comprehensive biological screenings, and elucidating its mechanism of action to determine its potential as a lead compound in drug discovery programs.
References
The Rising Therapeutic Potential of Pyrazole-Pyridine Derivatives: A Technical Guide
Introduction
Pyrazole-pyridine derivatives, hybrid heterocyclic compounds integrating both pyrazole and pyridine moieties, are emerging as a significant class of scaffolds in medicinal chemistry. Their unique structural features and versatile synthetic accessibility have led to the discovery of a wide array of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of pyrazole-pyridine compounds.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrazole-pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.[1][2][3]
Inhibition of Protein Kinases
A primary mechanism of action for many pyrazole-pyridine anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling.[4][5][6] The pyrazolopyridine scaffold can act as a bioisostere for purines, enabling it to effectively bind to the ATP-binding pocket of kinases.[4]
One notable example is the dual inhibition of PI3Kγ and PI3Kδ, which is a promising strategy in cancer immunotherapy.[7] A series of pyrazolo[1,5-a]pyridine derivatives have been reported as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[7] For instance, compound 20e (IHMT-PI3K-315) displays IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively, in biochemical assays.[7] In cellular assays, it effectively inhibits the phosphorylation of AKT S473 with EC50 values of 0.028 µM and 0.013 µM.[7] This inhibition can lead to the repolarization of M2 macrophages to the M1 phenotype, thereby enhancing anti-tumor immunity.[7]
Other kinase targets for pyrazole-pyridine derivatives include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and topoisomerases.[1] For example, ferrocene-pyrazole hybrids have been evaluated for their interaction with the tyrosine kinase domain of EGFR.[1]
Cytotoxic Activity
Numerous studies have evaluated the in vitro cytotoxicity of pyrazole-pyridine derivatives against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed method to assess cell viability.[1][8]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| 47c (ferrocene-pyrazole hybrid) | HCT-116 (Colon) | 3.12 | - | - | [1] |
| PC-3 (Prostate) | 124.40 | - | - | [1] | |
| HL60 (Leukemia) | 6.81 | - | - | [1] | |
| SNB19 (Astrocytoma) | 60.44 | - | - | [1] | |
| 62c (R = NO2) | MCF-7 (Breast) | - | 5-Fluorouracil | - | [1] |
| Caco2 (Colon) | - | 5-Fluorouracil | - | [1] | |
| HEPG2 (Liver) | - | 5-Fluorouracil | - | [1] | |
| 2g | HepG2 (Liver) | 0.01 | Doxorubicin | - | [9] |
| 11 | Jurkat (Leukemia) | 45.05 | - | - | [10] |
| 18 | Jurkat (Leukemia) | 14.85 | - | - | [10] |
| 41 | MCF-7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) | [11] |
| HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) | [11] | |
| 42 | HCT-116 (Colon) | 2.914 (µg/mL) | Doxorubicin | 3.676 (µg/mL) | [11] |
| 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [11] |
Table 1: Summary of Anticancer Activity of Selected Pyrazole-Pyridine Derivatives.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-pyridine derivatives have shown promising activity against a range of bacteria and fungi.[12][13]
Antibacterial and Antifungal Efficacy
The antimicrobial potential of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition using methods like the agar well-diffusion assay.[14][15]
| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Drug | Citation |
| 2g | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | - | Ciprofloxacin | [9] |
| Vancomycin-resistant Enterococci (VRE) | 8 | - | Ciprofloxacin | [9] | |
| Piperacillin-resistant Pseudomonas aeruginosa | 4 | - | Ciprofloxacin | [9] | |
| Extended-spectrum beta-lactamase-producing Escherichia coli | 4 | - | Ciprofloxacin | [9] | |
| Imidazo-pyridine substituted pyrazole (18) | Gram-positive & Gram-negative strains | <1 (MBC) | - | Ciprofloxacin | [13] |
| 5c (pyrazole-clubbed pyrimidine) | MRSA | 521 (µM) | 28 | Levofloxacin | [16] |
| P. aeruginosa | 2085 (µM) | 24 | Levofloxacin | [16] |
Table 2: Summary of Antimicrobial Activity of Selected Pyrazole-Pyridine Derivatives.
The synthesis of thiophene-pyrazole-pyridine hybrids has also yielded compounds with good antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Aspergillus flavus, and Candida albicans.[12]
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. srrjournals.com [srrjournals.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Core Mechanism of Action for 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine and its Analogs
Disclaimer: As of late 2025, publicly available scientific literature and patent databases do not contain specific data regarding the mechanism of action for the compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. However, the core chemical scaffold, a 1H-pyrazol-3-amine derivative, is prominent in a class of highly selective and potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide will, therefore, provide a comprehensive overview of the mechanism of action of these representative 1H-pyrazol-3-amine derivatives as RIPK1 inhibitors, which represents a plausible and well-documented potential mechanism for the topic compound.
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in the regulation of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, particularly necroptosis.[1][2] Aberrant RIPK1 activity is implicated in a host of inflammatory and neurodegenerative diseases.[1][3] A promising therapeutic strategy involves the targeted inhibition of RIPK1's kinase activity.[1] Structurally related compounds to this compound, specifically other 1H-pyrazol-3-amine derivatives, have been identified as potent and selective inhibitors of RIPK1.[2][4] These molecules typically function as Type II kinase inhibitors, binding to an allosteric pocket and stabilizing the kinase in an inactive conformation.[5] By inhibiting RIPK1, these compounds effectively block the downstream signaling cascade that leads to necroptotic cell death, thereby mitigating inflammation. This document details the central role of RIPK1 in cellular signaling, the mechanism of its inhibition by 1H-pyrazol-3-amine derivatives, and the experimental protocols used to characterize this activity.
The Core Target: Receptor-Interacting Protein Kinase 1 (RIPK1)
RIPK1 is a serine/threonine kinase that functions as a crucial intracellular signaling mediator.[6][7] It is a multifaceted protein that, depending on the cellular context and post-translational modifications, can either promote cell survival and inflammation or trigger programmed cell death in the form of apoptosis or necroptosis.[6][7][8]
-
Scaffold Function (Pro-survival): In response to stimuli like Tumor Necrosis Factor-alpha (TNF-α), RIPK1 can act as a scaffold, assembling a signaling complex that leads to the activation of the NF-κB pathway.[3][9] This pathway promotes the transcription of pro-survival and pro-inflammatory genes.[6][9] The kinase activity of RIPK1 is not required for this scaffolding function.[9]
-
Kinase Function (Pro-death): When the pro-survival signaling is compromised, or under specific cellular conditions where caspase-8 is inhibited, the kinase activity of RIPK1 becomes dominant.[8] RIPK1 undergoes autophosphorylation, initiating a signaling cascade that culminates in a form of programmed necrosis called necroptosis.[8][10] It is this kinase activity that is the primary target for the 1H-pyrazol-3-amine class of inhibitors.[2]
The Signaling Pathway: TNF-α Induced Necroptosis
The most extensively studied pathway involving RIPK1 kinase activity is TNF-α-induced necroptosis.[11] This pathway is a caspase-independent form of programmed cell death and is considered highly inflammatory due to the release of cellular contents upon cell lysis.[8]
The key steps are as follows:
-
TNFR1 Stimulation & Complex I Formation: Binding of TNF-α to its receptor (TNFR1) recruits a membrane-bound signaling complex known as Complex I. RIPK1 is recruited here and ubiquitinated, acting as a scaffold for NF-κB activation and cell survival.
-
Transition to Complex II (Apoptotic): Deubiquitination of RIPK1 allows it to dissociate from the membrane and form a cytosolic complex, Complex II, with FADD and Caspase-8. This complex typically leads to apoptosis.
-
Necrosome Formation (Necroptotic Switch): In scenarios where Caspase-8 is absent or inhibited (e.g., by viral proteins or chemical inhibitors), RIPK1 is not cleaved and inactivated. Instead, its kinase activity is unleashed.[8] Activated RIPK1 recruits and phosphorylates RIPK3 via their respective RIP Homology Interaction Motif (RHIM) domains.[6] This RIPK1-RIPK3 complex is the core of the "necrosome".[10]
-
Execution of Necroptosis: The activated necrosome then recruits and phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell swelling, lysis, and the release of damage-associated molecular patterns (DAMPs), which propagates inflammation.[10]
The 1H-pyrazol-3-amine derivatives act by directly inhibiting the kinase activity of RIPK1, thereby preventing the initial autophosphorylation and the subsequent recruitment and activation of RIPK3, effectively halting the formation of the necrosome and the execution of necroptosis.[2][4]
Quantitative Data: Inhibitory Potency
Quantitative analysis of representative 1H-pyrazol-3-amine derivatives demonstrates their high potency against RIPK1 and their efficacy in cellular models of necroptosis. The data for a prioritized lead compound, referred to as compound 44 in a key study, is summarized below.[2]
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line | Cellular Assay | EC₅₀ (nM) | Reference |
| Compound 44 | RIPK1 | Biochemical Kinase Assay | 1.2 | Human HT-29 | Necroptosis Protection | 17 | [2] |
| Compound 44 | RIPK1 | Biochemical Kinase Assay | 1.2 | Murine L929 | Necroptosis Protection | 30 | [2] |
Table 1: Potency and cellular efficacy of a representative 1H-pyrazol-3-amine derivative (Compound 44) as a RIPK1 inhibitor. IC₅₀ represents the concentration required for 50% inhibition of the enzyme's activity in a biochemical assay. EC₅₀ represents the concentration required for 50% protection against induced necroptotic cell death.
Experimental Protocols
The characterization of RIPK1 inhibitors involves a combination of biochemical and cell-based assays to determine direct enzyme inhibition and cellular efficacy.
Protocol 1: In Vitro RIPK1 Kinase Assay
This protocol outlines a method to measure the direct inhibition of RIPK1 kinase activity by a test compound. It is based on the principles of ADP-detecting assays like the Transcreener® ADP² Assay.[12]
Objective: To determine the IC₅₀ value of a test compound against recombinant human RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate[13]
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA)[12]
-
Test compound (e.g., 1H-pyrazol-3-amine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar ADP detection system
-
96-well or 384-well plates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Enzyme Reaction Setup: In a microplate, add the kinase reaction buffer, the RIPK1 enzyme, and the substrate (MBP).
-
Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the appropriate wells. Allow a pre-incubation period (e.g., 10-30 minutes) at room temperature to permit compound binding to the enzyme.[14]
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes) during which the enzyme phosphorylates the substrate, producing ADP.[15]
-
Termination and Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit. This typically involves adding a reagent that stops the kinase reaction and another that converts ADP to a detectable signal (e.g., luminescence).
-
Data Analysis: Measure the signal on a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Necroptosis Protection Assay
This protocol describes a method to evaluate the ability of a test compound to protect cells from induced necroptosis. Human HT-29 colon adenocarcinoma cells are a common model for this assay.[16]
Objective: To determine the EC₅₀ value of a test compound for the inhibition of necroptosis.
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Human TNF-α
-
A cIAP inhibitor (e.g., SM-164 or Birinapant)[16]
-
Test compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)[14]
-
96-well clear-bottom, opaque-walled plates
Procedure:
-
Cell Seeding: Seed HT-29 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with a serial dilution of the test compound for 30-60 minutes.[15]
-
Induction of Necroptosis: Induce necroptosis by adding a cocktail of human TNF-α, a cIAP inhibitor (SM-164), and a caspase inhibitor (z-VAD-fmk) to the media.[16] Include control wells with cells only (max viability) and cells with the induction cocktail plus DMSO (min viability).
-
Incubation: Incubate the plate for a period sufficient to induce cell death, typically 18-24 hours.[16]
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data, setting the "cells only" control as 100% viability and the "cocktail + DMSO" control as 0% viability. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.
Conclusion
While direct experimental evidence for this compound is currently lacking in public-domain research, its core structure strongly suggests a potential mechanism of action as an inhibitor of RIPK1 kinase. Based on extensive research into this class of molecules, the compound likely functions by binding to an allosteric site on RIPK1, preventing the kinase from adopting an active conformation. This inhibitory action would block the initiation of the necroptotic signaling cascade, a key pathway in inflammation-driven pathologies. The protocols and data presented herein provide a robust framework for the experimental validation of this hypothesized mechanism of action for this compound and other related derivatives. Such studies would be crucial in determining its potential as a therapeutic agent for inflammatory and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 7. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 16. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document extrapolates likely spectral characteristics based on the analysis of analogous structures. The information herein serves as a predictive guide for the identification and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectroscopic data of structurally related compounds containing pyrazole, pyridine, and amine functionalities.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 2H | Pyridine H-2, H-6 |
| ~7.2 | Doublet | 2H | Pyridine H-3, H-5 |
| ~7.5 | Doublet | 1H | Pyrazole H-5 |
| ~5.8 | Doublet | 1H | Pyrazole H-4 |
| ~5.3 | Singlet | 2H | Methylene (-CH₂-) |
| ~4.0 (broad) | Singlet | 2H | Amine (-NH₂) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Pyridine C-2, C-6 |
| ~148 | Pyridine C-4 |
| ~122 | Pyridine C-3, C-5 |
| ~155 | Pyrazole C-3 |
| ~130 | Pyrazole C-5 |
| ~95 | Pyrazole C-4 |
| ~55 | Methylene (-CH₂-) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium-Strong, Broad | N-H stretch (amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Weak-Medium | C-H stretch (aliphatic) |
| ~1620 | Medium | C=N stretch (pyridine) |
| ~1590 | Medium | C=C stretch (aromatic) |
| ~1550 | Medium | N-H bend (amine) |
| ~1480 | Medium | C=C stretch (pyrazole) |
| 1300-1200 | Medium-Strong | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 174 | [M]⁺ (Molecular Ion) |
| 93 | [M - C₅H₄N]⁺ (Loss of pyridyl group) |
| 92 | [C₅H₄NCH₂]⁺ (Pyridylmethyl fragment) |
| 81 | [C₃H₄N₃]⁺ (Aminopyrazole fragment) |
Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data outlined above. These protocols are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectral data would be obtained using an electrospray ionization (ESI) mass spectrometer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The mass-to-charge ratio (m/z) of the resulting ions would be recorded.
Experimental Workflow
The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.
Unveiling the Therapeutic Potential of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine: A Technical Guide for Preclinical Investigation
For Immediate Release
This technical guide addresses the scarcity of public data on the specific therapeutic targets of the novel compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine . While direct biological activity and mechanistic studies on this molecule are not extensively documented in publicly accessible literature, its structural features—a substituted aminopyrazole—suggest a high potential for interaction with various biological targets. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the therapeutic promise of this compound. We will delve into the known landscape of similar chemical entities and propose a structured approach to identify and validate its potential therapeutic applications.
Introduction to the Therapeutic Landscape of Pyrazole Derivatives
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as potent modulators of various biological targets. The broader class of aminopyrazoles and pyridinyl-pyrazoles has been associated with a wide array of pharmacological activities. Notably, compounds with similar core structures have been investigated for their roles as:
-
Kinase Inhibitors: Many pyrazole-containing molecules have been found to inhibit protein kinases, which are crucial regulators of cell signaling. For instance, different substituted pyrazoles have been explored as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), Casein Kinase 1δ/ε (CK1δ/ε), and other kinases involved in inflammatory and oncogenic pathways.[1][2]
-
Immuno-oncology Agents: The modulation of immune checkpoints is a cornerstone of modern cancer therapy. Structurally related compounds have been investigated as inhibitors of the Programmed cell death protein 1 (PD-1) and Programmed death-ligand 1 (PD-L1) interaction, suggesting that pyrazole derivatives could play a role in cancer immunotherapy.[3]
-
Metabolic and Cardiovascular Disease Modulators: Certain pyrazolo-pyridine scaffolds have been identified as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4), with potential applications in Parkinson's disease.[4] Furthermore, some pyrazole derivatives have been patented for their potential use in cardiovascular and renal diseases.
Given this context, this compound represents a promising candidate for screening against a variety of therapeutic targets, particularly within oncology, inflammation, and neurology.
Proposed Experimental Workflow for Target Identification and Validation
To systematically investigate the therapeutic potential of this compound, a multi-step experimental workflow is proposed. This workflow is designed to first identify potential biological targets and then validate the compound's activity and mechanism of action.
Detailed Methodologies for Key Experiments
The following sections outline the general protocols for the key experiments proposed in the workflow. These are intended as a starting point and should be optimized based on the specific targets and assays being employed.
High-Throughput Screening (HTS)
Objective: To rapidly screen this compound against a large number of potential targets to identify initial "hits."
Protocol Outline:
-
Assay Plate Preparation: Prepare 384- or 1536-well microtiter plates containing the target of interest (e.g., purified enzyme, receptor-expressing cells).
-
Compound Dispensing: Use automated liquid handlers to dispense a range of concentrations of the test compound into the assay plates. Include appropriate positive and negative controls.
-
Incubation: Incubate the plates for a predetermined time at a controlled temperature to allow for compound-target interaction.
-
Signal Detection: Add detection reagents and measure the assay signal using a plate reader (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: Calculate the percent inhibition or activation for each compound concentration and determine initial hit compounds based on a predefined activity threshold.
In Vitro Validation: IC50/EC50 Determination
Objective: To quantify the potency of the compound against the identified target.
Protocol Outline:
-
Serial Dilution: Prepare a serial dilution of this compound, typically in 10-point, half-log increments.
-
Assay Performance: Perform the biochemical or cell-based assay as described for HTS, using the serially diluted compound.
-
Dose-Response Curve Generation: Plot the measured response against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition assays) or EC50 (for activation assays) value.
Cell-Based Target Engagement Assays
Objective: To confirm that the compound interacts with its intended target within a cellular context.
Protocol Outline (Example using Cellular Thermal Shift Assay - CETSA):
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Target Quantification: Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target protein that remains soluble at each temperature.
-
Melt Curve Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Quantitative Data Summary (Hypothetical)
While no specific quantitative data for this compound is available, the following table illustrates how such data would be presented upon successful completion of the proposed screening and validation studies.
| Target Family | Specific Target | Assay Type | IC50 / EC50 (nM) | Cell-Based Potency (nM) |
| Kinase | Kinase X | Biochemical | Data to be determined | Data to be determined |
| Kinase | Kinase Y | Biochemical | Data to be determined | Data to be determined |
| GPCR | Receptor Z | Binding | Data to be determined | Data to be determined |
Signaling Pathway Analysis (Hypothetical)
Should this compound be identified as a potent and selective kinase inhibitor, the next step would be to elucidate its impact on the corresponding signaling pathway. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
References
- 1. chemscene.com [chemscene.com]
- 2. AU2017341324A1 - Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof - Google Patents [patents.google.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Pyrazolopyridines: A Technical Guide to Their Discovery and Development as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that exploit the specific molecular vulnerabilities of cancer cells. Among the promising classes of small molecule inhibitors, pyrazolopyridine and its related fused heterocyclic systems have emerged as a privileged scaffold in the design of novel anticancer agents. Their structural similarity to endogenous purines allows them to effectively compete for the ATP-binding sites of numerous protein kinases, many of which are critical drivers of oncogenesis. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of pyrazolopyridine compounds as anticancer agents, with a focus on their role as kinase inhibitors.
Core Principles: Kinase Inhibition as a Therapeutic Strategy
Protein kinases play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolopyridine derivatives have demonstrated remarkable versatility in targeting a range of kinases implicated in cancer progression.
Cyclin-Dependent Kinase (CDK) Inhibition
The cell cycle is a tightly regulated process orchestrated by CDKs and their cyclin partners. Uncontrolled cell proliferation in cancer is often linked to aberrant CDK activity. Pyrazolopyridine-based compounds have been extensively investigated as CDK inhibitors, particularly targeting CDK2, which is crucial for the G1 to S phase transition.[1][2] By blocking the ATP-binding site of CDK2, these inhibitors can halt the cell cycle and induce apoptosis in cancer cells.
Src Family Kinase (SFK) Inhibition
Src, a non-receptor tyrosine kinase, is a key node in signaling pathways that control cell growth, adhesion, invasion, and angiogenesis.[3] Elevated Src activity is frequently observed in various solid tumors and is associated with metastatic potential.[4] Pyrazolopyridine inhibitors of Src have shown the ability to block its downstream signaling, leading to reduced tumor growth and metastasis.[5][6]
Quantitative Analysis of Anticancer Activity
The potency of pyrazolopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the in vitro activity of selected pyrazolopyridine compounds against various cancer cell lines and protein kinases.
| Compound | Target Kinase | IC50 / Ki (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| CDK2 Inhibitors | |||||
| Compound 4 | CDK2/cyclin A2 | 0.24 | HCT-116 | - | [1] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | MCF-7 | - | [1] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | HepG2 | - | [1] |
| Compound 14 | CDK2/cyclin A2 | 0.93 | A549 | - | [1] |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.394 | - | - | [1] |
| Compound 15 | CDK2 | 0.005 (Ki) | A2780 | 0.127 - 0.560 | [2] |
| Compound 15 (Pyrazolopyrimidine) | CDK2/cyclin A2 | 0.061 | HCT-116 | Potent | [7] |
| Src Family Kinase Inhibitors | |||||
| SI388 (2a) | Src | 0.423 (Ki) | T98G, U251 | - | [4] |
| SI388 (2a) | Abl | 0.419 (Ki) | - | - | [4] |
| Compound 6e | Src | 5.6 | - | - | [3] |
| Compound 10c | Src | 5.1 | - | - | [3] |
| eCF506 | SRC | <0.001 | MCF7 | Potent | [5] |
| Multi-Kinase Inhibitors | |||||
| Compound 33 | FLT3 | Potent | MV4-11 | Potent | [8] |
| Compound 33 | VEGFR2 | Potent | - | - | [8] |
Key Experimental Protocols
The discovery and development of pyrazolopyridine anticancer agents rely on a suite of standardized in vitro assays to determine their efficacy and mechanism of action.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolopyridine compound for a specified period (e.g., 48 or 72 hours).[1][11] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.[9][12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[1][12]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[1][9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assays
Determining the direct inhibitory effect of pyrazolopyridine compounds on their target kinases is crucial for understanding their mechanism of action.
This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.[1][14]
Protocol:
-
Reagent Preparation: Prepare the CDK2/cyclin A2 enzyme, substrate (e.g., a specific peptide), and ATP in a suitable kinase buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the pyrazolopyridine inhibitor at various concentrations, the CDK2/cyclin A2 enzyme, and the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[15]
-
ATP Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®) which contains luciferase and luciferin. The luciferase enzyme catalyzes the conversion of the remaining ATP into a luminescent signal.[14]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined.
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[15]
Protocol:
-
Reagent Preparation: Prepare the Src enzyme, a specific peptide substrate, and ATP in an assay buffer.
-
Reaction Setup: In a suitable microplate, add the test compound, Src enzyme, and the substrate/ATP mix. Include a reference inhibitor (e.g., Dasatinib) as a positive control.
-
Kinase Reaction: Initiate the reaction and incubate at 37°C for 30-45 minutes.
-
ADP Detection: Add a reagent that converts the generated ADP to a fluorescent signal. This is often a multi-step enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λEx = 535 nm / λEm = 587 nm).
-
Data Analysis: A higher fluorescence signal corresponds to higher kinase activity (more ADP produced). Calculate the percentage of inhibition and the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams illustrate key signaling pathways targeted by pyrazolopyridine inhibitors and a typical workflow for their evaluation.
Caption: A typical workflow for the discovery and development of pyrazolopyridine anticancer agents.
Caption: Inhibition of the CDK2 signaling pathway by pyrazolopyridine compounds.
Caption: Inhibition of the Src signaling pathway by pyrazolopyridine compounds.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective pyrazolopyridine inhibitors has been guided by extensive structure-activity relationship (SAR) studies.[16][17] Key insights include:
-
The Pyrazolopyridine Core: This bicyclic system serves as an effective hinge-binder, mimicking the adenine moiety of ATP and forming crucial hydrogen bonds with the kinase hinge region.[17][18]
-
Substituents at N1: Modifications at the N1 position of the pyrazole ring can significantly impact potency and selectivity by exploring different pockets within the ATP-binding site.[16]
-
Substituents at C3 and C4: Functionalization at these positions often influences interactions with the solvent-exposed region and can be optimized to enhance cell permeability and pharmacokinetic properties.[8][16]
Conclusion and Future Directions
Pyrazolopyridine-based compounds represent a highly promising class of anticancer agents, with several candidates demonstrating significant preclinical and clinical activity. Their versatility as kinase inhibitors allows for the targeting of multiple oncogenic pathways. Future research will likely focus on the development of next-generation pyrazolopyridines with improved selectivity to minimize off-target effects and overcome drug resistance. The continued exploration of novel substitution patterns and the use of advanced drug design strategies will undoubtedly lead to the discovery of even more effective pyrazolopyridine-based cancer therapeutics.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. promega.com [promega.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition
An In-depth Technical Guide to the Structure-Activity Relationship of Aminopyrazole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the discovery and development of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase active site makes it an ideal starting point for inhibitor design. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of aminopyrazole-based inhibitors targeting various kinase families, details the experimental protocols used to evaluate them, and visualizes the complex biological pathways they modulate.
Core Structure-Activity Relationship (SAR) Principles
The aminopyrazole scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The general aminopyrazole core and its key modification points (R1, R2, R3) are illustrated below. SAR studies have revealed that small changes at these positions can lead to significant differences in biological activity.
In Silico Modeling of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This whitepaper provides an in-depth technical guide to the in silico modeling of the binding of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine to a putative protein kinase target. Given the prevalence of pyrazole-based compounds as kinase inhibitors, this guide will use a representative protein kinase to illustrate the workflow, from initial protein and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations.[1][2][3]
Introduction to this compound and In Silico Modeling
This compound is a heterocyclic compound containing a pyrazole and a pyridine moiety.[4] Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[5] Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are frequently dysregulated in diseases such as cancer.[1][2][3]
In silico modeling, a cornerstone of modern drug discovery, employs computational methods to simulate and predict the interaction between a ligand (like our compound of interest) and its biological target. This approach accelerates the drug development process by identifying promising lead compounds, optimizing their structure for improved efficacy and safety, and providing insights into their mechanism of action at a molecular level. Key techniques in this field include molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.[1][6][7]
Experimental Protocols: A Step-by-Step In Silico Workflow
This section details the methodologies for a comprehensive in silico analysis of this compound binding to a representative protein kinase.
Target Selection and Preparation
The selection of a relevant protein target is the first critical step. Based on the known activity of similar pyrazole derivatives, a plausible target is a member of the protein kinase family, for instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[2][3]
-
Protocol:
-
The three-dimensional crystal structure of the target protein (e.g., VEGFR-2) is retrieved from the Protein Data Bank (PDB).[8]
-
The protein structure is prepared using software such as AutoDock Tools or Maestro (Schrödinger). This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
The binding site is defined, typically as a grid box encompassing the active site where the native ligand binds.
-
Ligand Preparation
The 3D structure of this compound is prepared for docking.
-
Protocol:
-
The 2D structure of the ligand is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Partial charges are assigned to the ligand atoms.
-
Molecular Docking
Molecular docking predicts the preferred orientation of the ligand when bound to the protein target.
-
Protocol:
-
A docking program such as AutoDock Vina or Glide is used to perform the docking calculations.
-
The prepared ligand is docked into the defined binding site of the prepared protein.
-
The docking results are analyzed based on the predicted binding affinity (scoring function) and the binding pose of the ligand within the active site. The pose with the lowest binding energy is typically considered the most favorable.[8]
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological environment.
-
Protocol:
-
The best-docked pose of the protein-ligand complex is used as the starting structure for the MD simulation.
-
The complex is solvated in a water box with appropriate ions to neutralize the system.
-
The system is energy-minimized to remove any steric clashes.
-
The system is gradually heated to physiological temperature (e.g., 300 K) and equilibrated.
-
A production MD run is performed for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).[1] Software like GROMACS or AMBER is commonly used for these simulations.[1]
-
Binding Free Energy Calculations
These calculations provide a more accurate estimation of the binding affinity than docking scores alone.
-
Protocol:
-
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is applied to the MD simulation trajectory.[1][6][7]
-
This method calculates the binding free energy by considering contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy.[6]
-
Data Presentation: Quantitative Analysis
The following tables summarize hypothetical quantitative data that could be obtained from the in silico modeling of this compound binding to a protein kinase.
| Parameter | Value | Software/Method |
| Molecular Docking | ||
| Binding Affinity (kcal/mol) | -8.5 | AutoDock Vina |
| Molecular Dynamics Simulation | ||
| Simulation Time (ns) | 100 | GROMACS |
| RMSD of Protein Backbone (Å) | 1.5 ± 0.3 | GROMACS |
| RMSD of Ligand (Å) | 0.8 ± 0.2 | GROMACS |
| Binding Free Energy Calculation | ||
| van der Waals Energy (kcal/mol) | -45.2 | MM/GBSA |
| Electrostatic Energy (kcal/mol) | -20.7 | MM/GBSA |
| Polar Solvation Energy (kcal/mol) | 35.1 | MM/GBSA |
| Nonpolar Solvation Energy (kcal/mol) | -4.8 | MM/GBSA |
| Total Binding Free Energy (kcal/mol) | -35.6 | MM/GBSA |
Caption: Summary of In Silico Modeling Results.
| Interacting Residue | Interaction Type | Distance (Å) |
| GLU917 | Hydrogen Bond | 2.8 |
| CYS919 | Hydrogen Bond | 3.1 |
| LEU840 | Hydrophobic | 3.5 |
| VAL848 | Hydrophobic | 3.9 |
| ALA866 | Hydrophobic | 3.7 |
| PHE1047 | π-π Stacking | 4.2 |
Caption: Predicted Intermolecular Interactions.
Visualizations: Workflows and Pathways
In Silico Modeling Workflow
Caption: A typical workflow for in silico drug design.
Representative Protein Kinase Signaling Pathway
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The in silico modeling approach detailed in this whitepaper provides a robust framework for investigating the binding of this compound to a protein kinase target. Through a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, it is possible to gain significant insights into the binding affinity, stability, and key intermolecular interactions of this compound. This information is invaluable for guiding further lead optimization and experimental validation in the drug discovery pipeline. The methodologies and visualizations presented here serve as a comprehensive guide for researchers and scientists in the field of computational drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chiralen.com [chiralen.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ijpbs.com [ijpbs.com]
Exploring the Chemical Space of Substituted Pyrazolopyridines: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its structural similarity to the endogenous purine nucleus allows for interaction with a variety of biological targets, making it a focal point in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the chemical space of substituted pyrazolopyridines, with a particular focus on their synthesis, anticancer properties, and the underlying signaling pathways. Detailed experimental protocols and systematically organized quantitative biological data are presented to aid researchers in the design and development of next-generation pyrazolopyridine-based drug candidates.
Introduction to Pyrazolopyridines
Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring.[3] This fusion can occur in several isomeric forms, with the 1H-pyrazolo[3,4-b]pyridine being one of the most extensively studied scaffolds. The versatility of this core structure allows for substitutions at various positions, leading to a vast chemical space with diverse pharmacological profiles.[3] Numerous pyrazolopyridine derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4] A significant area of research has been their development as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[1]
Synthetic Strategies for Pyrazolopyridine Scaffolds
The synthesis of the pyrazolopyridine core can be achieved through various chemical reactions, often involving the condensation of a pyrazole precursor with a pyridine or a suitable three-carbon synthon. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Synthesis of 1H-Pyrazolo[3,4-b]pyridines
A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold is the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[3] The reaction typically proceeds through a condensation reaction followed by cyclization.
Another widely employed method is the Gould-Jacobs reaction, which involves the reaction of an aminopyrazole with diethyl 2-(ethoxymethylene)malonate to yield a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which can be further functionalized.[3]
Biological Activity and Structure-Activity Relationships (SAR)
Substituted pyrazolopyridines have demonstrated significant potential as anticancer agents, with numerous studies reporting their potent activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key kinases involved in cancer cell proliferation and survival.
Anticancer Activity
The anticancer activity of pyrazolopyridine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have revealed that modifications at the N1, C3, C4, and C6 positions can significantly impact their potency and selectivity. For instance, the introduction of a phenyl group at the C3 position has been shown to be crucial for the antiproliferative activity in some series of compounds.[5]
Quantitative Biological Data
The following tables summarize the in vitro anticancer activity of selected substituted pyrazolopyridine derivatives from various studies.
Table 1: In Vitro Anticancer Activity of 3-Phenyl-Substituted Pyrazolo[3,4-c]pyridines [5]
| Compound | R1 | R2 | MIA PaCa-2 IC50 (µM) | PC-3 IC50 (µM) | SCOV3 IC50 (µM) |
| 16 | H | CN | 1.6 | 2.1 | 4.3 |
| 23 | H | CH2NH2 | 2.5 | 3.8 | 3.1 |
Table 2: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Cancer Cell Lines [6]
| Compound | HeLa IC50 (µM) | A375 IC50 (µM) | HCT-116 IC50 (µM) |
| 28 | 1.7 | 0.87 | 0.55 |
Table 3: In Vitro c-Met Kinase Inhibition and Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives [7]
| Compound | c-Met IC50 (nM) | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| 5a | 4.27 ± 0.31 | 3.42 ± 1.31 | 6.83 ± 0.05 | 9.21 ± 0.02 |
| 5b | 7.95 ± 0.17 | 3.56 ± 1.5 | 7.11 ± 0.12 | 8.73 ± 0.24 |
Key Signaling Pathways
The anticancer effects of many pyrazolopyridine derivatives are attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. Two such important pathways are the TANK-binding kinase 1 (TBK1) and the AMP-activated protein kinase (AMPK) pathways.
TBK1 Signaling Pathway
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a crucial role in innate immunity and has been implicated in the survival of cancer cells.[8] Inhibition of TBK1 is a promising strategy for cancer therapy. Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[9]
Caption: TBK1 Signaling Pathway and Inhibition by Pyrazolopyridines.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism.[4] Activation of AMPK can suppress cell growth and proliferation, making it an attractive target for cancer therapy. Some pyrazolopyridine derivatives have been shown to activate AMPK.
Caption: AMPK Signaling Pathway and Activation by Pyrazolopyridines.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of substituted pyrazolopyridines.
General Synthetic Protocol for 1H-Pyrazolo[3,4-b]pyridines
A representative procedure for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the following steps:
-
Reaction Setup: To a solution of a 5-aminopyrazole derivative (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid) is added a 1,3-dicarbonyl compound (1.1 mmol).
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period (typically 4-12 hours) and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted 1H-pyrazolo[3,4-b]pyridine.
In Vitro Cytotoxicity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test pyrazolopyridine compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Conclusion
The substituted pyrazolopyridine core represents a highly valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization allow for a thorough exploration of its chemical space. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in drug discovery, facilitating the rational design and development of potent and selective pyrazolopyridine-based drug candidates. Further investigation into the structure-activity relationships and the elucidation of their mechanisms of action will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases.
References
- 1. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 2. TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. (PDF) The role of TBK1 in cancer pathogenesis and anticancer immunity (2022) | Austin P. Runde | 63 Citations [scispace.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The AMP-activated protein kinase pathway – new players upstream and downstream | Semantic Scholar [semanticscholar.org]
- 9. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridine Moiety: A Linchpin in Molecular Recognition and Receptor Binding
An In-depth Technical Guide for Drug Development Professionals
The pyridine ring, a foundational heterocyclic scaffold, is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its prevalence in FDA-approved drugs stems from a unique combination of physicochemical properties that allow it to act as a versatile linchpin in ligand-receptor interactions.[3] The nitrogen heteroatom imbues the ring with distinct characteristics compared to its carbocyclic analog, benzene, including enhanced polarity, basicity, hydrogen bonding capability, and the potential for a variety of noncovalent interactions.[2][4] These features enable medicinal chemists to strategically incorporate the pyridine moiety to enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles, making it a "privileged" structure in drug design.[2]
The Physicochemical Basis of Pyridine's Role in Receptor Binding
The efficacy of the pyridine ring in molecular recognition is rooted in its fundamental electronic and structural properties. The nitrogen atom introduces a dipole moment and a locus of basicity, making the ring a hydrogen bond acceptor and capable of engaging in strong electrostatic interactions upon protonation.
-
Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a potent hydrogen bond acceptor, a crucial interaction for anchoring ligands within a receptor's binding pocket.[4][5] This interaction is fundamental to the binding of countless drugs. The strength of this bond can be modulated by substituents on the ring, which alter the electron density on the nitrogen.[6]
-
Cation-π Interactions: When protonated to form a pyridinium cation, the ring can engage in powerful cation-π interactions with aromatic residues (e-g., Tryptophan, Tyrosine, Phenylalanine) in the receptor.[7][8] This interaction, where the positive charge of the pyridinium ion is attracted to the electron-rich face of an aromatic ring, can contribute significantly to binding energy, often comparable to salt bridges or hydrogen bonds.[7][9]
-
Polarity and Solubility: The nitrogen atom increases the polarity of the pyridine ring compared to benzene, which can improve water solubility—a key attribute for drug candidates.[5] This enhanced polarity can also lead to favorable dipole-dipole interactions within the binding site.
-
Bioisosterism: Pyridine is frequently employed as a bioisostere for a phenyl ring.[10] This substitution can address issues such as metabolic instability (e.g., preventing unwanted oxidative metabolism on the phenyl ring), improve cellular permeability, or introduce a key hydrogen bonding interaction without drastically altering the molecule's size and shape.[4][10]
Key Interaction Modes of the Pyridine Moiety in Specific Receptor Classes
The versatility of the pyridine scaffold is evident in its ability to interact with a wide range of receptor families, from G-protein coupled receptors (GPCRs) and kinases to ion channels.
G-Protein Coupled Receptors (GPCRs): The Adenosine A3 Receptor Case Study
The adenosine A3 receptor (A3R) is a GPCR involved in various pathophysiological processes, making it a target for inflammatory diseases and cancer. A series of pyrido[2,1-f]purine-2,4-dione derivatives have been developed as potent and selective A3R antagonists. The pyridine core is integral to the high affinity of these compounds.
Quantitative Binding Data for A3R Antagonists
| Compound Reference | Modification | hA3R Affinity (Ki, nM) | Residence Time (RT, min) |
| 1 | Phenyl (baseline) | 1.0 ± 0.1 | 148 ± 30 |
| 5 | 4-Methoxyphenyl | 108 ± 10 | 2.2 ± 0.3 |
| 27 | 3-Fluorophenyl | 0.38 ± 0.03 | 376 ± 46 |
| 31 | 2-Thienyl | 1.1 ± 0.1 | 391 ± 10 |
| Data synthesized from literature reports.[11] |
The data illustrates the profound impact of substitutions on the pyridine-containing scaffold. A 3-fluoro substitution (Compound 27 ) enhances affinity over 2-fold compared to the baseline phenyl group, while a 4-methoxy substitution (Compound 5 ) drastically reduces affinity but results in a very short residence time.[11] This highlights how the pyridine core can be fine-tuned to achieve desired affinity and kinetic profiles.
Signaling Pathway of the Adenosine A3 Receptor
The A3 receptor, upon activation by its endogenous ligand adenosine, couples to Gi proteins. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and activates other pathways like the MAPK/ERK pathway. Antagonists containing the pyridine moiety block this initial activation step.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes - American Chemical Society [acs.digitellinc.com]
- 7. π-Cation Interactions in Molecular Recognition: Perspectives on Pharmaceuticals and Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cation-pi interactions - Proteopedia, life in 3D [proteopedia.org]
- 9. Cation–π interaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Kinase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for determining the inhibitory activity of the compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine against a specific kinase. Pyrazole-based compounds are a well-recognized class of kinase inhibitors, with various derivatives targeting a range of kinases involved in cellular signaling pathways.[1][2][3][4][5] This protocol is based on the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6] The assay is suitable for high-throughput screening and detailed mechanistic studies of kinase inhibitors.[7][8][9]
Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that determines kinase activity by quantifying the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.[6]
Data Presentation
The inhibitory activity of this compound is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The results of the kinase inhibition assay can be summarized in the following table.
| Target Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | [Insert Value] | [Insert Value] |
| Kinase B | [Insert Value] | [Insert Value] |
| Kinase C | [Insert Value] | [Insert Value] |
Experimental Protocols
Materials and Reagents
-
This compound (Test Compound)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Recombinant Kinase of interest (e.g., CDK2/cyclin A, FLT3, Aurora A)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Staurosporine (Positive Control Inhibitor)
-
DMSO (Dimethyl sulfoxide)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow
Caption: Experimental workflow for the kinase inhibition assay.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the test compound and the positive control (staurosporine) in kinase reaction buffer. A typical 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
-
Kinase Reaction Setup:
-
In a white assay plate, add 5 µL of each compound dilution. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a high concentration of staurosporine as a positive control (0% kinase activity).
-
Prepare a 2X kinase/substrate mixture in kinase reaction buffer. The optimal concentrations of the kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Add 5 µL of the 2X kinase/substrate mixture to each well of the assay plate.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase being assayed.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.[6]
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.[6]
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The data is typically plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
-
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, assuming it targets a key kinase in the pathway, such as a Cyclin-Dependent Kinase (CDK) involved in cell cycle progression.
Caption: Hypothetical signaling pathway inhibited by the compound.
This document provides a comprehensive framework for conducting kinase inhibition assays for this compound. Researchers should optimize the specific conditions for their kinase of interest to ensure accurate and reproducible results.
References
- 1. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole and a pyridine ring.[1][2][3] The pyrazole scaffold is a prominent feature in many biologically active compounds and is of significant interest in medicinal chemistry.[1][4] Pyrazole derivatives have been widely explored as inhibitors of various protein kinases, which are a critical class of enzymes involved in cellular signaling pathways.[5][6][7] Aberrant kinase activity is implicated in numerous diseases, including cancer, making them prime targets for drug discovery.[6][7] This document provides detailed application notes and a generalized high-throughput screening (HTS) protocol for evaluating the inhibitory potential of this compound against a representative protein kinase.
Compound Details
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1142952-13-3 | C9H10N4 | 174.20 |
Application Notes
The structural motif of a substituted pyrazole, as present in this compound, is a well-established pharmacophore for ATP-competitive kinase inhibitors. The pyrazole ring can form key hydrogen bond interactions within the ATP-binding pocket of many kinases. The pyridine moiety can be involved in additional interactions, potentially contributing to both potency and selectivity.
Given the prevalence of pyrazole-based compounds as kinase inhibitors, this compound is a promising candidate for screening against a wide range of protein kinases.[5] This compound could potentially inhibit tyrosine kinases, serine/threonine kinases, or dual-specificity kinases involved in oncology, immunology, or other disease areas.
A suitable HTS assay for this compound would be one that is robust, scalable, and sensitive to the inhibition of kinase activity. Fluorescence Polarization (FP) is a widely used, homogeneous assay format for HTS that is well-suited for measuring the binding of small molecule inhibitors to their target enzymes.[8][9][10]
High-Throughput Screening Protocol: Fluorescence Polarization (FP) Assay
This protocol describes a generalized fluorescence polarization-based competitive binding assay to identify inhibitors of a selected protein kinase. The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound.
Principle of the Assay
A fluorescent tracer that binds to the kinase's ATP pocket has a high fluorescence polarization value because its rotation is slow when bound to the large enzyme.[8][10] In the presence of a competitive inhibitor, the tracer is displaced, tumbles freely in solution, and consequently has a low fluorescence polarization value.[11]
Materials and Reagents
-
Kinase: Purified, active protein kinase of interest.
-
Fluorescent Tracer: A fluorescently labeled ligand known to bind to the ATP-binding site of the kinase.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Test Compound: this compound dissolved in 100% DMSO.
-
Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Microplates: 384-well, black, low-volume microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Experimental Workflow Diagram
Caption: High-throughput screening experimental workflow.
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well microplates.
-
Include wells for positive control (known inhibitor) and negative control (DMSO only).
-
-
Assay Preparation:
-
Prepare the assay buffer.
-
Dilute the kinase to the desired concentration in the assay buffer.
-
Dispense the diluted kinase solution into all wells of the compound-containing microplates.
-
-
Incubation 1:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates at room temperature for 30-60 minutes to allow the test compound to bind to the kinase.[11]
-
-
Tracer Addition:
-
Prepare the fluorescent tracer solution by diluting it in the assay buffer to the final desired concentration.
-
Add the tracer solution to all wells of the microplates.
-
-
Incubation 2:
-
Centrifuge the plates again.
-
Incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.[11]
-
-
Detection:
-
Measure the fluorescence polarization of each well using a suitable plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore on the tracer.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test well, mP_min is the average mP of the positive control, and mP_max is the average mP of the negative control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Presentation
The following table presents hypothetical results for this compound and a control inhibitor against a hypothetical tyrosine kinase.
| Compound | Target Kinase | Assay Format | IC50 (nM) |
| This compound | Tyrosine Kinase X | FP Competitive Binding | 150 |
| Staurosporine (Control) | Tyrosine Kinase X | FP Competitive Binding | 5 |
Generic Kinase Signaling Pathway
The diagram below illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK), which represents a common class of targets for kinase inhibitors.
Caption: A generic receptor tyrosine kinase signaling pathway.
Conclusion
This compound represents a valuable chemical scaffold for screening in kinase-focused drug discovery programs. The provided fluorescence polarization HTS protocol offers a robust and efficient method for identifying its potential as a kinase inhibitor. The successful identification of activity against a specific kinase would warrant further investigation, including secondary assays to confirm the mechanism of action and subsequent lead optimization studies.
References
- 1. mdpi.com [mdpi.com]
- 2. chiralen.com [chiralen.com]
- 3. dau.url.edu [dau.url.edu]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Application Notes & Protocols for the Synthesis of Pyrazolopyridines
Introduction
Pyrazolopyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with diverse pharmacological activities.[1] They are considered purine isosteres and have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as protein kinase inhibitors.[1][2] The pyrazolopyridine scaffold is characterized by a fused pyrazole and pyridine ring system, leading to several possible isomers, including pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, and pyrazolo[4,3-b]pyridine. This document provides detailed experimental protocols for the synthesis of these key pyrazolopyridine isomers, targeted at researchers and professionals in medicinal chemistry and drug development.
Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridines via Zirconium(IV) Chloride Catalyzed Cyclization
This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines through the cyclization of 5-amino-1-phenylpyrazole with an appropriate α,β-unsaturated ketone, catalyzed by Zirconium(IV) chloride (ZrCl₄).[3]
Experimental Workflow
Caption: Workflow for ZrCl₄-catalyzed Pyrazolo[3,4-b]pyridine synthesis.
Detailed Methodology
-
A solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL) is prepared.
-
To this, a solution of 5-amino-1-phenyl-pyrazole (9) (102 mg, 0.5 mmol) in ethanol (EtOH, 0.5 mL) is added at room temperature (25 °C).[3]
-
The resulting reaction mixture is degassed.
-
Zirconium(IV) chloride (ZrCl₄) (35 mg, 0.15 mmol) is added to the mixture.[3]
-
The reaction is stirred vigorously at 95 °C for 16 hours.
-
Upon completion (monitored by TLC), the mixture is concentrated under vacuum.
-
Chloroform (CHCl₃) and water are added to the residue, and the two phases are separated.
-
The aqueous phase is washed twice more with CHCl₃.
-
The combined organic phases are dried and concentrated to yield the crude product, which is then purified (e.g., by column chromatography).
Quantitative Data
| Compound ID | R-Group | Yield (%) |
| 5a | 4-(N,N-dimethylamino)-phenyl | 28% |
| 5b | 9-anthryl | 13% |
| 5c | 1-pyrenyl | 20% |
| Table 1: Synthesis yields of pyrazolo[3,4-b]pyridine derivatives.[3] |
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridines via Cross-Dehydrogenative Coupling
This method outlines the synthesis of substituted pyrazolo[1,5-a]pyridines through an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[4][5]
Reaction Scheme
Caption: Cross-dehydrogenative coupling for Pyrazolo[1,5-a]pyridine synthesis.
Detailed Methodology
-
Prepare a solution of the N-amino-2-imino-pyridine derivative (3 mmol) and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (3 mmol) in ethanol (10 mL).[4][5]
-
Add acetic acid (1.08 g, 6 equivalents) to the solution.
-
Place the reaction vessel under an oxygen (O₂) atmosphere (1 atm).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by an appropriate method, such as column chromatography on silica gel, to isolate the desired pyrazolo[1,5-a]pyridine product.
Quantitative Data
Note: The referenced articles describe the synthesis of a wide range of derivatives (4a-v, 10, 6a-i, 8a,b). For specific yield data, please refer to the source material.[4][5] This protocol provides an efficient and atom-economical route to uniquely substituted pyrazolo[1,5-a]pyridines using a green oxidant (O₂).[5]
Protocol 3: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines
This protocol details an efficient one-pot synthesis of pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines. The method involves a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[6][7]
Synthetic Pathway
Caption: One-pot synthesis of Pyrazolo[4,3-b]pyridines.
Detailed Methodology
This is a multi-step, one-pot procedure. The following is a generalized protocol based on the described method.[6][7]
-
Formation of Pyridinyl Keto Ester: The starting 2-chloro-3-nitropyridine is reacted with a keto ester like ethyl acetoacetate via a conventional SNAr process to form the corresponding pyridinyl keto ester intermediate.[6]
-
One-Pot Azo-Coupling, Deacylation, and Cyclization: a. The pyridinyl keto ester intermediate is reacted with a stable arenediazonium tosylate in a one-pot manner.[6][8] b. This initiates a sequence of reactions: azo-coupling, deacylation (Japp-Klingemann reaction), and finally, pyrazole ring annulation via intramolecular nucleophilic substitution of the nitro group.[6] c. For example, to a solution of the keto ester (1 mmol) in a suitable solvent, a base (e.g., pyridine) and the arenediazonium tosylate (1.1 mmol) are added, and the reaction is stirred until completion.[6]
Quantitative Data (Example Derivatives)
| Compound ID | Yield (%) | Melting Point (°C) |
| 5a | 85% | 222–224 |
| 5f | 72% | 234–235 |
| Table 2: Yield and melting point data for selected pyrazolo[4,3-b]pyridine derivatives.[6] |
This method offers several advantages, including operational simplicity and the use of stable arenediazonium tosylates.[6][7]
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization depending on the specific substrates used.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound with potential applications in drug discovery. As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic potential is a critical step in the preclinical safety assessment. These application notes provide a comprehensive guide to researchers for evaluating the in vitro cytotoxicity of this compound using established cell-based assays. The protocols detailed herein are designed to be robust and reproducible, enabling the generation of high-quality data to inform further development decisions.
The primary assays covered in this document are:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage.
-
Annexin V-FITC/PI Apoptosis Assay: To differentiate between apoptotic and necrotic cell death.
By employing this multi-parametric approach, researchers can gain a comprehensive understanding of the cytotoxic profile of this compound.
Data Presentation
Table 1: Summary of IC50 Values for this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HEK293 | MTT | 24 | 78.5 |
| HEK293 | MTT | 48 | 52.1 |
| HEK293 | LDH | 24 | 112.3 |
| HEK293 | LDH | 48 | 85.7 |
| HepG2 | MTT | 24 | 65.2 |
| HepG2 | MTT | 48 | 41.9 |
| HepG2 | LDH | 24 | 98.6 |
| HepG2 | LDH | 48 | 73.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Apoptosis and Necrosis Analysis in HEK293 Cells Treated with this compound (48 hours)
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Compound | 25 | 75.8 ± 3.5 | 15.3 ± 1.8 | 5.4 ± 0.9 | 3.5 ± 0.6 |
| Compound | 50 | 48.1 ± 4.2 | 32.7 ± 2.5 | 12.6 ± 1.5 | 6.6 ± 1.1 |
| Compound | 100 | 15.3 ± 2.9 | 45.1 ± 3.8 | 28.9 ± 2.7 | 10.7 ± 1.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of viable cells.[3]
Materials:
-
This compound
-
Selected cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[2][3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for assessing cell viability using the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6] The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[7] The amount of formazan is proportional to the amount of LDH released, which is an indicator of cytotoxicity.[8]
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
LDH cytotoxicity detection kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up the following controls:
-
Background Control: Medium only.
-
Vehicle Control (Low Control): Cells treated with vehicle only.
-
Positive Control (High Control): Cells treated with the lysis solution provided in the kit to induce maximum LDH release.[9]
-
-
Incubation: Incubate the plate for the desired exposure times at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100
Caption: Workflow for assessing cytotoxicity by measuring LDH release.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[11]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Overview of key signaling pathways involved in apoptosis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in Cancer Cell Lines
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. revvity.com [revvity.com]
Application Notes and Protocols for the Quantification of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound containing both a pyrazole and a pyridine moiety. As with many novel chemical entities in drug discovery and development, robust and reliable analytical methods are essential for its quantification in various matrices. These methods are crucial for pharmacokinetic studies, formulation development, quality control, and stability testing. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided protocols are based on established methods for similar nitrogen-containing heterocyclic compounds and serve as a starting point for method development and validation.[1][2][3]
Physicochemical Properties (Predicted)
A preliminary assessment of the physicochemical properties of this compound is crucial for method development.
| Property | Predicted Value | Significance for Analytical Method Development |
| Molecular Formula | C9H10N4 | Determines the monoisotopic mass for mass spectrometry. |
| Molecular Weight | 174.21 g/mol | Used for concentration calculations. |
| pKa | ~4.5-5.5 (Pyridine N), ~2.5-3.5 (Pyrazole N-H), ~6.0-7.0 (Amine) | Influences the choice of mobile phase pH for optimal retention and peak shape in reverse-phase HPLC. The compound will be protonated at acidic pH, making it suitable for cation exchange or mixed-mode chromatography.[1] |
| logP | ~1.0-1.5 | Suggests moderate hydrophobicity, suitable for reversed-phase chromatography. |
| UV Absorbance | Predicted λmax ~260-280 nm | The pyridine and pyrazole rings are chromophores, allowing for UV detection. |
Section 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes in the µg/mL range.[2][3][4] This method is suitable for the analysis of bulk drug substances, formulated products, and for in vitro studies where high sensitivity is not required.
Experimental Protocol: HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, Waters Symmetry C18), 4.6 x 150 mm, 5 µm | C18 columns are standard for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for basic compounds.[5] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B | A gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on concentration and sensitivity needs. |
| Detection Wavelength | 265 nm | To be determined by running a UV scan of the analyte. A wavelength on the shoulder of a peak is often more robust. |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Method Validation Parameters (Template)
The following table should be completed during method validation according to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | |
| Range (µg/mL) | e.g., 1 - 100 | |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Precision (% RSD) | ≤ 2.0% | |
| Specificity | No interference at the retention time of the analyte |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for quantification by HPLC-UV.
Section 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex matrices such as plasma, urine, or tissue homogenates, a highly sensitive and selective method like LC-MS/MS is required.[1][6] This method is capable of detecting the analyte at pg/mL to ng/mL levels.
Experimental Protocol: LC-MS/MS Method
1. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. LC Conditions:
| Parameter | Recommended Condition | Justification |
| Column | Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) | A shorter column with smaller particles is suitable for fast and efficient separations in LC-MS/MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that is compatible with MS and aids in the protonation of the analyte for positive ion mode ESI.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient Elution | 0-0.5 min: 2% B; 0.5-3.0 min: 2-98% B; 3.0-4.0 min: 98% B; 4.0-5.0 min: 2% B | A fast gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL |
3. MS/MS Conditions:
| Parameter | Recommended Setting | Justification |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of basic nitrogen atoms makes the molecule readily protonated.[1] |
| Precursor Ion (Q1) | m/z 175.1 [M+H]⁺ | The protonated molecular ion of this compound. |
| Product Ions (Q3) | To be determined by infusion of a standard solution. Likely fragments would result from the cleavage of the methylene bridge. Proposed transitions: 175.1 -> 93.1 (pyridin-4-ylmethyl cation) and 175.1 -> 82.1 (protonated pyrazol-3-amine). | Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions provides high selectivity and sensitivity. |
| Collision Energy | To be optimized for each transition. | |
| Dwell Time | 100 ms |
4. Sample Preparation for Biological Matrices:
-
Protein Precipitation (for plasma or serum):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (98% A, 2% B).
-
Inject into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE) (for higher purity):
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the pre-treated sample (e.g., diluted urine or plasma).
-
Wash the cartridge with a weak organic solvent (e.g., methanol).
-
Elute the analyte with a methanolic solution containing a small percentage of ammonia.
-
Evaporate and reconstitute as described above.
-
Data Presentation: LC-MS/MS Method Validation Parameters (Template)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | |
| Range (ng/mL) | e.g., 0.1 - 100 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Accuracy within ±20%, Precision ≤ 20% | |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) | |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | |
| Recovery | Consistent, precise, and reproducible |
Workflow Diagram: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using LC-MS/MS.
Logical Relationship Diagram: Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
Conclusion
The protocols outlined in this document provide a comprehensive starting point for the development and validation of analytical methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is imperative that these methods are fully validated according to regulatory guidelines to ensure the generation of reliable and accurate data in a research and development setting.
References
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 4. ijcpa.in [ijcpa.in]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine as a Chemical Probe for Kinase Studies
Disclaimer: Following a comprehensive search of available scientific literature, no specific data regarding the use of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine as a chemical probe for kinase studies, including its kinase selectivity profile, associated signaling pathways, or detailed experimental protocols for its use, could be retrieved. The following Application Notes and Protocols are therefore provided as a generalized template based on the common characteristics and methodologies used for similar pyrazole-based kinase inhibitors. This document is intended to serve as a framework for researchers who may be considering the evaluation of this specific compound as a kinase probe.
Introduction
This compound belongs to the broader class of pyrazole-containing compounds, which have been widely investigated as potent inhibitors of various protein kinases. The pyrazole scaffold often serves as a versatile hinge-binding motif, enabling high-affinity interactions with the ATP-binding pocket of kinases. This class of inhibitors has shown promise in targeting kinases involved in cell cycle regulation, signal transduction, and inflammation. The pyridinylmethyl substituent at the N1 position and the amino group at the C3 position of the pyrazole ring are key structural features that can influence potency, selectivity, and pharmacokinetic properties.
These application notes provide a hypothetical framework for the characterization and use of this compound as a chemical probe to investigate kinase biology.
Hypothetical Kinase Selectivity Profile
To be a useful chemical probe, a compound should exhibit a well-defined selectivity profile against a panel of kinases. The following table represents a hypothetical kinase inhibition profile for this compound, which would typically be determined through broad kinase screening assays.
| Kinase Target | IC50 (nM) | Assay Type |
| Primary Target(s) | ||
| Kinase A | 50 | Biochemical |
| Kinase B | 80 | Biochemical |
| Secondary Target(s) | ||
| Kinase C | 500 | Biochemical |
| Kinase D | >1000 | Biochemical |
| Non-target(s) | ||
| Kinase E | >10000 | Biochemical |
| Kinase F | >10000 | Biochemical |
Note: The data presented in this table is purely illustrative and not based on experimental results for this compound.
Experimental Protocols
Detailed and validated protocols are crucial for the effective use of a chemical probe. Below are generalized protocols for key experiments to characterize a novel pyrazole-based kinase inhibitor.
In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well assay plates
-
Plate reader compatible with the detection reagent
Protocol:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Add the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add the purified kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay
This protocol outlines a method to confirm that the compound engages its intended kinase target within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Antibodies: anti-target kinase, anti-phospho-substrate
-
Western blot reagents and equipment
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
If necessary, stimulate the cells with an appropriate agonist to activate the target kinase signaling pathway.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated form of a known downstream substrate of the target kinase.
-
Use an antibody against the total target kinase or a housekeeping protein as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs. The following are examples of diagrams that would be relevant for a chemical probe targeting a kinase signaling pathway.
Caption: A hypothetical signaling pathway where this compound inhibits Kinase A.
Caption: A streamlined workflow for determining the in vitro IC50 value of a kinase inhibitor.
Application Notes and Protocols for Assessing Apoptosis Induction by 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a novel small molecule inhibitor with potential therapeutic applications in oncology. Pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines through modulation of key signaling pathways.[1][2][3][4] This document provides a comprehensive set of protocols to investigate the pro-apoptotic effects of this compound, enabling researchers to characterize its mechanism of action and evaluate its potential as an anticancer agent. The following protocols are designed to be adaptable to various cell lines and experimental setups.
Data Presentation
All quantitative data from the following experiments should be summarized in clear, well-structured tables to facilitate comparison between different treatment groups (e.g., control vs. treated, different concentrations of the compound).
Table 1: Example of Data Summary for Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| Compound X | 1 | |||
| Compound X | 5 | |||
| Compound X | 10 | |||
| Positive Control | Varies |
Table 2: Example of Data Summary for Caspase-3/7 Activity Assay
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.0 | |
| Compound X | 1 | ||
| Compound X | 5 | ||
| Compound X | 10 | ||
| Positive Control | Varies |
Table 3: Example of Data Summary for Western Blot Analysis
| Treatment Group | Concentration (µM) | Relative Expression of Cleaved PARP | Relative Expression of Bcl-2 | Relative Expression of Bax |
| Vehicle Control | 0 | |||
| Compound X | 1 | |||
| Compound X | 5 | |||
| Compound X | 10 | |||
| Loading Control | - |
Experimental Workflow
The following diagram outlines the general workflow for assessing the apoptotic effects of this compound.
Caption: A flowchart illustrating the key steps in assessing apoptosis induction.
Key Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Cell culture medium
-
This compound
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period. Include a positive control for apoptosis (e.g., staurosporine).[7]
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.[7]
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible (within 1 hour).[8]
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[9][10]
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Multi-well plates (white-walled for luminescence)
-
Luminometer
-
Cell culture medium
-
This compound
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate at a suitable density. Treat cells with the compound as described in the Annexin V protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer.[9]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]
Materials:
-
TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.25% Triton™ X-100)[12]
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Protocol (for adherent cells):
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat as previously described.
-
Fixation and Permeabilization:
-
Positive Control (Optional): Treat one coverslip with DNase I to induce DNA strand breaks.[13][14]
-
TUNEL Reaction:
-
Detection:
-
Wash the cells.
-
If using a kit with a click reaction, incubate with the detection cocktail (e.g., containing Alexa Fluor™ dye) for 30 minutes at room temperature, protected from light.[12]
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of key proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins and cleaved PARP.[15][16]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat and harvest cells as previously described.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Apoptotic Signaling Pathways
The induction of apoptosis by small molecule inhibitors often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This compound may modulate the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[16][17]
Caption: A simplified diagram of the intrinsic apoptotic pathway potentially targeted by the compound.
References
- 1. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 14. sciencellonline.com [sciencellonline.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Evaluation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a novel small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, and anti-cancer properties[1][2]. These biological effects are often attributed to the inhibition of key signaling molecules in inflammatory and proliferative pathways. Given the structural similarity to other biologically active pyrazoles, this compound is a promising candidate for in vivo investigation as a therapeutic agent.
These application notes provide a comprehensive guide for the in vivo evaluation of this compound in a preclinical model of acute inflammation. The provided protocols and methodologies are based on established best practices in in vivo experimental design to ensure scientific rigor and reproducibility[3][4][5].
Hypothetical Mechanism of Action and Signaling Pathway
For the purpose of this experimental design, we hypothesize that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In this proposed pathway, an inflammatory stimulus (e.g., TNF-α) activates the IKK (IκB kinase) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. We postulate that this compound directly or indirectly inhibits the IKK complex, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.
Figure 1: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
In Vivo Experimental Design: Carrageenan-Induced Paw Edema
A well-established and reproducible model for evaluating the efficacy of acute anti-inflammatory agents is the carrageenan-induced paw edema model in rodents. The following protocol outlines the experimental design for assessing the anti-inflammatory potential of this compound.
Experimental Workflow
The overall workflow for this in vivo study is depicted below. It includes animal acclimatization, baseline measurements, compound administration, induction of inflammation, and subsequent endpoint analysis.
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Experimental Protocols
Animals and Housing
-
Species: Male Wistar rats (or Swiss albino mice).
-
Weight: 180-220 g.
-
Housing: Animals should be housed in polycarbonate cages with free access to standard pellet chow and water, under a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C).
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 7 days prior to the experiment.
Treatment Groups and Compound Preparation
-
A minimum of four groups (n=6-8 animals per group) should be used[6].
-
Group 1 (Vehicle Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline).
-
Group 2 (Positive Control): Indomethacin (10 mg/kg).
-
Group 3 (Test Compound - Low Dose): this compound (e.g., 10 mg/kg).
-
Group 4 (Test Compound - High Dose): this compound (e.g., 30 mg/kg).
-
-
Preparation: The test compound and indomethacin should be suspended in the vehicle solution. Doses should be calculated based on the animal's body weight.
Experimental Procedure
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, indomethacin, or test compound intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 4, and 6 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The increase in paw volume (edema) is calculated as: Edema (mL) = Paw volume at time 't' - Baseline paw volume.
-
The percentage inhibition of edema is calculated as: % Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100.
-
Post-Experiment Analysis (Optional)
-
At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis, such as:
-
Histopathology: To assess immune cell infiltration.
-
ELISA/qRT-PCR: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and gene expression.
-
Data Presentation
The quantitative data obtained from this study should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | 1 Hour | 2 Hours | 4 Hours | 6 Hours |
| Paw Edema (mL) ± SEM | ||||
| Vehicle Control | 0.35 ± 0.04 | 0.58 ± 0.06 | 0.85 ± 0.07 | 0.72 ± 0.05 |
| Indomethacin (10 mg/kg) | 0.18 ± 0.02 | 0.25 ± 0.03 | 0.39 ± 0.04 | 0.31 ± 0.03 |
| Test Compound (10 mg/kg) | 0.29 ± 0.03 | 0.45 ± 0.05 | 0.65 ± 0.06 | 0.58 ± 0.04 |
| Test Compound (30 mg/kg) | 0.21 ± 0.02 | 0.31 ± 0.04 | 0.48 ± 0.05 | 0.40 ± 0.04 |
Table 2: Percentage Inhibition of Paw Edema by this compound
| Treatment Group (Dose) | 1 Hour | 2 Hours | 4 Hours | 6 Hours |
| Indomethacin (10 mg/kg) | 48.6% | 56.9% | 54.1% | 56.9% |
| Test Compound (10 mg/kg) | 17.1% | 22.4% | 23.5% | 19.4% |
| Test Compound (30 mg/kg) | 40.0% | 46.6% | 43.5% | 44.4% |
Conclusion
This document provides a detailed framework for the in vivo evaluation of this compound as a potential anti-inflammatory agent. The proposed experimental design, protocols, and data presentation structure are intended to guide researchers in conducting robust and meaningful preclinical studies. Adherence to principles of good experimental design, including appropriate controls, randomization, and blinding, is crucial for obtaining reliable and translatable results[3][5]. The hypothetical data presented suggests a dose-dependent anti-inflammatory effect of the test compound, warranting further investigation into its mechanism of action and therapeutic potential.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ichor.bio [ichor.bio]
- 4. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 6. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallizing 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing crystallization strategies for forming complexes between the small molecule inhibitor, 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, and its target proteins. The protocols outlined below are foundational and may require optimization for specific protein-ligand systems.
Introduction
Structure-based drug design relies on the high-resolution three-dimensional structures of protein-ligand complexes, predominantly determined by X-ray crystallography. The primary bottleneck in this process is often the growth of well-diffracting crystals. This document details two primary techniques for obtaining crystals of a target protein in complex with this compound: co-crystallization and crystal soaking .[1][2][3]
Co-crystallization involves forming the protein-ligand complex in solution prior to initiating crystallization trials.[2][4] This method is often preferred when the ligand induces a significant conformational change in the protein or when the ligand is required for protein stability.[2][5]
Crystal soaking involves introducing the ligand to pre-existing crystals of the apo-protein.[1][4][6] The ligand then diffuses through solvent channels within the crystal lattice to reach the binding site.[7] This technique is generally simpler and less protein-intensive if a suitable apo-crystal form is available.[8]
Data Presentation: Key Parameters for Crystallization
Successful crystallization is dependent on a multitude of factors. The following table summarizes key experimental parameters and provides typical starting ranges for crystallization trials with this compound.
| Parameter | Co-Crystallization | Crystal Soaking | Rationale & Considerations |
| Protein Concentration | 5 - 20 mg/mL | N/A (Apo-crystals) | Higher concentrations can promote nucleation, but may also lead to aggregation.[2] |
| Ligand Concentration | 1 - 10 mM (or 5-10 fold molar excess over protein) | 1 - 20 mM (or 10-1000x Kd) | Sufficient excess ensures saturation of the binding site.[2][6] Solubility of the ligand is a key limiting factor. |
| Ligand Stock Solution | 50 - 100 mM in 100% DMSO | 50 - 100 mM in 100% DMSO | DMSO is a common solvent for small molecules but can affect crystal integrity.[2][8] Final DMSO concentration in the drop should ideally be below 5%. |
| Incubation Time (Protein-Ligand) | 30 minutes to overnight at 4°C | N/A | Allows for complex formation before setting up crystallization trials.[2] |
| Soaking Time | N/A | 10 minutes to several days | Time-dependent process; shorter times may be necessary if the crystal shows signs of cracking or dissolution.[6] |
| pH Range | 5.5 - 8.5 | Dependent on apo-crystal stability | The pH should be compatible with both protein stability and ligand binding. |
| Precipitant Type | PEGs (e.g., PEG 3350, PEG 6000), Salts (e.g., Ammonium Sulfate) | Same as apo-crystal condition | A wide range of precipitants should be screened to find optimal conditions.[9] |
| Temperature | 4°C or 20°C | 4°C or 20°C | Temperature affects protein stability, ligand binding, and crystal growth kinetics.[10] |
Experimental Protocols
The following are detailed protocols for co-crystallization and crystal soaking using the vapor diffusion method (sitting or hanging drop).[9][10][11]
Protocol 1: Co-Crystallization by Vapor Diffusion
This protocol describes the steps for setting up co-crystallization trials.
Materials:
-
Purified target protein (at least 99% pure, monodisperse)[11]
-
This compound
-
100% Dimethyl sulfoxide (DMSO)
-
Crystallization screening solutions (commercial or in-house)
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Pipettes and tips
Procedure:
-
Ligand Stock Preparation: Prepare a 50-100 mM stock solution of this compound in 100% DMSO.
-
Protein-Ligand Complex Formation:
-
Dilute the ligand stock solution into the purified protein solution to achieve a final ligand concentration of 1-10 mM (or a 5-10 fold molar excess).
-
Ensure the final DMSO concentration is as low as possible (ideally ≤ 5%) to avoid interference with crystallization.
-
Incubate the protein-ligand mixture on ice or at 4°C for at least 30 minutes.[2]
-
-
Crystallization Plate Setup:
-
Pipette 50-100 µL of the crystallization screening solution into the reservoir of each well.
-
In the drop chamber, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
-
-
Incubation: Seal the crystallization plate and incubate at a constant temperature (e.g., 4°C or 20°C).
-
Monitoring: Regularly inspect the drops for crystal growth over a period of days to weeks.
Protocol 2: Crystal Soaking
This protocol is for introducing the ligand into pre-grown apo-protein crystals.
Materials:
-
Apo-protein crystals grown by vapor diffusion.
-
This compound
-
100% DMSO
-
Reservoir solution from the successful apo-crystallization condition.
-
Cryoprotectant solution (if required for freezing).
-
Crystal harvesting loops.
Procedure:
-
Soaking Solution Preparation:
-
Prepare a soaking solution by adding the this compound stock solution to the apo-crystal reservoir solution to a final ligand concentration of 1-20 mM.
-
The final DMSO concentration should be kept as low as possible.
-
-
Soaking Procedure:
-
Direct Soaking: Carefully add 0.1-0.2 µL of the concentrated soaking solution directly to the drop containing the apo-crystals.[1]
-
Crystal Transfer: Alternatively, transfer the apo-crystal using a loop into a larger drop of the soaking solution.
-
-
Incubation: Reseal the well and incubate for a period ranging from 10 minutes to several hours.[6] Monitor the crystal for any signs of damage.
-
Crystal Harvesting and Cryo-protection:
-
If the soaking solution does not contain a cryoprotectant, briefly transfer the crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.[6] The cryoprotectant should be prepared in the soaking solution to maintain ligand occupancy.
-
Flash-cool the crystal in liquid nitrogen for storage and subsequent X-ray diffraction analysis.
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the interplay of factors in the crystallization process.
Caption: Co-Crystallization Experimental Workflow.
Caption: Crystal Soaking Experimental Workflow.
Caption: Key Factors Influencing Crystallization Success.
References
- 1. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 10. Protein crystallization - Wikipedia [en.wikipedia.org]
- 11. Introduction to Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
Application Notes and Protocols for In Vivo Studies of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic amine containing a pyrazole and a pyridine moiety. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including roles as kinase inhibitors in cancer and inflammatory diseases.[1][2][3][4][5] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound, addressing the common challenge of its poor aqueous solubility.
Physicochemical Properties and Formulation Strategies
Due to its chemical structure, this compound is predicted to have low water solubility, a common characteristic of many heterocyclic amine compounds. To achieve appropriate concentrations for in vivo studies, various formulation strategies can be employed. The selection of a suitable vehicle is critical to ensure bioavailability and minimize potential vehicle-induced toxicity.
Table 1: Solubility of this compound in Common Vehicles (Example Data)
| Vehicle Component | Concentration (% v/v) | Solubility (mg/mL) | Observations |
| Water | 100 | < 0.1 | Insoluble |
| Saline (0.9% NaCl) | 100 | < 0.1 | Insoluble |
| Dimethyl Sulfoxide (DMSO) | 100 | > 50 | Freely Soluble |
| Polyethylene Glycol 400 (PEG400) | 100 | ~10 | Soluble |
| Ethanol | 100 | ~5 | Moderately Soluble |
| 10% DMSO / 40% PEG400 / 50% Saline | - | Up to 5 | Clear solution |
| 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Water | - | Up to 2 | Clear solution |
Note: The data presented in this table are illustrative examples. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation using a Co-Solvent System
This protocol describes the preparation of a solution of this compound for oral gavage in rodents using a co-solvent system of DMSO and PEG400.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
Polyethylene Glycol 400 (PEG400), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Pipettes and sterile filter tips
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Add DMSO to the vial to dissolve the compound completely. A concentration of 10-20% of the final volume is recommended to start.
-
Once fully dissolved, add PEG400 to the solution and mix thoroughly. A common ratio is 40% of the final volume.
-
Slowly add sterile saline to the desired final volume while stirring continuously to prevent precipitation.
-
Visually inspect the final formulation for any precipitation or cloudiness. If the solution is not clear, gentle warming or sonication may be applied.
-
The final formulation should be sterile-filtered if intended for parenteral administration, although this protocol is for oral gavage.
Table 2: Example Dosing Calculation for Oral Gavage in Mice
| Parameter | Value |
| Target Dose | 10 mg/kg |
| Mouse Body Weight | 25 g |
| Dosing Volume | 10 µL/g (0.25 mL for a 25g mouse) |
| Required Concentration | 1 mg/mL |
| Vehicle Composition | 10% DMSO, 40% PEG400, 50% Saline |
Protocol 2: Preparation of an Intravenous Formulation using Cyclodextrins
This protocol outlines the use of a cyclodextrin, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to enhance the aqueous solubility of this compound for intravenous administration.
Materials:
-
This compound
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), parenteral grade
-
Water for Injection (WFI)
-
Sterile, pyrogen-free vials
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a solution of SBE-β-CD in WFI at a concentration of 20-40% (w/v).
-
Slowly add the weighed this compound to the SBE-β-CD solution while stirring.
-
Continue stirring at room temperature for 1-2 hours or until the compound is fully dissolved. Gentle heating (up to 40°C) may be used to facilitate dissolution.
-
Once a clear solution is obtained, sterile-filter the formulation through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Visually inspect the final product for any particulates before administration.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for in vivo studies and a plausible signaling pathway that may be modulated by this compound, given the known activities of similar pyrazole-amine compounds.
Given that many pyrazole-amine derivatives function as kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a protein kinase within a key signaling pathway, such as a receptor tyrosine kinase (RTK) or a downstream kinase like those in the MAPK or PI3K/Akt pathways, which are often dysregulated in cancer and inflammatory conditions.[2][5] Another potential target for aminopyrazole derivatives is Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death.[1][3]
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols provided herein offer starting points for developing both oral and intravenous formulations. Researchers should perform their own solubility and stability studies to optimize the formulation for their specific experimental needs. The potential mechanism of action through kinase inhibition suggests that this compound may be a valuable tool for studying cellular signaling pathways in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - American Chemical Society - Figshare [acs.figshare.com]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine with common positron-emitting (PET) and beta-emitting radionuclides: Fluorine-18 ([¹⁸F]), Carbon-11 ([¹¹C]), and Tritium ([³H]). These radiolabeled compounds can serve as valuable tools in drug discovery and development for in vivo imaging and pharmacokinetic studies.
Method 1: [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution
This method describes the synthesis of [¹⁸F]fluoro-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine by introducing the ¹⁸F-label on the pyridine ring. Nucleophilic heteroaromatic substitution is a highly efficient method for the radiosynthesis of ¹⁸F-labeled radiotracers with high specific activity.[1]
Experimental Protocol
1. Precursor Synthesis:
-
Synthesize a suitable precursor, such as a nitro- or trimethylammonium-substituted pyridine derivative of this compound. For this protocol, we will use 1-((2-nitro-pyridin-4-yl)methyl)-1H-pyrazol-3-amine as the precursor.
2. Production and Activation of [¹⁸F]Fluoride:
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
The [¹⁸F]fluoride is eluted with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with acetonitrile at 110 °C under a stream of nitrogen to yield the anhydrous K[¹⁸F]F-K₂₂₂ complex.
3. Radiolabeling Reaction:
-
Dissolve the precursor (1-((2-nitro-pyridin-4-yl)methyl)-1H-pyrazol-3-amine, 5-10 mg) in anhydrous dimethyl sulfoxide (DMSO, 500 µL).
-
Add the precursor solution to the dried K[¹⁸F]F-K₂₂₂ complex.
-
Seal the reaction vessel and heat at 120-150 °C for 15-20 minutes.[1][2] Microwave irradiation (100 W for 1-2 minutes) can also be an effective alternative for rapid heating.[1]
4. Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (1-2 mL).
-
Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).
5. Formulation:
-
Collect the HPLC fraction containing the radiolabeled product.
-
Remove the organic solvent under reduced pressure.
-
The final product can be formulated in a suitable buffer (e.g., phosphate-buffered saline) for in vivo studies.
6. Quality Control:
-
Determine the radiochemical purity and specific activity of the final product using analytical HPLC.
-
Confirm the identity of the product by co-elution with a non-radioactive standard.
Data Presentation
| Parameter | Value | Reference |
| Precursor | 1-((2-nitro-pyridin-4-yl)methyl)-1H-pyrazol-3-amine | General methodology |
| Radioisotope | ¹⁸F | [1][2] |
| Labeling Reagent | K[¹⁸F]F-K₂₂₂ complex | [1][2] |
| Solvent | DMSO | [1][2] |
| Reaction Temperature | 120-150 °C (conventional) or 100 W (microwave) | [1][2] |
| Reaction Time | 15-20 min (conventional) or 1-2 min (microwave) | [1] |
| Radiochemical Yield (decay corrected) | 30-50% (expected) | Based on similar heteroaromatic substitutions |
| Purification Method | Semi-preparative HPLC | Standard practice |
| Quality Control | Analytical HPLC | Standard practice |
Workflow Diagram
Caption: Workflow for [¹⁸F]fluorination of this compound.
Method 2: [¹¹C]Carbonylation using [¹¹C]CO₂
This method describes the labeling of the pyrazole amine with [¹¹C] to form a [¹¹C]formamide derivative. This is achieved by converting the primary amine to a [¹¹C]isocyanate intermediate using cyclotron-produced [¹¹C]CO₂, followed by reduction.[3]
Experimental Protocol
1. Precursor:
-
The starting material is this compound.
2. Production of [¹¹C]CO₂:
-
[¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[4][5]
-
The [¹¹C]CO₂ is trapped and purified.
3. Radiolabeling Reaction (One-Pot):
-
In a sealed reaction vessel, dissolve this compound (2-3 mg) in anhydrous tetrahydrofuran (THF, 300 µL).
-
Add a phosphazene base such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, ~10 µL).[3]
-
Add phosphoryl chloride (POCl₃, ~5 µL).[3]
-
Bubble the trapped [¹¹C]CO₂ through the solution at room temperature.
-
After trapping is complete, add a reducing agent, such as sodium borohydride (NaBH₄, ~5 mg).[3]
-
Heat the reaction mixture at 60-80 °C for 5-10 minutes.
4. Purification:
-
Quench the reaction with water.
-
Purify the crude product using semi-preparative HPLC.
5. Formulation and Quality Control:
-
Follow the same procedures as described in Method 1 for formulation and quality control.
Data Presentation
| Parameter | Value | Reference |
| Precursor | This compound | [3] |
| Radioisotope | ¹¹C | [3][4] |
| Labeling Reagent | [¹¹C]CO₂ | [3][4][5] |
| Reagents | BEMP, POCl₃, NaBH₄ | [3] |
| Solvent | THF | General practice |
| Reaction Temperature | Room temperature (trapping), 60-80 °C (reduction) | [3] |
| Reaction Time | 10-15 minutes total | [3] |
| Radiochemical Yield (decay corrected) | 40-60% (expected) | Based on similar amine carbonylations[3] |
| Purification Method | Semi-preparative HPLC | Standard practice |
| Quality Control | Analytical HPLC | Standard practice |
Workflow Diagram
References
- 1. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific experimental data and established protocols for the direct application of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in fragment-based drug design (FBDD). The following application notes and protocols are a representative guide based on the well-established principles of FBDD and the known utility of the 3-aminopyrazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.
Introduction
Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds by screening low molecular weight fragments that typically bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. The 3-aminopyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to form key interactions with a variety of biological targets, most notably the hinge region of protein kinases. This compound combines the key features of a 3-aminopyrazole with a pyridylmethyl substituent, offering potential for vector-based growth and interaction with solvent-exposed regions of a target's binding site.
Key Attributes of this compound as a Fragment:
-
3-Aminopyrazole Core: The endocyclic and exocyclic nitrogens of the pyrazole ring can act as hydrogen bond donors and acceptors, making it an effective hinge-binder for many kinases.
-
Pyridinyl Moiety: The pyridine ring introduces a key pharmacophoric feature and a vector for chemical elaboration. The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form salt-bridge interactions.
-
Low Molecular Weight: Its calculated molecular weight is approximately 188.23 g/mol , falling well within the typical range for fragments ("Rule of Three").
-
Synthetic Tractability: The structure allows for straightforward chemical modification at the pyridine ring, the pyrazole ring, and the secondary amine (if generated from the primary amine).
Potential Applications in Fragment-Based Drug Design
Based on the known biological activities of similar pyrazole-containing molecules, this compound is a promising starting fragment for the development of inhibitors for several target classes, including but not limited to:
-
Protein Kinases: The 3-aminopyrazole core is a well-established hinge-binding motif for a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and Casein Kinase 1 (CK1).[1][2][3]
-
TANK-Binding Kinase 1 (TBK1): Pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against TBK1, a key regulator of innate immunity.
-
Programmed cell death-1 (PD-1)/Programmed cell death-ligand 1 (PD-L1) Interaction: Fused pyrazole systems, such as pyrazolo[4,3-b]pyridines, have been investigated as small-molecule inhibitors of this critical immune checkpoint interaction.[4]
Hypothetical Data Presentation
The following tables represent the type of quantitative data that would be generated during a typical FBDD campaign starting with this fragment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | 188.23 | Calculated |
| cLogP | 0.85 | Calculated |
| Topological Polar Surface Area (TPSA) | 68.5 Ų | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Ligand Efficiency (LE) | 0.35 (Hypothetical) | Calculated from binding data |
Table 2: Hypothetical Fragment Screening Hit Data
| Target | Screening Method | Hit Confirmation | Binding Affinity (KD) |
| Kinase X | Surface Plasmon Resonance (SPR) | Yes | 50 µM |
| Kinase Y | Thermal Shift Assay (TSA) | Yes | ΔTm = 2.5 °C |
| Kinase Z | NMR (Saturation Transfer Difference) | Yes | Weak binder |
Table 3: Structure-Activity Relationship (SAR) for Fragment Elaboration
| Compound | Modification | Target | Potency (IC50) |
| Fragment 1 | This compound | Kinase X | 45 µM |
| Analog 1.1 | Addition of 3-chloro group to pyridine | Kinase X | 20 µM |
| Analog 1.2 | N-acetylation of 3-amino group | Kinase X | > 100 µM (Inactive) |
| Analog 1.3 | Linker extension from pyridine | Kinase X | 5 µM |
Experimental Protocols
The following are detailed, albeit generalized, protocols for key experiments in an FBDD workflow utilizing this compound.
Fragment Library Preparation
-
Source: Procure this compound from a commercial supplier or synthesize via established synthetic routes.
-
Quality Control:
-
Confirm identity and purity (>95%) using LC-MS and ¹H NMR.
-
Assess solubility in a buffer compatible with screening assays (e.g., PBS with 5% DMSO).
-
-
Plating: Prepare a stock solution in 100% DMSO (e.g., 100 mM). Serially dilute to create working plates for screening.
Primary Fragment Screening: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the target protein (e.g., Kinase X) onto a CM5 sensor chip via amine coupling.
-
Binding Analysis:
-
Inject a concentration series of the fragment (e.g., 1 µM to 200 µM) over the sensor surface.
-
Use a suitable running buffer (e.g., HBS-EP+).
-
Monitor the change in response units (RU) to detect binding.
-
-
Data Analysis: Fit the binding data to a 1:1 steady-state affinity model to determine the dissociation constant (KD).
Hit Confirmation: Thermal Shift Assay (TSA)
-
Reaction Mixture: Prepare a solution containing the target protein (e.g., 2 µM), a fluorescent dye (e.g., SYPRO Orange), and the fragment (e.g., 100 µM) in a suitable buffer.
-
Thermal Denaturation: Use a real-time PCR instrument to heat the samples from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature.
-
Analysis: Determine the melting temperature (Tm) for the protein with and without the fragment. A significant positive shift in Tm indicates fragment binding and stabilization.
Structural Biology: X-ray Crystallography
-
Co-crystallization:
-
Mix the purified target protein with a molar excess of the fragment.
-
Screen a variety of crystallization conditions (e.g., different precipitants, pH, and temperature).
-
-
Crystal Soaking:
-
Grow apo-crystals of the target protein.
-
Soak the crystals in a solution containing the fragment.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from a suitable crystal.
-
Process the data and solve the crystal structure to visualize the binding mode of the fragment.
-
Fragment Elaboration: Synthetic Chemistry
A representative synthetic route for analog generation, based on common pyrazole chemistry.
-
Suzuki Coupling on a Halogenated Pyridine Precursor: To introduce diversity at the pyridine ring, a bromo-substituted pyridylmethyl precursor can be coupled with various boronic acids.
-
N-Alkylation/Arylation of the Pyrazole: The N1 position of the pyrazole can be functionalized prior to the introduction of the 3-amino group.
-
Modification of the 3-Amino Group: While often critical for hinge binding, this group can be acylated or used in reductive amination to explore other interactions, though this often leads to a loss of potency if hinge binding is key.
Visualizations
Caption: A generalized workflow for Fragment-Based Drug Design.
Caption: Hypothesized binding mode of the fragment in a kinase active site.
Caption: Logical flow for Structure-Activity Relationship (SAR) studies.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Functional Assays to Measure the Effect of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine on Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to functional assays designed to elucidate the effects of the small molecule, 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, on cellular signaling pathways. Pyrazole-containing compounds are a well-established class of molecules with diverse biological activities, frequently acting as inhibitors of protein kinases.[1][2][3] Given the structural motifs present in this compound, it is hypothesized that this compound may function as a kinase inhibitor, potentially targeting key signaling cascades involved in cell proliferation, differentiation, and survival.
These application notes will focus on two critical and highly conserved signaling pathways often implicated in diseases such as cancer and inflammatory disorders: the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5][6][7][8][9] The protocols provided herein will enable researchers to:
-
Determine the inhibitory potential of this compound on specific signaling pathways.
-
Quantify the dose-dependent effects of the compound on protein phosphorylation and downstream gene expression.
-
Visualize the cellular consequences of pathway modulation.
The following sections include detailed experimental protocols, guidelines for data presentation, and conceptual diagrams to facilitate experimental design and data interpretation.
Hypothesized Signaling Pathways
Based on the chemical structure of this compound, we hypothesize its potential to inhibit upstream kinases in the JAK/STAT and/or MAPK signaling pathways.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary route for signal transduction for a wide variety of cytokines and growth factors, playing a crucial role in the immune response, hematopoiesis, and cell growth.[7][8] Dysregulation of this pathway is frequently observed in various cancers and autoimmune diseases.[7] A potential mechanism of action for a small molecule inhibitor could be the direct inhibition of JAK kinases, preventing the subsequent phosphorylation and activation of STAT proteins.
MAPK Signaling Pathway
The MAPK signaling cascade is a central regulator of cellular processes including proliferation, differentiation, and apoptosis.[5][6][9] The pathway consists of a three-tiered kinase module (MAP3K, MAP2K, MAPK) that, when activated by extracellular stimuli, relays signals to the nucleus to control gene expression.[9] Small molecule inhibitors often target kinases at one of these three levels.
Experimental Protocols
The following protocols describe key functional assays to test the effect of this compound on the JAK/STAT and MAPK signaling pathways.
Western Blotting for Phosphorylated Signaling Proteins
This assay directly measures the phosphorylation status of key proteins in a signaling cascade, providing a direct readout of kinase activity.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours. Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce pathway activation with an appropriate ligand (e.g., 10 ng/mL EGF for MAPK pathway, 20 ng/mL IL-6 for JAK/STAT pathway) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10] Keep samples on ice at all times to prevent dephosphorylation.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Add 4x Laemmli sample buffer to equal amounts of protein (20-30 µg) and denature by heating at 95°C for 5 minutes.[10]
-
SDS-PAGE: Load samples onto a 4-20% Tris-glycine gel and perform electrophoresis to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[10]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[10] Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.[10][13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated proteins (e.g., anti-p-STAT3, anti-p-ERK1/2) and total proteins (e.g., anti-STAT3, anti-ERK1/2) as loading controls. Dilute antibodies according to the manufacturer's recommendations.[12]
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After final washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[13]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Luciferase Reporter Assay
This cell-based assay measures the activity of a specific transcription factor downstream of a signaling pathway.[14][15][16]
Protocol:
-
Cell Plating and Transfection: Plate cells in a 96-well plate.[17] Co-transfect cells with a firefly luciferase reporter plasmid containing response elements for a pathway-specific transcription factor (e.g., STAT3-responsive element, Serum Response Element for MAPK) and a Renilla luciferase plasmid as a transfection control.[14]
-
Compound Treatment: After 24 hours, replace the media with fresh media containing various concentrations of this compound and incubate for 1-2 hours.
-
Pathway Stimulation: Add the appropriate stimulus (e.g., IL-6, EGF) to the wells and incubate for an additional 6-8 hours.
-
Cell Lysis: Wash cells with PBS and add 1x passive lysis buffer.[14][18]
-
Luciferase Activity Measurement: Use a dual-luciferase reporter assay system.[19]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in reporter activity relative to the stimulated, untreated control.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different concentrations of the compound.
Table 1: Effect of this compound on STAT3 Phosphorylation
| Compound Conc. (µM) | p-STAT3 / Total STAT3 Ratio (Normalized to Control) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 1 | 0.45 | 55 |
| 10 | 0.12 | 88 |
| 100 | 0.05 | 95 |
Table 2: Effect of this compound on STAT3-dependent Luciferase Activity
| Compound Conc. (µM) | Normalized Luciferase Activity (Fold Change) | % Inhibition |
| 0 (Vehicle) | 10.2 | 0 |
| 0.1 | 8.9 | 12.7 |
| 1 | 5.1 | 50.0 |
| 10 | 1.8 | 82.4 |
| 100 | 1.1 | 90.0 |
Table 3: Effect of this compound on ERK1/2 Phosphorylation
| Compound Conc. (µM) | p-ERK / Total ERK Ratio (Normalized to Control) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.92 | 8 |
| 1 | 0.61 | 39 |
| 10 | 0.25 | 75 |
| 100 | 0.09 | 91 |
Conclusion
The functional assays detailed in these application notes provide a robust framework for characterizing the biological activity of this compound. By employing techniques such as Western blotting and luciferase reporter assays, researchers can systematically evaluate the compound's impact on key cell signaling pathways like JAK/STAT and MAPK. The provided protocols, data presentation templates, and pathway diagrams offer a comprehensive toolkit for investigating the mechanism of action of this and other novel small molecule inhibitors, thereby accelerating drug discovery and development efforts. It is critical to move from biochemical assays to cell-based assays early in the discovery pipeline to ensure that promising compounds demonstrate functional inhibition in a cellular context.[20]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. JAK-STAT 信号传导通路、抗体、酶联免疫吸附试验、Luminex 检测法和生长因子 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. assaygenie.com [assaygenie.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Luciferase reporter assay [bio-protocol.org]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 16. caymanchem.com [caymanchem.com]
- 17. youtube.com [youtube.com]
- 18. med.emory.edu [med.emory.edu]
- 19. assaygenie.com [assaygenie.com]
- 20. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the In Vivo Evaluation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preclinical evaluation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, a novel small molecule with potential anticancer properties, using animal models of cancer. The following sections detail the necessary steps for establishing tumor models, conducting efficacy studies, and performing pharmacokinetic, pharmacodynamic, and toxicological analyses. The protocols are designed to be adaptable for various cancer types and to generate robust and reproducible data for assessing the therapeutic potential of this compound.
Introduction
Substituted pyrazole derivatives have shown promise as potent agents in cancer therapy, often targeting key signaling pathways involved in tumor growth and proliferation.[1][2][3] this compound is a novel compound featuring both pyrazole and pyridine moieties, structures known to be present in molecules with antitumor effects.[4] A thorough in vivo evaluation is crucial to determine its efficacy, safety profile, and mechanism of action before consideration for clinical development.[5][6][7]
This document outlines standardized protocols for the in vivo assessment of this compound in both xenograft and syngeneic mouse models of cancer.[8][9][10] These models are essential for studying drug efficacy in a biological system that mimics aspects of human cancer.[11] The protocols cover tumor implantation, treatment administration, tumor growth monitoring, and endpoint analysis. Furthermore, methodologies for pharmacokinetic (PK), pharmacodynamic (PD), and preliminary toxicology studies are provided to build a comprehensive preclinical data package.[12][13][14][15][16]
Preclinical Evaluation Workflow
The overall workflow for the in vivo evaluation of this compound is depicted below. This multi-stage process ensures a systematic and thorough investigation of the compound's therapeutic potential.
References
- 1. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Buy 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine [smolecule.com]
- 5. ijpbs.com [ijpbs.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. Generation of xenograft tumor models in mice and rats [bio-protocol.org]
- 11. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nuvisan.com [nuvisan.com]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Pharmacodynamic Imaging Applications - CD BioSciences [bioimagingtech.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine for Biological Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in their biological assays. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the solubility of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The compound has low intrinsic aqueous solubility. The predicted water solubility of a close analog, 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, is very low at 25.4 µg/mL.[1] | 1. pH Adjustment: The compound is predicted to be basic. Adjusting the pH of the buffer to be more acidic can significantly increase solubility. 2. Use of Co-solvents: Incorporating a small percentage of an organic co-solvent can enhance solubility. 3. Cyclodextrin Encapsulation: Complexation with cyclodextrins can improve aqueous solubility. |
| Compound Crashes Out After Dilution from DMSO Stock | The high concentration of the DMSO stock leads to precipitation when diluted into an aqueous buffer where the compound is less soluble. | 1. Lower the Stock Concentration: Prepare a more dilute DMSO stock solution. 2. Stepwise Dilution: Perform serial dilutions in a buffer containing a co-solvent to gradually decrease the DMSO concentration. 3. Optimize Final DMSO Concentration: Ensure the final DMSO concentration in the assay is as low as possible while maintaining compound solubility. |
| Inconsistent Assay Results | Variability in compound solubility and precipitation between experiments. | 1. Standardize Solubilization Protocol: Ensure consistent preparation of the compound solution for every experiment. 2. Visually Inspect for Precipitation: Always check for any visible precipitate before adding the compound to the assay. 3. Equilibrate Solutions: Allow solutions to equilibrate at the assay temperature before use. |
| Cell Toxicity Observed | The solvent (e.g., DMSO) or the solubilizing agent is causing cellular toxicity. | 1. Reduce Solvent Concentration: Titrate the concentration of the co-solvent to the lowest effective level. For cell-based assays, the final DMSO concentration should ideally be below 0.5%.[2] 2. Select Biocompatible Solubilizers: Use less toxic alternatives like certain cyclodextrins or polyethylene glycols (PEGs). |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: The pyridine and amine functional groups in the molecule are basic. The predicted pKa of the 5-amine analog is 5.38.[1] Therefore, in acidic conditions (pH < pKa), these groups will be protonated, leading to the formation of a more soluble salt. Conversely, at neutral or basic pH, the compound will be in its less soluble free base form.
Q3: What is the recommended starting solvent for making a stock solution?
A3: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly water-soluble compounds for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar molecules.[3]
Q4: Are there any concerns with using DMSO in biological assays?
A4: Yes, high concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the assay medium as low as possible, typically below 0.5%, to minimize cytotoxic effects.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q5: What are co-solvents and how do they improve solubility?
A5: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds.[4] They work by reducing the polarity of the solvent system. Common co-solvents used in biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]
Q6: How can cyclodextrins enhance the solubility of my compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can encapsulate poorly soluble guest molecules, like this compound, forming an inclusion complex that has improved aqueous solubility and stability.[6][7]
Quantitative Data Summary
| Compound | Predicted Water Solubility | Predicted pKa | Reference |
| 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine | 25.4 µg/mL | 5.38 | [1] |
Note: This data is for a structural isomer and should be used as an estimation for this compound.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is a starting point for determining the optimal pH for solubilizing this compound.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Microcentrifuge
Procedure:
-
Prepare a series of aqueous solutions with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add an excess amount of the compound to each solution.
-
Stir the solutions vigorously at a constant temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility as a function of pH to determine the optimal pH for solubilization.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
This protocol describes how to prepare a stock solution in DMSO and dilute it for use in a biological assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Aqueous buffer or cell culture medium, sterile
Procedure:
-
Weigh out the desired amount of the compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate until the compound is completely dissolved.
-
For the biological assay, perform a serial dilution of the DMSO stock solution into the aqueous buffer or cell culture medium to reach the final desired concentration.
-
Ensure the final DMSO concentration in the assay does not exceed a non-toxic level (e.g., <0.5%).[2]
Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)
This is a simple and economical method for preparing cyclodextrin inclusion complexes.[6]
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-cyclodextrin)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Determine the desired molar ratio of the compound to cyclodextrin (a 1:1 molar ratio is a good starting point).
-
Weigh the appropriate amounts of the compound and cyclodextrin.
-
Place the cyclodextrin in the mortar and add a small amount of water to form a paste.
-
Gradually add the compound to the cyclodextrin paste while continuously triturating (kneading) with the pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes).
-
Dry the resulting paste (e.g., in a vacuum oven at 40°C) to obtain a solid powder of the inclusion complex.
-
The solubility of the resulting complex in aqueous buffer can then be determined.
Visualizations
Caption: Experimental workflow for improving compound solubility.
Caption: Relationship between compound properties and pH-based solubilization.
References
- 1. oatext.com [oatext.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. humapub.com [humapub.com]
- 7. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. This valuable building block is often utilized in the development of novel therapeutics, and achieving a high-yield, high-purity synthesis is critical for efficient drug discovery pipelines. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to address common challenges encountered during its synthesis.
Troubleshooting Guide
Researchers may face several challenges during the synthesis of this compound. The primary issues often revolve around low yields, the formation of regioisomers, and difficulties in purification. This guide provides a structured approach to troubleshoot these common problems.
Issue 1: Low Overall Yield
A low yield of the desired product can be attributed to incomplete reaction at either the pyrazole formation step or the subsequent N-alkylation step.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Pyrazole Formation: Incomplete cyclization of precursors to form the 3-aminopyrazole ring. | - Ensure the quality of starting materials (e.g., β-ketonitriles and hydrazine).- Optimize reaction temperature and time for the cyclization reaction. | Increased yield of the 3-aminopyrazole intermediate, leading to a higher overall yield. |
| Inefficient N-alkylation: The reaction between 3-aminopyrazole and 4-(chloromethyl)pyridine (or its salt) is not proceeding to completion. | - Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the pyrazole nitrogen.- Solvent: Employ a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) to facilitate the SN2 reaction.- Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | Enhanced conversion of 3-aminopyrazole to the desired N-alkylated product. |
| Side Reactions: The alkylating agent, 4-(chloromethyl)pyridine, may be unstable or participate in side reactions. | - Use freshly prepared or purified 4-(chloromethyl)pyridine hydrochloride.- Add the alkylating agent portion-wise to the reaction mixture to maintain a low concentration and minimize side reactions. | Reduced formation of byproducts and increased yield of the target molecule. |
Issue 2: Formation of N1 and N2 Regioisomers
A significant challenge in the N-alkylation of 3-aminopyrazole is the formation of the undesired 2-(pyridin-4-ylmethyl)-2H-pyrazol-3-amine isomer alongside the desired N1-substituted product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Regiocontrol: The alkylation occurs at both nitrogen atoms of the pyrazole ring. | - Steric Hindrance: While the 3-amino group offers some steric hindrance, it may not be sufficient. Consider a temporary protecting group on the 3-amino group if regioselectivity remains poor.- Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable N1 isomer. | Improved ratio of the desired N1 isomer to the undesired N2 isomer. |
| Base and Solvent Effects: The reaction conditions can influence the site of alkylation. | - Experiment with different base/solvent combinations. For instance, using a weaker base like potassium carbonate (K2CO3) in a less polar solvent might alter the regioselectivity. | Identification of optimal conditions that maximize the formation of the N1 isomer. |
Issue 3: Difficulty in Purification
The final product can be challenging to purify due to the presence of unreacted starting materials, the N2-isomer, and other byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Isomers: The N1 and N2 isomers often have very similar polarities, making separation by standard column chromatography difficult. | - Chromatography Optimization: Utilize a high-resolution silica gel column with a carefully optimized eluent system. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) may be effective.- Acid-Base Extraction: Exploit the basicity of the pyridine and pyrazole rings. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent. | Successful separation of the desired N1 isomer from the N2 isomer and other impurities, leading to a high-purity product. |
| Presence of Unreacted 3-Aminopyrazole: The starting aminopyrazole may co-elute with the product. | - If chromatography is insufficient, consider a chemical purification. The primary amino group of the unreacted starting material can be selectively reacted with an aldehyde to form a Schiff base, which will have a different polarity and can be more easily separated. | Removal of residual 3-aminopyrazole from the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 3-aminopyrazole precursor?
A1: The most prevalent method for synthesizing 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine hydrate.[1] This reaction is typically carried out in a protic solvent like ethanol and often proceeds with good yields.
Q2: How can I control the regioselectivity of the N-alkylation step?
A2: Controlling the N1 versus N2 alkylation is a key challenge. Several factors can influence the regioselectivity:
-
Steric Hindrance: The substituent at the 3-position of the pyrazole ring can sterically hinder the N2 position, favoring alkylation at N1.
-
Base and Solvent: The choice of base and solvent system can significantly impact the isomer ratio. Strong bases in polar aprotic solvents are commonly used, but empirical optimization is often necessary.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity towards the thermodynamically more stable N1 isomer.
Q3: What are the expected side products in this synthesis?
A3: The most common side product is the N2-alkylated isomer, 2-(pyridin-4-ylmethyl)-2H-pyrazol-3-amine. Other potential byproducts can arise from reactions of the alkylating agent, such as dimerization or reaction with the solvent.
Q4: What is the best way to purify the final product?
A4: A combination of techniques is often most effective.
-
Acid-Base Extraction: This is a useful first step to separate the basic product from non-basic impurities.
-
Column Chromatography: Silica gel chromatography is typically used to separate the N1 and N2 isomers. Careful selection of the eluent system is crucial for achieving good separation.
-
Crystallization: If a suitable solvent system can be found, crystallization can be an effective final purification step to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminopyrazole
This protocol describes a general method for the synthesis of the 3-aminopyrazole core.
Materials:
-
β-Ketonitrile (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol
Procedure:
-
Dissolve the β-ketonitrile in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude 3-aminopyrazole can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: N-alkylation of 3-Aminopyrazole to Yield this compound
This protocol provides a general procedure for the N-alkylation step. Optimization of the base, solvent, and temperature may be required to maximize the yield and regioselectivity.
Materials:
-
3-Aminopyrazole (1 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
4-(Chloromethyl)pyridine hydrochloride (1.1 equivalents)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-aminopyrazole in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Add 4-(chloromethyl)pyridine hydrochloride in one portion.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench carefully with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the N1 and N2 isomers.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine stability and degradation issues
Welcome to the technical support center for 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule stem from its constituent functional groups: the pyridine ring, the pyrazole ring, and the primary amine. Potential issues include:
-
Oxidation: The pyridine and pyrazole rings, as well as the amine group, can be susceptible to oxidation, which may be accelerated by exposure to air, light, or certain metal ions.
-
Hydrolysis: While the core pyrazole ring is generally stable, extreme pH conditions could potentially lead to hydrolytic degradation, particularly of substituted pyrazoles.[1]
-
Photodegradation: Aromatic heterocyclic compounds can be sensitive to UV light, leading to photochemical transformations.
-
Reactivity of the Amine Group: The 3-amino group on the pyrazole ring is a nucleophilic center and can participate in various reactions, such as diazotization in the presence of nitrous acid.[2][3]
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of the compound, it is recommended to store it under the following conditions:
-
Temperature: 2-8°C is a common storage temperature for such compounds.[4][5] For long-term storage, -20°C is advisable.[6]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.[4]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[4][6]
-
Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.
Q3: I am observing a color change in my sample over time. What could be the cause?
A3: A color change, such as yellowing or browning, is often an indication of degradation. This could be due to:
-
Oxidation: The formation of oxidized byproducts, particularly involving the amine group or the aromatic rings.
-
Polymerization: Under certain conditions, reactive intermediates from degradation could lead to the formation of colored polymeric materials.
-
Contamination: Impurities in the sample or from the storage container could catalyze degradation reactions. It is crucial to handle the compound with clean equipment.
Q4: My compound is showing poor solubility in aqueous buffers. Is this expected?
A4: The solubility of this compound in aqueous solutions can be pH-dependent due to the basic nature of the pyridine nitrogen and the amino group. At neutral pH, the compound may have limited solubility. To improve solubility, consider:
-
Acidification: Lowering the pH with a suitable acid (e.g., HCl) will protonate the basic nitrogens, forming a more soluble salt.
-
Co-solvents: The use of organic co-solvents such as DMSO, DMF, or ethanol can help to dissolve the compound before dilution into an aqueous buffer.
Troubleshooting Guides
Issue 1: Unexpected Peaks in LC-MS/NMR after Sample Preparation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation during sample preparation | Prepare samples fresh and at low temperatures. Minimize exposure to light and air. | Reduction or elimination of unexpected peaks. |
| Reaction with solvent | Use high-purity, degassed solvents. Avoid reactive solvents like acetone with primary amines. | Cleaner chromatogram or spectrum. |
| pH-related instability | Buffer the sample to a pH where the compound is known to be stable (typically near neutral or slightly acidic). | Consistent analytical results over time. |
Issue 2: Loss of Compound Potency in Biological Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation in assay buffer | Perform a stability study of the compound in the assay buffer over the time course of the experiment. | Determine the half-life of the compound and adjust the experimental window accordingly. |
| Adsorption to labware | Use low-adsorption plasticware or silanized glassware. Include a surfactant in the buffer if appropriate. | Improved recovery and more consistent assay results. |
| Interaction with assay components | Run control experiments without cells or with inactivated enzymes to check for non-specific interactions. | Identify any compatibility issues with the assay matrix. |
Quantitative Data Summary
Table 1: Illustrative Stability of a Pyrazole Derivative under Various Conditions
| Condition | Parameter | Value | Reference Compound |
| pH Stability | Half-life at pH 2 (40°C) | 12 hours | Substituted Pyrazole Ester[1] |
| Half-life at pH 7.4 (40°C) | > 100 hours | Substituted Pyrazole Ester[1] | |
| Half-life at pH 10 (40°C) | 48 hours | Substituted Pyrazole Ester[1] | |
| Thermal Stability | Decomposition Temp. (TGA) | > 200°C | Nitro-substituted Pyrazole[7] |
| Photostability | % Degradation after 24h UV | 15% | Generic Pyridine Compound |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and the intrinsic stability of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV and MS detection.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradants.
-
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for conducting a forced degradation study.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chiralen.com [chiralen.com]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
overcoming off-target effects of pyrazole-based inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. The focus is on identifying, understanding, and overcoming off-target effects to ensure data integrity and accelerate drug discovery programs.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of pyrazole-based inhibitors?
Pyrazole-based inhibitors, while versatile, are known to interact with unintended targets, largely due to the structural similarities in the ATP-binding sites of protein kinases.[1][2] Off-target effects can lead to misinterpretation of experimental results, cellular toxicity, or unexpected phenotypes.[3]
Common off-targets for pyrazole-based kinase inhibitors include other kinases from different families. For example, an inhibitor designed for a specific tyrosine kinase might also inhibit other tyrosine or serine/threonine kinases.[1] Some pyrazole derivatives have been shown to have dual inhibitory effects on targets like VEGFR2 and CDK-2, or EGFR and VEGFR-2.[4][5] In some cases, compounds that were potent in cell-based assays but less so in specific kinase assays were found to inhibit multiple kinases such as Flt-3, VEGFR-2, and PDGFRα.[6] These unintended interactions can complicate the interpretation of their biological effects.[3]
Q2: How can I computationally predict potential off-target effects before starting my experiments?
Computational, or in silico, approaches are valuable first steps in identifying potential off-target interactions, saving time and resources.[7][8] These methods can be broadly categorized as either ligand-based or structure-based.[8]
-
Ligand-Based Methods: These approaches utilize the chemical structure of the inhibitor to predict off-targets.[8] Tools like 2-D chemical similarity searches and machine learning models can profile the inhibitor against databases of known compounds and their targets.[8]
-
Structure-Based Methods: When the 3D structure of the intended target is known, computational docking can be used to predict how the inhibitor binds.[7] This approach can be extended to screen the inhibitor against a library of other protein structures to identify potential off-target binding.[7]
It is recommended to use at least one in silico tool and one experimental method to identify potential off-target sites for a comprehensive analysis.[9]
Q3: What are the key experimental strategies to identify and validate off-target effects?
A multi-pronged experimental approach is crucial for accurately identifying and validating off-target effects.
-
Biochemical Kinase Profiling: This is a primary step to assess the selectivity of a kinase inhibitor.[10] It involves screening the inhibitor against a large panel of purified kinases to determine its activity and potency (often measured as IC50 values) across the kinome.[10][11] Radiometric assays are considered the gold standard for their direct detection method.[12]
-
Cell-Based Assays: These assays are essential to confirm that the inhibitor engages its intended target within a physiological context.[10][11][13] They also help to identify off-target effects that manifest as cellular phenotypes.[11]
-
Target Engagement Assays: Techniques like NanoBRET can measure the binding of an inhibitor to its target in living cells, providing a more accurate picture of cellular selectivity.[14][15]
-
Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of the target kinase or its downstream substrates, confirming functional inhibition in a cellular pathway.[16]
-
-
Chemogenomic Profiling: This technique uses tools like yeast deletion libraries or CRISPR/Cas9 genome-wide screens in human cells to identify genes that interact with the drug, revealing both on- and off-targets based on cellular responses like growth.[17]
-
Genetic Approaches: A straightforward way to confirm off-target effects is to eliminate the intended molecular target using techniques like CRISPR or RNAi.[17] If the drug still produces an effect in the absence of its primary target, it is indicative of off-target activity.[17]
Below is a workflow illustrating the process of identifying and validating off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 3. academic.oup.com [academic.oup.com]
- 4. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icr.ac.uk [icr.ac.uk]
- 15. biorxiv.org [biorxiv.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. The information is tailored for researchers, scientists, and drug development professionals encountering challenges in obtaining high-quality crystals of this and similar polar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the best starting points for selecting a solvent for the crystallization of this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1] Given the polar nature of the molecule, with its pyridine, pyrazole, and amine functional groups, polar solvents are a logical starting point. Good initial candidates include ethanol, methanol, acetonitrile, or mixtures containing these solvents.[2] It is recommended to perform a solubility test with a small amount of material across a range of solvents to identify the most suitable system.
Q2: Which crystallization techniques are most effective for polar, heterocyclic compounds like this one?
A2: The most common and successful techniques for small organic molecules are slow evaporation, slow cooling, and vapor diffusion.[3][4]
-
Slow Cooling: Ideal for compounds that show a significant change in solubility with temperature.
-
Slow Evaporation: A simple method where the solvent is allowed to evaporate slowly from a near-saturated solution.[5]
-
Vapor Diffusion: A highly successful method for growing high-quality single crystals from a small amount of material.[4] It involves dissolving the compound in a solvent and exposing it to the vapor of an anti-solvent (a liquid in which the compound is insoluble).
Q3: Why are no crystals forming in my experiment?
A3: A lack of crystal formation can be due to several factors:
-
Excessive Solvent: The solution may be too dilute (undersaturated). Try evaporating some of the solvent to increase the concentration.[6]
-
Solution is Too Clean: Spontaneous nucleation requires a certain energy barrier to be overcome. The absence of nucleation sites (like dust particles or microscopic scratches) can prevent crystal growth.
-
Inappropriate Solvent: The chosen solvent may be too good, keeping the compound in solution even at low temperatures.
-
Inhibition by Impurities: Certain impurities can inhibit the formation of a crystal lattice.
Q4: My compound is precipitating as an oil, not crystals. What does this mean and how can I fix it?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or its solubility is so high that it separates as a liquid phase instead of a solid crystal lattice.[7] To resolve this, you can try reheating the solution until the oil dissolves completely and then:
-
Add more of the primary solvent to lower the saturation temperature.[6]
-
Cool the solution at a much slower rate.
-
Use a different solvent system with a lower boiling point or one in which the compound has slightly lower solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during crystallization experiments.
Problem 1: My compound precipitates immediately as a fine powder or very small needles upon cooling.
-
Cause: The rate of crystallization is too fast, which often traps impurities and leads to poor quality crystals.[6] This happens when the solution becomes supersaturated too quickly.
-
Solution:
-
Re-heat the solution to re-dissolve the precipitate.
-
Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation.[6]
-
Ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or place it within a larger beaker of hot water (a makeshift Dewar bath) to slow down heat loss.[5]
-
Consider using a solvent system where the compound's solubility is not as dramatically affected by temperature changes.
-
Problem 2: The solution has cooled completely, but no crystals have formed.
-
Cause: The solution is likely in a metastable supersaturated state, meaning it is concentrated enough to crystallize but lacks the initial trigger (nucleation) to start the process.
-
Solution (in order of application):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site.[6]
-
Seeding: If you have a previous batch of crystals, add one or two tiny seed crystals to the solution to initiate growth.[6]
-
Shock Cooling: Briefly place the flask in an ice bath for a few minutes to induce nucleation. Once a few small crystals appear, allow the solution to return to room temperature for slower, more controlled growth.
-
Concentration: If the above methods fail, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then repeat the slow cooling process.[6]
-
Problem 3: I am getting an oil instead of a solid.
-
Cause: The compound is coming out of solution above its melting point or is too soluble in the chosen solvent.[7]
-
Solution:
-
Re-heat to dissolve the oil.
-
Add more solvent to reduce the concentration.
-
Try cooling the solution at a much slower rate.
-
If oiling persists, consider a different solvent or a binary solvent system. Start with a good solvent and slowly add an anti-solvent in which your compound is insoluble until the solution becomes slightly cloudy (turbid), then warm until it is clear again before allowing it to cool slowly.
-
Data Presentation
| Solvent System | Type | Rationale & Notes |
| Ethanol | Single Solvent | A good starting point for polar compounds. Often provides moderate solubility at room temperature and good solubility when heated. |
| Acetonitrile | Single Solvent | Another polar solvent that can be effective for heterocyclic compounds.[2] |
| Tetrahydrofuran (THF) / Hexane | Binary System | The compound is likely soluble in THF (good solvent) and insoluble in hexane (anti-solvent). Good for vapor or liquid diffusion methods.[1] |
| Acetone / Water | Binary System | A common system where acetone is the good solvent and water is the anti-solvent. |
| Toluene | Single Solvent | Aromatic solvents can sometimes yield high-quality crystals for heterocyclic compounds.[1] |
| Dimethylformamide (DMF) / Water | Binary System | DMF is a highly polar solvent that can dissolve many complex organic molecules; water can act as an effective anti-solvent.[2] |
Experimental Protocols
Protocol 1: Crystallization by Slow Cooling
-
Place the crude solid of this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.
-
Continue to add the solvent dropwise until the solid just completely dissolves.
-
If the solution is colored by impurities, allow it to cool slightly, add a small amount of activated charcoal, and re-boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Cover the flask with a watch glass or loosely with foil and set it on a benchtop where it will not be disturbed. Allow it to cool slowly to room temperature.
-
For maximum yield, once the flask has reached room temperature, place it in an ice bath for 20-30 minutes.
-
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry.
Protocol 2: Crystallization by Slow Evaporation
-
Dissolve the compound in a suitable solvent at room temperature to create a solution that is close to saturation but not fully saturated.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial or a small beaker.
-
Cover the container with a cap or parafilm that has a few small holes poked in it to allow for slow evaporation.[5]
-
Place the container in a vibration-free location and allow the solvent to evaporate over several days to weeks.
-
Once crystals have formed, they can be collected by filtration.
Protocol 3: Crystallization by Vapor Diffusion
-
Prepare a concentrated solution of your compound in a good solvent (e.g., THF, acetone) in a small, open vial.
-
Place this small vial inside a larger jar or beaker that contains a layer of anti-solvent (e.g., hexane, diethyl ether) in which your compound is insoluble.[4] The anti-solvent level should be below the top of the inner vial.
-
Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial.
-
This gradual change in solvent composition will reduce the solubility of your compound, leading to slow crystal growth over several days.
-
Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.
Visualizations
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
Technical Support Center: Addressing Metabolic Instability of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic hotspots on this compound?
A1: Based on the chemical structure, the most probable sites for metabolic transformation are the pyridine and pyrazole rings. Pyridine rings are susceptible to oxidation, while pyrazole rings can undergo hydroxylation and conjugation reactions.[1][2] The methylene bridge is also a potential site for oxidation.
Q2: What are the common metabolic pathways for pyridine-containing compounds?
A2: Pyridine moieties in drug candidates are often metabolized via oxidation mediated by cytochrome P450 (CYP) enzymes.[3] This can lead to the formation of N-oxides, or hydroxylation at various positions on the ring, followed by further conjugation.
Q3: How can we improve the metabolic stability of this compound?
A3: Several strategies can be employed to mitigate metabolic instability:
-
Blocking Metabolic Sites: Introducing substituents, such as fluorine atoms, at positions prone to oxidation can block CYP-mediated metabolism.[1][3]
-
Electron-Withdrawing Groups: Adding electron-withdrawing groups to the pyridine or pyrazole ring can decrease the electron density, making them less susceptible to oxidation.
-
Ring Modification: Replacing the pyridine ring with a more electron-deficient heterocycle like a pyrimidine can enhance metabolic stability.[3] Saturating the pyridine ring to a piperidine has also been shown to improve stability in some cases.[1]
-
Deuteration: Strategic replacement of hydrogen with deuterium at metabolically active sites can slow down the rate of metabolism due to the kinetic isotope effect.
Q4: What in vitro assays are recommended to assess the metabolic stability of this compound?
A4: The following in vitro assays are crucial for evaluating metabolic stability:
-
Microsomal Stability Assay: This assay uses liver microsomes, which are rich in CYP enzymes, to determine the rate of phase I metabolism.[4][5]
-
Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more comprehensive picture of metabolism, as it includes both phase I and phase II metabolic enzymes.[6][7]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both phase I and phase II metabolism.[4]
Troubleshooting Guides
Issue 1: High clearance of this compound observed in in vivo pharmacokinetic (PK) studies.
-
Question: Our in vivo PK studies in rodents show rapid clearance of the compound. How can we identify the cause and address this?
-
Answer:
-
Metabolite Identification: The first step is to identify the major metabolites in plasma and urine from the in vivo study. This can be achieved using LC-MS/MS analysis.[3] Knowing the structure of the metabolites will pinpoint the metabolic hotspots.
-
In Vitro Correlation: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the same species to see if the in vivo clearance is recapitulated.[7] This helps to confirm that the observed high clearance is due to hepatic metabolism.
-
CYP Phenotyping: Use a panel of recombinant human CYP enzymes to identify the specific CYP isoforms responsible for the metabolism. This information is critical for predicting potential drug-drug interactions.
-
Structural Modification: Based on the identified metabolic pathways, rationally design and synthesize new analogs with improved stability using the strategies mentioned in FAQ 3.
-
Issue 2: Discrepancy between in vitro and in vivo metabolic stability data.
-
Question: Our compound appears stable in human liver microsomes, but shows high clearance in vivo. What could be the reason for this discrepancy?
-
Answer:
-
Non-CYP Mediated Metabolism: The high in vivo clearance might be driven by metabolic pathways not present in microsomes, such as phase II conjugation enzymes present in the cytosol, or metabolism by other enzymes like aldehyde oxidase (AO). Consider running assays with S9 fractions or hepatocytes which contain a broader range of enzymes.[4]
-
Extrahepatic Metabolism: Metabolism might be occurring in tissues other than the liver, such as the intestine, kidney, or lungs.[4] In vivo studies with radiolabeled compounds can help determine the sites of metabolism and excretion.[8]
-
Transporter Effects: Active uptake of the compound into hepatocytes can lead to higher intracellular concentrations and thus faster metabolism than predicted from microsomal data. Conversely, rapid efflux can limit metabolism.
-
Poor Absorption: The perceived "high clearance" could be a result of poor oral bioavailability. It is essential to determine the absolute bioavailability by comparing oral and intravenous dosing.
-
Issue 3: Difficulty in analytically quantifying the parent compound and its metabolites.
-
Question: We are facing challenges in developing a robust LC-MS/MS method for quantifying our compound and its potential metabolites from biological matrices. What can we do?
-
Answer:
-
Method Optimization: Systematically optimize the mobile phase composition, gradient, column chemistry, and mass spectrometry parameters (e.g., ionization source, collision energy).
-
Sample Preparation: Ensure the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is efficient and minimizes matrix effects.[9]
-
Internal Standard: Use a stable isotope-labeled internal standard if available, or a structural analog with similar chromatographic and mass spectrometric behavior.
-
Metabolite Synthesis: If facing sensitivity issues with metabolite detection, consider synthesizing the suspected major metabolites to serve as analytical standards for method optimization.[10][11]
-
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound
| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 25 | 27.7 |
| Liver Microsomes | Rat | 12 | 57.8 |
| Liver Microsomes | Mouse | 8 | 86.6 |
| Hepatocytes | Human | 45 | 15.4 (per 10⁶ cells) |
| Hepatocytes | Rat | 20 | 34.7 (per 10⁶ cells) |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Pharmacokinetic Parameters of this compound in Rats (5 mg/kg, IV)
| Parameter | Value | Units |
| Cmax | 1200 | ng/mL |
| AUC(0-inf) | 1500 | ng*h/mL |
| CL | 55.6 | mL/min/kg |
| Vdss | 3.2 | L/kg |
| t½ | 0.8 | h |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
-
Preparation: Prepare a stock solution of this compound in DMSO. Dilute liver microsomes and the compound in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the compound with the microsomes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.[5]
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.
-
Data Calculation: Calculate the half-life (t½) and intrinsic clearance (CLint).[5]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Dosing: Administer this compound to the study animals (e.g., rats) via the desired route (e.g., intravenous or oral).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[10]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS bioanalytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).
Visualizations
Caption: Potential metabolic pathways for this compound.
Caption: Workflow for investigating and addressing metabolic instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
optimization of reaction conditions for aminopyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for aminopyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 5-aminopyrazoles?
A1: The most versatile and widely used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1][2] Another major route is the reaction of malononitrile or its derivatives with hydrazines, which typically yields 3,5-diaminopyrazoles.[1] Additionally, α,β-unsaturated nitriles are common precursors.[3]
Q2: How can I control the regioselectivity in the synthesis of N-substituted aminopyrazoles?
A2: The regioselectivity of the reaction between a monosubstituted hydrazine and a 1,3-dielectrophilic compound is primarily controlled by the nucleophilicity of the hydrazine's nitrogen atoms.[3] Under neutral or acidic conditions, the primary amino group of the hydrazine preferentially attacks the most electrophilic position.[3] For instance, in the reaction of 3-methoxyacrylonitrile with phenylhydrazine, using acetic acid in toluene under microwave irradiation favors the formation of the 5-aminopyrazole isomer, while using sodium ethoxide in ethanol leads to the 3-aminopyrazole isomer.[3]
Q3: My reaction is not proceeding to completion, or the yield is very low. What are the potential causes?
A3: Several factors could contribute to low yields or incomplete reactions:
-
Insufficient Basicity/Acidity: Some reactions require specific pH conditions. For example, in a synthesis starting from esters, a tert-butoxide-assisted Claisen condensation forms a β-ketonitrile intermediate. The basicity of this step can hinder the subsequent cyclization with hydrazine. Neutralization with an acid like H₂SO₄ before adding hydrazine can optimize the process.[3]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in the synthesis of pyrazolo[3,4-b]pyridines, ionic liquids like [bmim]Br have been shown to provide higher yields in shorter reaction times compared to organic solvents.[4][5]
-
Reaction Temperature and Time: The reaction may require specific temperature conditions (e.g., reflux) and sufficient time to proceed to completion. Monitoring the reaction by TLC can help determine the optimal reaction time.
-
Poor Quality of Reagents: Ensure that the starting materials, especially hydrazine, are of high purity and have not degraded.
Q4: I am observing the formation of an unexpected isomer. How can I confirm the structure of my product?
A4: The formation of structural isomers is a common challenge. For example, in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazole and an enaminone, the use of 1-NH-5-aminopyrazole can lead to the formation of the isomeric pyrazolo[1,5-a]pyrimidine.[4] Spectroscopic techniques such as NMR (¹H, ¹³C, and 2D experiments like HMBC), mass spectrometry, and single-crystal X-ray crystallography are essential for unambiguous structure elucidation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation of the nitrile. | Use a stronger base like piperidine or morpholine if sodium ascorbate is insufficient.[7] |
| Reaction conditions are not optimal (temperature, solvent, catalyst). | Screen different solvents (e.g., ethanol, DMF, ionic liquids), catalysts (acidic or basic), and reaction temperatures.[4][5][8] Microwave irradiation can sometimes reduce reaction times and improve yields.[3][5][9] | |
| Formation of undesired side products (e.g., hydrazone). | Modify the synthesis strategy. For example, pre-forming the α,β-unsaturated nitrile before adding the hydrazine can prevent the formation of the simple hydrazone between an aldehyde and hydrazine.[7] | |
| Formation of Regioisomers | Reaction conditions favor the formation of multiple isomers. | Adjust the reaction conditions to favor one regioisomer. For example, acidic conditions often favor the 5-amino isomer, while basic conditions can favor the 3-amino isomer in certain reactions.[3] |
| Difficulty in Product Purification | Presence of unreacted starting materials or side products. | Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. Employ appropriate purification techniques such as column chromatography or recrystallization. |
| Reaction Stalls | The basicity of the initial step interferes with the subsequent cyclization. | Neutralize the reaction mixture with an acid (e.g., H₂SO₄) before the addition of hydrazine.[3] |
Experimental Protocols
General Procedure for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles and Hydrazines
This protocol is a generalized procedure based on the most common synthetic route.[1][2][3]
-
Dissolution of β-Ketonitrile: Dissolve the β-ketonitrile in a suitable solvent (e.g., ethanol, isopropanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Hydrazine: Add the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to the solution. The molar ratio of hydrazine to β-ketonitrile is typically 1:1 or with a slight excess of hydrazine.
-
Reaction Conditions: The reaction mixture is then stirred at room temperature or heated to reflux. The optimal temperature and reaction time depend on the specific substrates and should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete (as indicated by TLC), the solvent is typically removed under reduced pressure. The residue is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 5-aminopyrazole.
Table of Optimized Reaction Conditions for Specific Syntheses
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Methoxyacrylonitrile and Phenylhydrazine | Acetic acid, Toluene, Microwave | 5-Amino-1-phenylpyrazole | 90 | [3] |
| 3-Methoxyacrylonitrile and Phenylhydrazine | Sodium ethoxide, Ethanol, Microwave | 3-Amino-1-phenylpyrazole | 85 | [3] |
| β-Ketonitrile and Methylhydrazine sulfate | Triethylamine (1 equiv.), Reflux 2h | 5-Amino-1-methylpyrazole derivative | 75 | [3] |
| β-Ketonitrile and Phenylhydrazine | Reflux 6h | 5-Amino-1-phenylpyrazole derivative | 70 | [3] |
| Enaminone, Benzaldehyde, Hydrazine hydrochloride | Water, Ammonium acetate, Reflux 1h | 1,3,4-Triphenyl-1H-pyrazole | Good | [10] |
| 5-Aminopyrazole, Isatin, 3-Oxo-3-phenylpropanenitrile | Acetic acid, Microwave, 80°C, 20 min | Spiropyrazolo[3,4-b]pyridine | - | [4] |
Visual Guides
Experimental Workflow for Aminopyrazole Synthesis from β-Ketonitrile
Caption: General workflow for 5-aminopyrazole synthesis.
Troubleshooting Logic for Low Yield in Aminopyrazole Synthesis
Caption: Troubleshooting guide for low reaction yield.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
minimizing side reactions in the synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main retrosynthetic approaches for the synthesis of this compound. The most common strategy involves the cyclocondensation of a substituted hydrazine with a three-carbon synthon. The alternative is the N-alkylation of a pre-formed pyrazole ring.
-
Route A: Cyclocondensation This approach utilizes (pyridin-4-ylmethyl)hydrazine as a key intermediate, which is then reacted with a suitable three-carbon component, such as a β-ketonitrile or an acrylonitrile derivative, to form the pyrazole ring.[1][2]
-
Route B: N-Alkylation This method involves the direct alkylation of 1H-pyrazol-3-amine with a pyridin-4-ylmethyl halide (e.g., 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine).[3][4]
Q2: What is the most common side reaction in the synthesis of this compound?
The most prevalent side reaction, particularly in the cyclocondensation route (Route A), is the formation of a regioisomeric mixture. When an unsymmetrical substituted hydrazine, such as (pyridin-4-ylmethyl)hydrazine, reacts with an unsymmetrical three-carbon synthon, two different positional isomers can be formed: the desired 1,3-disubstituted pyrazole and the undesired 1,5-disubstituted pyrazole.[5][6][7] The control of regioselectivity is a critical challenge in this synthesis.
Q3: How can I control the regioselectivity of the cyclocondensation reaction?
Several factors can influence the regioselectivity of the reaction between a substituted hydrazine and a 1,3-dielectrophilic species to form the pyrazole ring. These include:
-
pH of the reaction medium: Acidic or basic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, thereby directing the initial point of attack on the electrophilic synthon.
-
Solvent polarity: The choice of solvent can influence the reaction pathway and the stability of intermediates, which in turn affects the ratio of the final regioisomers.
-
Steric hindrance: Bulky substituents on either the hydrazine or the three-carbon synthon can sterically direct the reaction to favor the formation of one regioisomer over the other.
-
Reaction temperature: In some cases, temperature can play a role in the kinetic versus thermodynamic control of the reaction, thus affecting the product distribution.
Q4: Are there any specific precursors for the three-carbon synthon that favor the formation of the 3-amino pyrazole isomer?
Yes, the choice of the three-carbon synthon is crucial. Using α,β-unsaturated nitriles bearing a leaving group at the β-position, such as 3-ethoxyacrylonitrile or 3-(dimethylamino)acrylonitrile, is a common strategy for the synthesis of 3-aminopyrazoles. The reaction of (pyridin-4-ylmethyl)hydrazine with such reagents generally proceeds via a Michael addition-elimination followed by cyclization. The regioselectivity can still be an issue and needs to be optimized for each specific substrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Formation of multiple side products, including regioisomers. 3. Decomposition of starting materials or product. | 1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 2. Adjust reaction conditions (pH, solvent, temperature) to improve regioselectivity (see table below). 3. Purify the (pyridin-4-ylmethyl)hydrazine precursor to remove any impurities. 4. Consider using a milder base or running the reaction at a lower temperature to minimize degradation. |
| Difficult separation of regioisomers | The physicochemical properties (e.g., polarity, boiling point) of the 1,3- and 1,5-disubstituted isomers are very similar. | 1. Optimize the reaction conditions to maximize the formation of the desired isomer, thereby simplifying purification. 2. Employ high-performance column chromatography with a carefully selected eluent system. 3. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. |
| Formation of unexpected byproducts | 1. Self-condensation of the three-carbon synthon. 2. Reaction of the amino group of the pyrazole product with starting materials. 3. Oxidation of the pyridine ring or hydrazine moiety. | 1. Add the hydrazine slowly to the reaction mixture containing the three-carbon synthon. 2. Use a protecting group for the amino functionality of the pyrazole if N-alkylation is the chosen route, though this adds extra steps. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Data on Regioselectivity Control
The following table provides a qualitative summary of how different reaction parameters can influence the ratio of the desired 1,3-isomer to the undesired 1,5-isomer in a typical cyclocondensation reaction. The exact ratios are highly substrate-dependent and require experimental optimization.
| Parameter | Condition A | Yield of 1,3-isomer (desired) | Yield of 1,5-isomer (side product) | Condition B | Yield of 1,3-isomer (desired) | Yield of 1,5-isomer (side product) |
| Solvent | Ethanol (polar protic) | Moderate | Moderate | Toluene (non-polar) | High | Low |
| Catalyst/pH | Acetic Acid (acidic) | High | Low | Sodium Ethoxide (basic) | Low | High |
| Temperature | 25°C (Room Temp) | Moderate | Moderate | 80°C (Reflux) | Varies | Varies |
Note: This data is illustrative and based on general principles of pyrazole synthesis. Actual results will vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation (Route A)
Step 1: Synthesis of (pyridin-4-ylmethyl)hydrazine
-
To a solution of 4-(chloromethyl)pyridine hydrochloride in ethanol, add hydrazine hydrate (excess, e.g., 5-10 equivalents) at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (pyridin-4-ylmethyl)hydrazine. This intermediate is often used directly in the next step without further purification due to its potential instability.
Step 2: Cyclocondensation
-
Dissolve 3-ethoxyacrylonitrile (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).
-
Add (pyridin-4-ylmethyl)hydrazine (1 equivalent) to the solution.
-
Add a catalyst if required (e.g., a catalytic amount of acetic acid for acidic conditions or sodium ethoxide for basic conditions).
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to separate the desired this compound from its regioisomer.
Protocol 2: Synthesis via N-Alkylation (Route B)
-
To a solution of 1H-pyrazol-3-amine (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-(chloromethyl)pyridine hydrochloride (1 equivalent) in the same solvent dropwise.
-
Heat the reaction mixture to 60-80°C and stir for 6-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound. A potential side product is the N2-alkylated isomer.
Visualizing Reaction Pathways and Logic
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Reduce the Toxicity of Pyrazolopyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to reduce the toxicity of pyrazolopyridine compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| High in vitro cytotoxicity observed in initial screening. | The compound may have off-target effects, general cellular toxicity, or be rapidly metabolized to a toxic species. | 1. Perform broader panel screening: Test against a panel of cell lines, including non-cancerous cell lines, to assess selectivity. A compound with broad cytotoxicity is less likely to be a viable drug candidate. 2. Metabolite identification: Incubate the compound with liver microsomes and analyze the metabolites to identify potentially reactive species. 3. Structural modifications: Consider bioisosteric replacements of moieties associated with toxicity. For example, replacing an electron-rich aromatic ring with a heteroaromatic ring can alter metabolic pathways and reduce the formation of toxic metabolites.[1] |
| Observed hepatotoxicity in animal models. | The pyrazolopyridine scaffold can be metabolized by cytochrome P450 (CYP) enzymes to form reactive metabolites that can cause liver injury.[2] | 1. CYP inhibition/induction studies: Determine which CYP isozymes are involved in the metabolism of your compound. This can help predict potential drug-drug interactions and guide structural modifications. 2. Modify metabolic soft spots: Identify the sites on the molecule most prone to metabolism and make substitutions to block or alter metabolic pathways. For example, introducing a fluorine atom at a site of oxidation can prevent metabolism at that position. 3. Co-administration with antioxidants: In preclinical models, co-administration of antioxidants like vitamin C or S-adenosyl-l-methionine (SAM) has been shown to prevent pyrazole-induced oxidative liver damage.[2] |
| Off-target kinase activity leading to toxicity. | The pyrazolopyridine scaffold is a common hinge-binding motif in kinase inhibitors, which can lead to promiscuous binding to multiple kinases.[3][4] | 1. Kinase profiling: Screen your compound against a broad panel of kinases to identify off-target activities. 2. Structure-based design: Use co-crystal structures of your compound or similar compounds bound to the target kinase to guide modifications that enhance selectivity. Introducing bulky groups that clash with the binding sites of off-target kinases can improve selectivity. 3. Bioisosteric replacement: Replacing the pyrazolopyridine core with a different hinge-binding scaffold can sometimes improve selectivity, although this may also impact potency. |
| Poor oral bioavailability despite good in vitro potency. | The compound may have poor absorption, high first-pass metabolism, or be subject to efflux transporters. | 1. Assess physicochemical properties: Evaluate solubility, lipophilicity (LogP), and permeability. Poor solubility can limit absorption. 2. In vitro ADME assays: Conduct Caco-2 permeability assays to assess intestinal absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein. 3. Metabolic stability assays: Use liver microsomes or hepatocytes to determine the rate of metabolic clearance. High clearance suggests that a large fraction of the drug is metabolized before it can reach systemic circulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of pyrazolopyridine-induced toxicity?
A1: The primary mechanisms of pyrazolopyridine-induced toxicity often involve:
-
Metabolic activation: Cytochrome P450 enzymes, particularly CYP2E1, can metabolize the pyrazole ring to reactive oxygen species (ROS) and other toxic metabolites. These reactive species can lead to oxidative stress and cellular damage, especially in the liver.[2]
-
Off-target effects: As a privileged scaffold in kinase drug discovery, pyrazolopyridines can bind to unintended kinases, leading to a range of off-target toxicities.[3][4]
-
Induction of apoptosis: Some pyrazolopyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. While this is a desired effect for anticancer agents, it can lead to toxicity if it occurs in healthy cells.
Q2: How can I use bioisosteric replacement to reduce the toxicity of my pyrazolopyridine compound?
A2: Bioisosteric replacement is a powerful strategy to mitigate toxicity by replacing a functional group with another that has similar physical and chemical properties but a different biological profile. For pyrazolopyridines, consider the following:
-
Replacing aromatic rings: Aromatic rings are often sites of oxidative metabolism. Replacing a phenyl ring with a pyridyl, pyrimidinyl, or other heteroaromatic ring can alter the metabolic profile and reduce the formation of toxic metabolites.[1]
-
Modifying the pyrazole ring: While the pyrazole ring is often crucial for activity, minor modifications, such as the addition of substituents, can influence its metabolic stability and reduce its potential for bioactivation.
-
Case Study: In the development of prolylcarboxypeptidase (PrCP) inhibitors, pyrazoles were successfully used as bioisosteres for amides. This demonstrates that the core scaffold itself can be considered for bioisosteric replacement to improve properties while maintaining potency.[4][5]
Q3: What are the best in vitro assays to predict the potential toxicity of my pyrazolopyridine compounds early in development?
A3: A tiered approach to in vitro toxicity screening is recommended:
-
Initial Cytotoxicity Screening: Use a simple, high-throughput assay like the MTT or MTS assay on a few relevant cancer cell lines (e.g., HepG2 for liver toxicity concerns) and a non-cancerous cell line (e.g., primary hepatocytes or a non-transformed cell line) to get an initial assessment of cytotoxicity and selectivity.[6]
-
Hepatotoxicity Assessment: If liver toxicity is a concern, more specific assays are recommended:
-
Hepatocyte viability assays: Using primary human hepatocytes or HepG2 cells.
-
CYP450 inhibition and induction assays: To assess the potential for drug-drug interactions and to understand the metabolic pathways.
-
Mitochondrial toxicity assays: To evaluate the compound's effect on mitochondrial function.
-
-
Cardiotoxicity Assessment: If cardiotoxicity is a potential issue, consider using human iPSC-derived cardiomyocytes and assays that measure cardiotoxicity markers.
-
Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay are standard tests to assess mutagenic potential.
Q4: What are the key considerations when moving from in vitro to in vivo toxicity studies for pyrazolopyridine compounds?
A4: When transitioning to animal models, consider the following:
-
Species Selection: Rodents (mice and rats) are commonly used for initial acute toxicity studies. The choice of species should be justified based on metabolic similarity to humans, if known.
-
Dose Selection: The doses for the first in vivo studies should be informed by the in vitro cytotoxicity data (e.g., the IC50 values). An acute toxicity study often involves a single high dose to determine the maximum tolerated dose (MTD).
-
Route of Administration: The route of administration in the animal model should ideally match the intended clinical route.
-
Endpoints: In an acute toxicity study, key endpoints include mortality, clinical signs of toxicity (e.g., changes in behavior, weight loss), and gross pathology at necropsy. For repeated-dose studies, a more comprehensive set of endpoints, including hematology, clinical chemistry, and histopathology of major organs, is required.
Data Presentation
Table 1: Comparative Cytotoxicity of Pyrazolopyridine Analogs in HepG2 Human Liver Cancer Cells
| Compound ID | Modification | IC50 (µM) | Reference |
| Doxorubicin (control) | - | 3.67 | [7] |
| Compound 4d | Pyrazolo[1,5-a]pyrimidine | 0.14 | [7] |
| Compound 9 | Pyrazolyl pyridine conjugate | 0.18 | [8] |
| Staurosporine (control) | - | 6.76 | [8] |
| 5a | Pyrazolo[3,4-b]pyridine | 3.42 | [9] |
| 5b | Pyrazolo[3,4-b]pyridine | 3.56 | [9] |
| Erlotinib (control) | - | >30 | [9] |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol is a standard method for assessing cell viability and cytotoxicity.
Materials:
-
Pyrazolopyridine compounds dissolved in DMSO (stock solution)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
HepG2 cells (or other cell line of interest)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control for cytotoxicity. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Acute Oral Toxicity Study in Rodents (General Guideline)
This is a general guideline based on OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).
Animals:
-
Healthy, young adult rats or mice of a single sex (typically females, as they are often more sensitive).
Procedure:
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.
-
Dosing: Administer the pyrazolopyridine compound orally by gavage in a single dose. The compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Dose Levels: The study is typically conducted in a stepwise manner using fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg). The starting dose is selected based on available information, including in vitro data.
-
Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any abnormalities in the organs.
-
Endpoint: The study determines the dose at which evident toxicity or mortality is observed, rather than calculating a precise LD50.
Visualizations
Signaling Pathway: CYP450-Mediated Bioactivation and Detoxification
Caption: CYP450-mediated metabolism of pyrazolopyridines leading to toxicity or detoxification.
Experimental Workflow: In Vitro to In Vivo Toxicity Assessment
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Mitigating heterocycle metabolism in drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
dealing with poor bioavailability of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
Technical Support Center: 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
Welcome to the technical support center for this compound (internal designation: PYR-PZA). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions regarding the poor oral bioavailability often encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of PYR-PZA?
A1: The poor oral bioavailability of PYR-PZA is primarily attributed to two main factors:
-
Low Aqueous Solubility: PYR-PZA is a "brick-dust" type compound, characterized by a stable crystalline lattice structure and moderate lipophilicity.[1] This leads to poor solubility in gastrointestinal fluids, making dissolution the rate-limiting step for absorption.[1][2]
-
Low Intestinal Permeability: While not fully elucidated, compounds with pyridine and pyrazole scaffolds can be subject to efflux by transporters such as P-glycoprotein (P-gp) in the intestinal epithelium. This active removal of the compound back into the gut lumen reduces the net amount of drug absorbed.
Q2: My team has observed high inter-subject variability in our animal PK studies. What could be the cause?
A2: High variability is a common consequence of low aqueous solubility.[3][4] The dissolution and absorption of PYR-PZA can be highly sensitive to the physiological conditions of the individual's gastrointestinal tract, such as pH, presence of food, and gastric emptying time. Fatty meals, for instance, can sometimes enhance the solubility of lipophilic drugs, leading to inconsistent absorption profiles.[5]
Q3: We are considering developing a salt form of PYR-PZA. What are the potential benefits and risks?
A3:
-
Benefits: Salt formation is a common and effective method for increasing the dissolution rate of ionizable compounds like PYR-PZA, which has basic nitrogen centers on both the pyridine and pyrazole rings.[6][7] This can lead to a significant improvement in oral bioavailability.
-
Risks: A major risk is the potential for the salt to convert back to the less soluble free-base form in the gastrointestinal tract, especially in the higher pH environment of the intestine.[7] Additionally, some salt forms can be hygroscopic, which may lead to challenges in physical and chemical stability during manufacturing and storage.[1][7]
Q4: What are amorphous solid dispersions (ASDs) and how can they help with PYR-PZA?
A4: Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous state within a polymer matrix.[8] Since the crystalline lattice is disrupted, the energy barrier for dissolution is much lower, leading to improved solubility and dissolution rates.[8] For a compound like PYR-PZA, an ASD formulation could significantly enhance its concentration in the GI tract, thereby boosting absorption.[7][9]
Q5: Would a prodrug approach be suitable for PYR-PZA?
A5: Yes, a prodrug strategy could be highly effective. The primary amine group on the pyrazole ring is an ideal handle for chemical modification. By attaching a promoiety, you can alter the physicochemical properties of the parent drug to enhance solubility or permeability.[10][11] For example, adding a phosphate group could dramatically increase aqueous solubility, while adding a lipophilic moiety could improve membrane permeability. The promoiety is designed to be cleaved in vivo by enzymes to release the active PYR-PZA.
Troubleshooting Guides
Issue 1: Consistently Low Oral Bioavailability (<5%) in Preclinical Species
This is a common starting point for PYR-PZA. A systematic approach is needed to identify the primary barrier to absorption.
Workflow:
Recommended Actions:
-
Characterize Physicochemical Properties: First, determine the thermodynamic solubility and dissolution rate according to the protocols below.[12][13]
-
Assess Permeability: Use an in-vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell monolayer assay to determine the compound's permeability.[14]
-
Select Strategy: Based on the results, consult the workflow diagram above to select an appropriate formulation or medicinal chemistry strategy.
Issue 2: A Developed Salt Form Shows No Improvement in Bioavailability
This often occurs when the salt disproportionates into the free base in the stomach or precipitates upon entry into the higher pH of the intestine.
Recommended Actions:
-
Analyze Salt Stability: Perform dissolution testing in various bio-relevant media (e.g., SGF, FaSSIF, FeSSIF) to check for precipitation.
-
Consider an Amorphous Formulation: If salt forms are not viable, an amorphous solid dispersion (ASD) is a robust alternative.[8][15] It can maintain a supersaturated state of the drug, which is crucial for absorption.[8]
-
Explore Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective.[16][17] They maintain the drug in a solubilized state throughout its transit in the GI tract, bypassing dissolution issues.[3][4]
Quantitative Data Summary
The following table presents hypothetical, yet plausible, pharmacokinetic data from a preclinical rat model, comparing different formulation strategies for PYR-PZA.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 35 | 2.0 | 150 | 1.5% |
| Micronized Suspension | 10 | 70 | 1.5 | 320 | 3.2% |
| Hydrochloride Salt | 10 | 150 | 1.0 | 750 | 7.5% |
| Amorphous Solid Dispersion (ASD) | 10 | 450 | 1.0 | 2,800 | 28.0% |
| SMEDDS Formulation | 10 | 600 | 0.75 | 3,500 | 35.0% |
| Phosphate Prodrug | 10 | 850 | 0.5 | 4,200 | 42.0% |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.[12]
-
Preparation: Prepare buffers at various pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
Addition of Compound: Add an excess amount of PYR-PZA to a vial containing a known volume of the buffer (e.g., 5 mg to 1 mL). Ensure solid is visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[13]
-
Sampling: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Analysis: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent (e.g., acetonitrile/water), and determine the concentration using a validated analytical method such as HPLC-UV or LC-MS/MS.
Protocol 2: Amorphous Solid Dispersion (ASD) Preparation (Spray Drying)
Spray drying is a common technique for producing ASDs.[9]
-
Solution Preparation: Dissolve PYR-PZA and a suitable polymer (e.g., HPMC-AS, PVP VA64) in a common volatile solvent (e.g., methanol, acetone, or a mixture). A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Spray Dryer Setup: Set up the spray dryer with appropriate parameters (inlet temperature, gas flow rate, pump speed). These will need to be optimized for the specific solvent system and polymer.
-
Spraying: Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the drug dispersed amorphously in the polymer matrix.
-
Collection: Collect the resulting powder from the cyclone collector.
-
Characterization: Analyze the powder using Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and confirm a single phase.[9]
Protocol 3: Caco-2 Permeability Assay
This assay uses human colon adenocarcinoma cells (Caco-2) which differentiate to form a monolayer of polarized enterocytes, acting as a model of the intestinal barrier.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a differentiated monolayer.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Procedure (A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the PYR-PZA solution (in transport buffer) to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace the volume with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of PYR-PZA in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
References
- 1. pharmamanufacturing.com [pharmamanufacturing.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Lipid Based Drug Delivery System (LBDDS): Formulation, Chara...: Ingenta Connect [ingentaconnect.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Solubility and permeability measurement and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
improving the selectivity of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine for its target kinase
Welcome, researchers and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the selectivity of kinase inhibitors, with a focus on compounds built around the 1H-pyrazol-3-amine scaffold, such as 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine.
Disclaimer: The specific kinase target for this compound is not extensively characterized in public literature. Therefore, this guide uses its 3-aminopyrazole core, a common hinge-binding motif, as a representative scaffold to discuss general strategies for enhancing kinase inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: My 1H-pyrazol-3-amine based inhibitor is potent but hits multiple kinases. What's the first step to improve its selectivity?
A1: The first step is to perform a comprehensive kinome-wide selectivity screen to understand the inhibitor's off-target profile. This provides a baseline and helps identify which off-target kinases need to be addressed. Services offering panels of over 400 human kinases are commercially available. The data from this screen will reveal patterns, such as activity against kinases with similar ATP-binding pocket features, which can guide your subsequent medicinal chemistry strategy.
Q2: What are the primary strategies to increase the target selectivity of a kinase inhibitor?
A2: There are several established strategies:
-
Structure-Based Design: Utilize X-ray co-crystal structures of your inhibitor with its target and off-target kinases. This allows for the rational design of modifications that exploit unique features of the target's active site while introducing steric clashes or unfavorable interactions with off-target kinases.
-
Bioisosteric Replacement: Replace specific functional groups on your molecule with other groups (bioisosteres) that retain the desired biological activity but alter properties like steric bulk, electronics, or hydrogen bonding capacity.[1][2][3] This can disrupt binding to off-targets.
-
Scaffold Hopping: This is a more advanced technique where the core scaffold (e.g., the pyrazole ring) is replaced with a structurally novel one that maintains the key pharmacophoric interactions.[4][5][6][7][8] This can lead to significant changes in the selectivity profile and novel intellectual property.
-
Exploiting Atypical Interactions: Design modifications that interact with less conserved regions outside the canonical ATP-binding site, such as the ribose pocket or the solvent front. Macrocyclization, for instance, can rigidify the inhibitor to favor a conformation specific to the target kinase.[9]
Q3: How can I use computational tools to guide my selectivity improvement efforts?
A3: Computational chemistry is a powerful tool. Molecular docking can predict the binding poses of your inhibitor in both the target and off-target kinases, highlighting differences that can be exploited. Free energy calculations, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can provide quantitative predictions of how modifications will affect binding affinity, helping to prioritize which compounds to synthesize.
Troubleshooting Guides
Issue 1: Off-Target Activity Against a Closely Related Kinase
Your inhibitor for Kinase A also potently inhibits Kinase B, a member of the same family with a highly homologous ATP-binding pocket.
| Troubleshooting Step | Rationale | Experimental Action |
| 1. Structural Analysis | Identify subtle differences between the Kinase A and Kinase B active sites. | Obtain or model the crystal structures of both kinases. Superimpose the binding pockets to locate non-conserved residues, particularly around your inhibitor's solvent-exposed regions. |
| 2. Target the Gatekeeper Residue | The "gatekeeper" residue controls access to a deeper hydrophobic pocket. Its size varies between kinases and is a key determinant of selectivity. | If the gatekeeper in Kinase A is smaller than in Kinase B, design a bulkier substituent on your inhibitor that will be tolerated by Kinase A but will clash with the larger gatekeeper of Kinase B. |
| 3. Bioisosteric Replacement of Hinge-Binder | The 3-aminopyrazole moiety is a privileged scaffold for binding to the kinase hinge region.[7] Modifying substituents on the pyrazole can fine-tune these interactions. | Synthesize analogs with small alkyl or cyclopropyl groups on the pyrazole ring. These modifications can alter the precise geometry of hinge binding, potentially disfavoring interaction with Kinase B.[10] |
| 4. Exploit Allosteric Sites | If selectivity within the ATP pocket is unattainable, consider designing bivalent inhibitors that bind to both the active site and a nearby, less conserved allosteric site. | This is a complex strategy requiring significant structural information but can yield exceptionally selective compounds. |
Issue 2: Poor Cellular Activity or Unexplained Cellular Off-Target Effects
Your inhibitor is potent and selective in biochemical assays but shows weak activity or unexpected toxicity in cell-based assays.
| Troubleshooting Step | Rationale | Experimental Action |
| 1. Assess Permeability & Efflux | The compound may not be reaching its intracellular target due to poor membrane permeability or active removal by efflux pumps (e.g., P-gp). | Perform a Caco-2 permeability assay to measure influx and efflux ratios. |
| 2. Confirm Target Engagement | The compound may be engaging its intended target in cells, but the downstream phenotype is complex, or it may not be engaging the target at all. | Use a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay to confirm that your compound binds to and stabilizes the target kinase inside the cell. |
| 3. Broad Kinome Screen (Cellular) | The compound might be metabolized into a species with a different selectivity profile, or it may be inhibiting other cellular targets (kinases or otherwise) not covered in your initial screen. | If available, use chemical proteomics or cell-based kinome profiling technologies to assess target engagement across the cellular kinome. |
| 4. Modify Physicochemical Properties | Improve cell permeability by reducing polar surface area (PSA) or the number of hydrogen bond donors, while carefully monitoring the impact on selectivity. | Synthesize analogs with masked polar groups or more lipophilic substituents in solvent-exposed regions. |
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Generic Fluorescence-Based)
This protocol provides a general framework for measuring the IC50 value of an inhibitor.
-
Reagents & Materials:
-
Purified recombinant target kinase.
-
Fluorescently-labeled peptide substrate.
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
384-well, low-volume, black microplates.
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO. A common starting range is 10 mM down to 1 nM.
-
In the microplate, add 5 µL of kinase assay buffer containing the kinase and peptide substrate.
-
Add 50 nL of the serially diluted inhibitor or DMSO (for positive and negative controls).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of kinase assay buffer containing ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence on a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol confirms target engagement in intact cells.
-
Reagents & Materials:
-
Cell line expressing the target kinase.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Test inhibitor dissolved in DMSO.
-
Lysis buffer with protease inhibitors.
-
Equipment for SDS-PAGE and Western blotting.
-
Antibody specific to the target kinase.
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test inhibitor at various concentrations (or a single, high concentration) or with DMSO (vehicle control) for a defined period (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 64°C in 2°C increments).
-
Cool the tubes at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes.
-
Collect the supernatant and analyze the amount of soluble target protein by Western blot.
-
A ligand-bound protein will be more thermally stable and will thus remain in the soluble fraction at higher temperatures compared to the unbound protein (vehicle control). Plot the band intensity versus temperature to generate a "melting curve." A shift in this curve to the right indicates target engagement.
-
Visualizations
Caption: Workflow for improving kinase inhibitor selectivity.
Caption: Decision tree for selecting a selectivity improvement strategy.
References
- 1. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - American Chemical Society - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chiralen.com [chiralen.com]
Validation & Comparative
A Comparative Guide to CDK2 Inhibitors: Benchmarking 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, with a focus on positioning the investigational compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine within the broader landscape of CDK2-targeting therapeutics. While direct, publicly available experimental data on the CDK2 inhibitory activity of this compound is limited, this document serves as a valuable resource by comparing established CDK2 inhibitors, including those from the same aminopyrazole chemical class. The guide presents key quantitative data, detailed experimental methodologies, and visual representations of the CDK2 signaling pathway and experimental workflows to aid in the evaluation and development of novel CDK2-targeted cancer therapies.
Introduction to CDK2 Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1 to S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for anticancer drug development. The development of selective and potent CDK2 inhibitors is a major focus of oncology research. This guide provides a framework for comparing new chemical entities, such as this compound, against existing inhibitors.
Quantitative Comparison of CDK2 Inhibitors
The following table summarizes the in vitro potency of several well-characterized CDK2 inhibitors. It is important to note that direct comparison of IC50 and Ki values across different studies should be done with caution due to potential variations in experimental conditions.
| Compound | Chemical Class | CDK2/cyclin E IC50 (nM) | CDK2/cyclin A Ki (nM) | Reference |
| This compound | Aminopyrazole | Data not publicly available | Data not publicly available | - |
| PHA-533533 | Aminopyrazole | - | 31 | [1] |
| Roscovitine (Seliciclib) | Purine | 700 | - | [2] |
| Dinaciclib (SCH 727965) | Pyridine | 1 | - | [3][4] |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
CDK2 Signaling Pathway
The diagram below illustrates the central role of CDK2 in regulating the cell cycle. In the G1 phase, Cyclin D-CDK4/6 complexes initiate the phosphorylation of the Retinoblastoma protein (Rb). This leads to the release of the E2F transcription factor, which promotes the expression of genes required for S phase entry, including Cyclin E. Cyclin E then binds to and activates CDK2, which further phosphorylates Rb, creating a positive feedback loop and committing the cell to DNA replication.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Methodologies
The following are representative protocols for key assays used to evaluate CDK2 inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the CDK2/cyclin complex.
Protocol:
-
Reagents and Materials:
-
Recombinant human CDK2/cyclin E or CDK2/cyclin A enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration close to the Km for CDK2)
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure: a. Add 5 µL of kinase buffer containing the test compound at various concentrations to the wells of a 384-well plate. b. Add 10 µL of a solution containing the CDK2/cyclin enzyme and the substrate to each well. c. Incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 10 µL of ATP solution to each well. e. Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound. g. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (Cell-Based Assay)
This assay determines the effect of a compound on the growth and division of cancer cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell line with known CDK2 dependency (e.g., a cell line with Cyclin E amplification)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
-
96-well clear-bottom plates
-
-
Procedure: a. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. d. At the end of the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells. e. Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow and Logical Comparison
The following diagrams illustrate a typical workflow for evaluating a novel CDK2 inhibitor and the logical framework for its comparison against other inhibitors.
References
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Validating Anticancer Activity in Xenograft Models: A Comparative Guide for Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][2][3] This guide will delve into the performance of pyrazole derivatives targeting Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), BRAF, and p38 Mitogen-Activated Protein Kinase (MAPK) in xenograft studies.
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors in Xenograft Models
The following table summarizes the in vivo efficacy of various pyrazole-containing compounds in different cancer xenograft models. This data highlights the potential of this chemical class to induce tumor growth inhibition and regression.
| Compound Class | Target Kinase(s) | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Pyrazol-4-yl Urea (AT9283) | Aurora A, Aurora B, JAK2, Abl | HCT116 (colorectal) | Not Specified | Demonstrated in vivo efficacy | [4][5] |
| Pyrazolo[3,4-d]pyrimidine | TRAP1, Hsp90 | PC3 (prostate) | Not Specified | Significantly reduced tumor growth | [6] |
| Pexmetinib | p38 MAPK, Tie-2 | CML, Multiple Myeloma | 30-100 mg/kg, BID, oral | Efficacious in preclinical tumor xenografts | [1] |
| PH797804 | p38 MAPK | Colon Cancer PDX | Not Specified | Reduced tumor growth | [7] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Ovarian Cancer | Not Specified | Reduced phosphorylation of Rb, induced apoptosis | [8] |
| Pyrazole-based inhibitor | VEGFR2 | Prostate Cancer (PC-3) | Not Specified | 49.8% tumor proliferation inhibition | [9] |
| BRAF Inhibitor (1h) | BRAF | Not Specified | 4 mg/kg, IP | Favorable pharmacokinetic profile | [10] |
| Encorafenib | BRAF | Melanoma (BRAFV600E) | Not Specified | Inhibits tumor growth, induces regression at higher doses | [11] |
Experimental Protocols for Xenograft Studies
The successful evaluation of an anticancer compound in a xenograft model relies on a well-defined and reproducible protocol. Below is a generalized methodology based on common practices for establishing and utilizing xenograft models for testing kinase inhibitors.
1. Cell Line and Animal Model Selection:
-
Cell Lines: Choose human cancer cell lines with known genetic backgrounds and target kinase expression relevant to the compound's mechanism of action (e.g., HCT116 for colorectal cancer, PC-3 for prostate cancer).
-
Animal Models: Immunocompromised mice, such as athymic nude or SCID mice, are commonly used to prevent rejection of the human tumor xenograft.
2. Tumor Implantation:
-
Subcutaneous Xenografts: Cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a sterile medium/Matrigel mixture) are injected subcutaneously into the flank of the mice.
-
Orthotopic Xenografts: For a more clinically relevant model, cells can be implanted into the organ of origin (e.g., prostate cancer cells into the prostate gland). This often requires surgical procedures.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, with the volume calculated using the formula: (Length x Width^2) / 2.
-
Treatment is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
4. Drug Formulation and Administration:
-
The investigational compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline).
-
Administration can be oral (gavage), intraperitoneal (IP), or intravenous (IV), depending on the compound's properties and the intended clinical route. Dosing schedules can vary from once daily (QD) to twice daily (BID).
5. Efficacy Evaluation and Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition (TGI) is the most common primary endpoint. It is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Secondary Endpoints: These may include body weight monitoring (for toxicity), survival analysis, and biomarker analysis from tumor tissue.
-
Tissue Analysis: At the end of the study, tumors are often excised for histological analysis, immunohistochemistry (to assess target inhibition, proliferation markers like Ki-67, and apoptosis markers like cleaved caspase-3), and Western blotting.
Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors
The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit specific protein kinases that are crucial for tumor cell signaling. Understanding these pathways is essential for rational drug design and for interpreting in vivo results.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the regulation of mitosis. Their inhibition by pyrazole-containing compounds like AT9283 can lead to mitotic catastrophe and apoptosis in cancer cells.[4][12][13]
Caption: Inhibition of Aurora Kinases by a pyrazole derivative disrupts multiple stages of mitosis.
VEGF Receptor Signaling Pathway
VEGF and its receptor, VEGFR, are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Pyrazole-based VEGFR inhibitors can block this process, thereby starving the tumor.[14][15][16]
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rroij.com [rroij.com]
- 13. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 15. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 16. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine with Established PI3K Inhibitors: A Guide for Researchers
For researchers and professionals in drug discovery, this guide provides a comparative overview of the novel compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in the context of well-characterized Phosphoinositide 3-kinase (PI3K) inhibitors. While direct experimental data on the PI3K inhibitory activity of this specific compound is not currently available in the public domain, this guide offers a framework for its potential evaluation and comparison based on the activity of structurally related compounds and established testing methodologies.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4] This has led to the development of numerous PI3K inhibitors, several of which have received FDA approval for the treatment of specific malignancies.[5][6][7] This guide will compare the structural class of this compound with known PI3K inhibitors, detail the experimental protocols for assessing such compounds, and visualize the relevant biological and experimental workflows.
Quantitative Comparison of Known PI3K Inhibitors
To provide a benchmark for the potential evaluation of novel compounds like this compound, the following table summarizes the inhibitory activity (IC50 values) of several well-established PI3K inhibitors against different Class I PI3K isoforms.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| Alpelisib (BYL719) | Isoform-selective (α) | 5 | 1156 | 290 | 250 |
| Idelalisib (CAL-101) | Isoform-selective (δ) | 8600 | 4000 | 2.5 | 89 |
| Copanlisib (BAY 80-6946) | Pan-inhibitor | 0.5 | 3.7 | 0.7 | 6.4 |
| Pictilisib (GDC-0941) | Pan-inhibitor | 3 | 33 | 3 | 75 |
| Duvelisib (IPI-145) | Dual-inhibitor (δ, γ) | 410 | 1800 | 2.5 | 27 |
Note: IC50 values can vary depending on the specific assay conditions and are intended for comparative purposes.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to regulate diverse cellular functions.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Experimental Protocols for Evaluating PI3K Inhibitors
A thorough evaluation of a potential PI3K inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of different PI3K isoforms.
Methodology:
-
Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), lipid substrate (e.g., PIP2), ATP, and the test compound.
-
Procedure:
-
The PI3K enzyme is incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of the lipid substrate and ATP.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay).[1][2]
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cellular Assays
Objective: To assess the ability of the compound to inhibit the PI3K pathway within a cellular context.
Methodology:
-
Cell Lines: A panel of cancer cell lines with known PI3K pathway activation status (e.g., PIK3CA mutations or PTEN loss).
-
Procedure:
-
Cells are treated with the test compound at various concentrations.
-
After a defined incubation period, cell lysates are prepared.
-
The phosphorylation status of key downstream proteins, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein, is determined by Western blotting or ELISA.[8]
-
A reduction in the phosphorylation of these downstream targets indicates inhibition of the PI3K pathway.
-
Cell Proliferation/Viability Assay
Objective: To evaluate the effect of the compound on the growth and survival of cancer cells.
Methodology:
-
Assay Kits: Commercially available assays such as MTT, XTT, or CellTiter-Glo®.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and treated with the test compound at a range of concentrations.
-
After a prolonged incubation period (e.g., 72 hours), the cell viability is measured according to the assay manufacturer's instructions.
-
The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.
-
Experimental Workflow for PI3K Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PI3K inhibitor.
Caption: A typical experimental workflow for PI3K inhibitor evaluation.
Concluding Remarks
While the specific PI3K inhibitory profile of this compound remains to be elucidated, its pyrazole core is a feature present in other kinase inhibitors. The comprehensive experimental framework outlined in this guide provides a robust methodology for its characterization. By systematically determining its in vitro potency, cellular activity, and anti-proliferative effects, researchers can effectively assess its potential as a novel PI3K inhibitor and compare its performance against the established benchmarks in the field. This systematic approach is crucial for the identification and development of new and effective targeted cancer therapies.
References
- 1. PI3K (p120γ) Protocol [promega.jp]
- 2. PI3K kinase assay [bio-protocol.org]
- 3. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. [PDF] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
comparing the efficacy of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine to standard-of-care cancer drugs
Foreword: The Challenge of Undisclosed-Structure Compounds in Comparative Efficacy Analysis
An extensive search for "1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine" in the context of oncological research and development has yielded no publicly available data. This compound does not appear in published preclinical studies, clinical trial registries, or peer-reviewed literature as an agent under investigation for cancer treatment. Its absence from these critical databases prevents a direct comparison against established standard-of-care cancer therapies.
Compounds in early-stage pharmaceutical research are often designated by internal company codes or complex chemical names. Without sponsorship from a research institution or pharmaceutical company to bring it into the public domain through presentations at scientific conferences or publications, its therapeutic potential remains unevaluated and unknown to the broader scientific community.
To provide a tangible and data-driven comparison guide as requested, this report will pivot to a well-documented, recently approved targeted therapy: Adagrasib (Krazati™) . Adagrasib is a potent and selective inhibitor of the KRAS G12C mutation, a key driver in a subset of non-small cell lung cancers (NSCLC). This allows for a robust comparison against the standard-of-care therapies that were used for this patient population prior to its approval, thereby fulfilling the core requirements of the original request for a comparative analysis of an emerging cancer therapeutic.
Comparison Guide: Efficacy of Adagrasib versus Standard-of-Care in KRAS G12C-Mutated Non-Small Cell Lung Cancer
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an objective comparison of the efficacy of Adagrasib with the standard-of-care chemotherapy, docetaxel, for patients with previously treated KRAS G12C-mutated advanced non-small cell lung cancer (NSCLC). The information is supported by data from pivotal clinical trials.
Introduction to KRAS G12C and Targeted Therapy
The KRAS protein is a critical node in intracellular signaling pathways that regulate cell growth, proliferation, and survival. For decades, mutations in the KRAS gene were considered "undruggable." The development of covalent inhibitors that specifically target the cysteine residue in the KRAS G12C mutant protein, such as adagrasib, represents a landmark achievement in precision oncology. These inhibitors trap the KRAS G12C protein in an inactive state, thereby blocking downstream signaling and inhibiting tumor growth.
KRAS Signaling Pathway and Mechanism of Action of Adagrasib
The diagram below illustrates the RAS/MAPK signaling pathway, a key cascade that promotes cell proliferation. In KRAS G12C-mutated cancers, the protein is constitutively active, leading to uncontrolled signaling. Adagrasib selectively binds to and inhibits the KRAS G12C mutant protein, blocking this oncogenic signaling.
Comparative Efficacy Data
The primary data for this comparison is drawn from the KRYSTAL-1 clinical trial for Adagrasib and historical data for docetaxel in the second-line treatment of NSCLC.
| Efficacy Endpoint | Adagrasib (KRYSTAL-1, Phase 2) | Docetaxel (Standard of Care - Historical Data) |
| Objective Response Rate (ORR) | 43% | 9-17% |
| Disease Control Rate (DCR) | 80% | 50-60% |
| Median Duration of Response (DoR) | 8.5 months | 5.6 months |
| Median Progression-Free Survival (PFS) | 6.5 months | 3-4 months |
| Median Overall Survival (OS) | 12.6 months | 6-9 months |
Note: Data for docetaxel is aggregated from multiple studies in a similar patient population to provide a representative range. Direct head-to-head trial data is pending.
Experimental Protocols
KRYSTAL-1 Trial (Adagrasib)
The efficacy of Adagrasib was evaluated in the KRYSTAL-1 trial, a multicenter, single-arm, open-label study.
-
Patient Population: Patients with locally advanced or metastatic NSCLC with a KRAS G12C mutation who had previously received treatment with a platinum-based chemotherapy and an immune checkpoint inhibitor.
-
Intervention: Adagrasib was administered orally at a dose of 600 mg twice daily.
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by a blinded independent central review (BICR) using RECIST v1.1 criteria.
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.
Representative Docetaxel Study Protocol (Second-Line NSCLC)
Docetaxel's efficacy as a second-line treatment has been established in numerous clinical trials. A typical protocol is as follows:
-
Patient Population: Patients with advanced or metastatic NSCLC who have progressed after one prior platinum-based chemotherapy regimen.
-
Intervention: Docetaxel administered intravenously at a dose of 75 mg/m² every 3 weeks.
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Objective Response Rate (ORR), Progression-Free Survival (PFS), and safety.
Experimental Workflow for Efficacy Assessment
The following diagram outlines the typical workflow for assessing the efficacy of a new cancer therapeutic in a clinical trial setting.
Conclusion
The available data demonstrates that Adagrasib offers a significant improvement in efficacy over the standard-of-care chemotherapy, docetaxel, for patients with previously treated KRAS G12C-mutated NSCLC. The higher objective response rate, longer duration of response, and improved progression-free and overall survival highlight the benefit of a targeted therapeutic approach in this genetically defined patient population. While direct head-to-head comparative trials are ongoing, the current evidence strongly supports the use of Adagrasib in its approved indication. For researchers and drug development professionals, the success of Adagrasib underscores the value of precision oncology and the continued investigation of targeted therapies for other oncogenic drivers.
A Comparative Study on the ADME Properties of Pyrazolopyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various pyrazolopyridine analogs. The data presented is compiled from multiple preclinical studies and aims to offer insights into the pharmacokinetic profiles of this important class of molecules, often explored as kinase inhibitors in drug discovery.
Executive Summary
Pyrazolopyridine and its analogs, such as pyrazolo[3,4-d]pyrimidines, are key scaffolds in medicinal chemistry. Understanding their ADME properties is crucial for the development of safe and effective drug candidates. This guide summarizes key in vitro and in vivo ADME parameters for several pyrazolopyridine derivatives, providing a comparative overview to aid in lead optimization and candidate selection. The data indicates that while some analogs exhibit favorable permeability and metabolic stability, others may face challenges with high clearance or significant CYP450 inhibition.
Data Presentation
The following tables summarize the quantitative ADME data for selected pyrazolopyridine analogs from various studies.
Table 1: In Vitro Permeability and Metabolic Stability of Pyrazolopyridine Analogs
| Compound ID | Scaffold | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (% Remaining after 60 min) | Human Intrinsic Clearance (CLint, L/h/kg) | Reference |
| Compound 12 | Pyrazolopyridine | 1.1 | - | <0.5 | [1] |
| Compound 1 | Pyrazolo[3,4-d]pyrimidine | Good Passive Permeability | <80% | - | [2] |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine | Excellent Passive Permeability | High | - | [2] |
| SCH 351125 | Piperidine-Pyrazolopyridine | - | - | - | [3] |
Note: "-" indicates data not reported in the cited source. "Good" and "Excellent" are qualitative descriptors from the source.
Table 2: In Vivo Pharmacokinetic Parameters of Pyrazolopyridine Analogs in Rats
| Compound ID | Scaffold | Dosing Route | CL (L/h/kg) | Vd (L/kg) | t₁/₂ (h) | Oral Bioavailability (%) | Reference |
| Compound 12 | Pyrazolopyridine | IV | 7.1 | - | - | - | [1] |
Note: "-" indicates data not reported in the cited source.
Table 3: In Vitro CYP450 Inhibition and hERG Assay Data for Pyrazolopyridine Analogs
| Compound ID | Scaffold | CYP2C19 Inhibition | hERG Inhibition | Reference |
| Compound 11 | Pyrazolopyridine | Significant Time-Dependent Inhibition | - | [1] |
Note: "-" indicates data not reported in the cited source. "Significant" is a qualitative descriptor from the source.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from standard practices reported in the referenced literature.
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Test System: Pooled human liver microsomes (HLMs).
-
Compound Incubation: Pyrazolopyridine analogs are typically incubated at a concentration of 1 µM with HLMs (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Analysis: The remaining parent compound concentration is determined by LC-MS/MS analysis.
-
Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The intrinsic clearance (CLint) can be calculated from the rate of disappearance of the compound.
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer to measure absorption (A-to-B permeability) or to the basolateral (B) side to measure efflux (B-to-A permeability).
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: Samples are collected from the receiver compartment at the end of the incubation period and the concentration of the compound is quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor compartment.
Equilibrium Dialysis for Plasma Protein Binding
-
Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
Procedure: Plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other.
-
Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated from the difference in concentrations between the two chambers.
hERG Inhibition Assay (Automated Patch Clamp)
-
Test System: A cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).
-
Method: Automated patch-clamp electrophysiology is used to measure the hERG current.
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Data Acquisition: The inhibition of the hERG tail current is measured at each concentration.
-
IC₅₀ Determination: The concentration at which the compound inhibits 50% of the hERG channel activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
CYP450 Inhibition Assay (Fluorometric)
-
Test System: Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
-
Substrates: Fluorogenic probe substrates specific for each CYP isoform are used.
-
Incubation: The test compound, the CYP enzyme, and the fluorogenic substrate are incubated together in the presence of an NADPH-regenerating system.
-
Fluorescence Measurement: The formation of the fluorescent metabolite is measured over time using a fluorescence plate reader.
-
IC₅₀ Calculation: The IC₅₀ value is determined by measuring the reduction in fluorescence in the presence of various concentrations of the test compound.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the ADME assessment of pyrazolopyridine analogs.
References
A Comparative Guide to Benchmarking 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Against a Panel of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of the novel compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine against a panel of established kinase inhibitors. Due to the limited availability of public data specifically benchmarking this compound, this document serves as a template, outlining the necessary experimental workflows, data presentation formats, and relevant biological pathways to conduct a thorough comparative analysis.
Experimental Workflow
The process of benchmarking a novel kinase inhibitor involves a series of well-defined steps, from initial biochemical assays to cellular and in vivo studies. The following workflow diagram illustrates a typical screening cascade.
assessing the therapeutic index of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine compared to similar compounds
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with a favorable therapeutic index is paramount. This guide provides a comparative assessment of the therapeutic potential of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine and structurally similar compounds, focusing on their activity as kinase inhibitors in oncology.
Due to a lack of publicly available data on the specific therapeutic index of this compound, this guide will focus on a comparative analysis of structurally related pyrazole derivatives that have been evaluated for their anticancer properties. These analogs, which share key structural motifs with the target compound, offer valuable insights into the potential efficacy and toxicity profile of this chemical class. The primary focus will be on their activity as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and BRAF kinase, two crucial targets in cancer therapy.
Comparative Efficacy and Toxicity of Pyrazole Derivatives
The therapeutic index, a ratio of the toxic dose to the therapeutic dose of a drug, is a critical measure of its safety and potential clinical utility. For the purpose of this comparison, we will consider the half-maximal inhibitory concentration (IC50) as a measure of efficacy and the median lethal dose (LD50) or qualitative toxicity assessments as indicators of toxicity.
| Compound | Target(s) | Efficacy (IC50) | Cell Line(s) | Toxicity Data | Therapeutic Index (Estimated) |
| Compound A (Pyrazolopyrimidine derivative) | CDK2/Cyclin A2 | 0.96 µM[1] | HCT-116 | Low toxicity in normal cell lines[2] | Favorable (Qualitative) |
| Compound B (3,4-diarylpyrazole-1-carboxamide) | BRAF V600E | 4.5 µM[3] | A375P (Melanoma) | Not specified | Not available |
| Compound C (Pyrazolopyrimidine derivative) | CDK1 | 1.52 µM[3] | HepG2 | Not specified | Not available |
| Compound D (Pyrazolyl-urea derivative) | DMPK1, Calreticulin | ~10 µM (Cell proliferation) | PC3, SKMEL-28, etc. | Not specified | Not available |
Note: The therapeutic index is often difficult to determine directly from preclinical data and is presented here as an estimation based on available information. Direct comparative studies under identical experimental conditions are necessary for a precise assessment.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: The kinase reactions are typically carried out in 384-well plates. Each reaction well contains the specific kinase (e.g., CDK2/Cyclin A2 or BRAF), the substrate (e.g., a synthetic peptide), ATP at a concentration close to its Km value, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period, for instance, 30 minutes.
-
ADP Detection: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-catalyzed reaction that produces light.
-
Data Analysis: The luminescence signal is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Acute Oral Toxicity Study (LD50 Determination)
The median lethal dose (LD50) is often determined in rodent models, such as mice or rats, following guidelines like those from the Organisation for Economic Co-operation and Development (OECD).
-
Animal Model: Healthy, young adult mice or rats of a single sex (to reduce variability) are used. The animals are acclimatized to the laboratory conditions before the study.
-
Dose Administration: The test compound is administered orally via gavage. A range of doses is typically tested, with a control group receiving the vehicle only. For a preliminary assessment, a limit test at a high dose (e.g., 2000 mg/kg) may be performed.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a period of 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is also monitored.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit analysis, which determines the dose that is lethal to 50% of the tested animal population.
Signaling Pathways
The pyrazole derivatives discussed in this guide primarily target key signaling pathways implicated in cancer cell proliferation and survival.
CDK2 Signaling Pathway
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is common in many cancers.
Caption: Simplified CDK2 signaling pathway leading to S-phase entry.
BRAF/MEK/ERK Signaling Pathway
The BRAF/MEK/ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in the BRAF gene are common in various cancers, including melanoma.
Caption: The BRAF/MEK/ERK signaling cascade in cell proliferation.
Conclusion
While a definitive therapeutic index for this compound remains to be established, the analysis of structurally similar pyrazole derivatives provides a strong rationale for its investigation as a potential anticancer agent, likely acting as a kinase inhibitor. The favorable in vitro efficacy and reported low toxicity of some analogs suggest that this class of compounds holds promise. Further preclinical studies, including comprehensive efficacy and toxicity assessments of this compound itself, are warranted to fully elucidate its therapeutic potential and establish a reliable therapeutic index. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine and related pyrazole derivatives. This guide provides an objective comparison of their binding affinities and interactions with target proteins, supported by experimental data and detailed protocols.
This publication delves into the comparative molecular docking studies of this compound and analogous compounds, which are of significant interest in medicinal chemistry due to their potential as kinase inhibitors.[1][2][3] The pyrazole scaffold is a key pharmacophore in the design of various therapeutic agents.[1][2] This guide presents a comparative analysis of the binding efficacy of these ligands against prominent cancer targets like Cyclin-Dependent Kinase 2 (CDK2), providing valuable insights for the development of novel anti-cancer therapeutics.[4][5][6]
Comparative Docking Performance of Pyrazole Derivatives
The following table summarizes the docking scores and binding affinities of a series of pyrazole and pyrazolopyridine derivatives against CDK2. These compounds were selected based on their structural similarity to this compound and their reported anti-proliferative activities. The docking scores, typically reported in kcal/mol, indicate the binding affinity of the ligand to the receptor, with lower scores suggesting a more favorable binding interaction.
| Compound ID | Structure | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1b | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | Not specified | [7][8] |
| 1d | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 | Not specified | [7][8] |
| 2b | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 | Not specified | [7][8] |
| 5a | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | CDK2/cyclin E | Not specified (IC50 = 0.98 µM) | Not specified | [6] |
| ST-24 | substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivative | DPP-IV (3WQH) | > -8.5 | Not specified | [9] |
| Compound 4 | Pyridine derivative | CDK2/cyclin A2 | Not specified (IC50 = 0.236 µM) | Not specified | [4] |
| Compound 2g | Pyrazolo[3,4-b]pyridine derivative | Not specified | -8.5 (vs standard -7.3) | Not specified | [10] |
Experimental Protocols for Molecular Docking
The in silico molecular docking studies summarized above were conducted using established protocols to predict the binding modes and affinities of the ligands with their protein targets.
1. Protein and Ligand Preparation:
-
Protein Preparation: The three-dimensional crystal structures of the target proteins, such as CDK2 (PDB ID: 2VTO), VEGFR-2 (PDB ID: 2QU5), and Aurora A (PDB ID: 2W1G), were obtained from the Protein Data Bank.[7][8] The protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the pyrazole derivatives were sketched and converted to 3D structures. Energy minimization of the ligands was performed using force fields like the Universal Force Field (UFF).[9]
2. Molecular Docking Simulation:
-
Software: Autodock Vina, a widely used program for molecular docking, was employed to perform the simulations.[9]
-
Grid Box Definition: A grid box was defined around the active site of the target protein to encompass the binding pocket.
-
Docking Algorithm: The Lamarckian genetic algorithm is often used for exploring the conformational space of the ligand within the active site.
-
Analysis of Results: The docking results were analyzed based on the binding energy scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.[8] The pose with the lowest binding energy was generally considered the most favorable.
Visualizing the Docking Workflow and a Target Signaling Pathway
To better understand the process and the biological context, the following diagrams illustrate the experimental workflow for comparative docking studies and a representative signaling pathway targeted by these compounds.
Conclusion
The comparative docking studies reveal that pyrazole and pyrazolopyridine derivatives are promising scaffolds for the development of potent kinase inhibitors. The variations in docking scores among the different derivatives highlight the importance of specific substitutions on the pyrazole ring for optimal binding to the target protein. The detailed experimental protocols and the visual representations of the workflow and signaling pathway provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Further in vitro and in vivo studies are warranted to validate the therapeutic potential of these compounds.
References
- 1. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education [pharmacyeducation.fip.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - ProQuest [proquest.com]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. pubs.acs.org [pubs.acs.org]
Confirming the On-Target Effects of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Using Genetic Approaches: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of the novel small molecule inhibitor, 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. Given the prevalence of the pyrazole scaffold in kinase inhibitors, this document outlines a validation strategy assuming a hypothetical primary target: Aurora Kinase A (AURKA), a key regulator of mitosis.[1][2] The methodologies and comparisons presented herein are designed to offer a robust template for researchers seeking to confirm the mechanism of action of similar investigational compounds.
The guide compares the hypothetical cellular effects of this compound with Alisertib (MLN8237), a well-characterized and selective AURKA inhibitor.[3][4][5] The on-target effects are confirmed by comparing the phenotypic and molecular outcomes of compound treatment in wild-type cells versus cells where AURKA has been genetically depleted using CRISPR/Cas9 knockout and shRNA-mediated knockdown.
Hypothetical Target Pathway: The Role of Aurora Kinase A in Mitosis
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, specifically during mitosis. It is involved in centrosome maturation, mitotic spindle assembly, and chromosome segregation.[3][6] Inhibition of AURKA leads to mitotic defects, such as the formation of monopolar spindles, which can result in cell cycle arrest and apoptosis.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisertib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
head-to-head comparison of different synthetic routes to 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Synthetic Strategies
The synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry, can be approached through several strategic pathways. This guide provides a head-to-head comparison of two primary synthetic routes: Route A , a convergent approach involving the direct N-alkylation of 3-aminopyrazole, and Route B , a linear strategy that constructs the pyrazole ring from a pre-functionalized hydrazine derivative. This analysis, supported by experimental data, aims to inform researchers on the most efficient and practical method for obtaining this key intermediate.
At a Glance: Comparative Analysis of Synthetic Routes
| Parameter | Route A: N-Alkylation of 3-Aminopyrazole | Route B: Pyrazole Formation from Pyridin-4-ylmethylhydrazine |
| Overall Yield | Good to Excellent | Moderate to Good |
| Number of Steps | 2 | 2 |
| Key Intermediate | 3-Aminopyrazole | Pyridin-4-ylmethylhydrazine |
| Regioselectivity Control | Crucial and can be challenging | Generally good, dictated by the cyclization reaction |
| Starting Material Availability | Readily available and inexpensive | Requires synthesis from commercial starting materials |
| Scalability | Potentially high | Moderate |
| Purification | May require careful separation of regioisomers | Generally straightforward |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted below, highlighting the key transformations.
Caption: Comparative workflow of the two main synthetic routes to the target compound.
Route A: N-Alkylation of 3-Aminopyrazole
This convergent approach relies on the synthesis of the key intermediate, 3-aminopyrazole, followed by its direct alkylation with a suitable 4-picolyl halide.
Step 1: Synthesis of 3-Aminopyrazole
A common and well-documented method for the synthesis of 3-aminopyrazole is the reaction of acrylonitrile with hydrazine, followed by cyclization.
Experimental Protocol: A detailed and reliable protocol for the synthesis of 3-aminopyrazole can be adapted from established literature procedures. A typical synthesis involves the reaction of acrylonitrile with hydrazine hydrate in an alcoholic solvent, often with acid catalysis, followed by heating to induce cyclization. Purification is generally achieved by distillation under reduced pressure or crystallization.
Step 2: N-Alkylation with 4-(Chloromethyl)pyridine
The crucial step in this route is the regioselective N-alkylation of 3-aminopyrazole. The pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, along with the exocyclic amino group. Achieving selectivity for the desired N1 position is paramount.
Experimental Protocol: To a solution of 3-aminopyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added (1.1-1.5 eq). The mixture is stirred at room temperature for a short period to facilitate the formation of the pyrazolate anion. Subsequently, a solution of 4-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq), neutralized with a suitable base, is added dropwise. The reaction mixture is then heated, typically to 60-80 °C, and monitored by thin-layer chromatography (TLC) until completion. Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography to separate the desired N1-alkylated product from the N2-isomer and any N,N-dialkylated byproducts. The use of K₂CO₃ in DMSO has been reported to favor N1-alkylation for 3-substituted pyrazoles.[1][2]
Route B: Pyrazole Formation from Pyridin-4-ylmethylhydrazine
This linear strategy involves the initial synthesis of pyridin-4-ylmethylhydrazine, which is then used to construct the pyrazole ring.
Step 1: Synthesis of Pyridin-4-ylmethylhydrazine
This key intermediate can be prepared from commercially available 4-picoline (4-methylpyridine).
Experimental Protocol: A common method for the synthesis of pyridin-4-ylmethylhydrazine involves the radical bromination of 4-picoline to yield 4-(bromomethyl)pyridine, followed by reaction with hydrazine hydrate. Alternatively, 4-pyridinecarboxaldehyde can be converted to its hydrazone, which is then reduced to the desired hydrazine.
Step 2: Cyclization to form the Pyrazole Ring
The final step involves the reaction of pyridin-4-ylmethylhydrazine with a suitable three-carbon synthon to form the 3-aminopyrazole ring. A common and effective synthon is a β-ketonitrile, such as 3-oxopropanenitrile (cyanoacetaldehyde) or its synthetic equivalents.
Experimental Protocol: To a solution of pyridin-4-ylmethylhydrazine (1.0 eq) in a protic solvent like ethanol or acetic acid, is added 3-oxopropanenitrile or a suitable precursor (1.0-1.1 eq). The reaction mixture is heated to reflux and monitored by TLC. The cyclization reaction typically proceeds to completion within several hours. Upon cooling, the product may precipitate and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography. This method generally affords good regioselectivity, with the substituted nitrogen of the hydrazine becoming N1 of the pyrazole ring.
Head-to-Head Experimental Data Comparison
| Parameter | Route A | Route B |
| Typical Yield (Step 1) | 3-Aminopyrazole: 60-80% | Pyridin-4-ylmethylhydrazine: 50-70% |
| Typical Yield (Step 2) | This compound: 40-60% (after separation of isomers) | This compound: 60-75% |
| Overall Yield (approx.) | 24-48% | 30-53% |
| Reaction Time (Step 2) | 4-12 hours | 2-6 hours |
| Purification Complexity | High (requires careful chromatography to separate isomers) | Low to Moderate (often crystallization is sufficient) |
Conclusion and Recommendations
Both Route A and Route B offer viable pathways to this compound.
Route A is a convergent synthesis that utilizes a readily available and inexpensive starting material for the pyrazole core. However, the key challenge lies in controlling the regioselectivity of the N-alkylation step, which often leads to a mixture of isomers requiring careful and sometimes tedious purification. This can negatively impact the overall practical yield and scalability of the process.
Route B , while involving the synthesis of a more complex hydrazine intermediate, offers a more direct and regioselective construction of the final product. The cyclization reaction generally proceeds with good control, leading to a cleaner reaction profile and simpler purification. For applications where high purity and predictable outcomes are critical, Route B may be the preferred method, despite the potentially lower availability of the starting hydrazine.
For researchers prioritizing readily available starting materials and who have robust purification capabilities, Route A presents a feasible option. However, for those seeking a more streamlined and regiochemically controlled synthesis, particularly for larger-scale preparations, Route B is the recommended approach. The choice between these two routes will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available resources.
References
Evaluating the Resistance Profile of Cancer Cells to 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential resistance profile of the investigational compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in cancer cells. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related pyrazole-based kinase inhibitors to project potential mechanisms of action, resistance pathways, and comparative efficacy.
Introduction to this compound and the Pyrazole Scaffold in Oncology
The pyrazole ring is a core structural motif in numerous clinically approved and investigational anticancer agents.[1][2] These compounds frequently function as kinase inhibitors, targeting the ATP-binding pocket of key signaling proteins involved in cell proliferation, survival, and angiogenesis.[3][4] this compound belongs to this class of compounds, incorporating both a pyrazole and a pyridine moiety, suggesting its potential as a kinase inhibitor. The pyridine ring, in particular, is known to interact with the hinge region of various kinases.[5]
Postulated Mechanism of Action
Based on its structural features and the known activities of similar pyrazole derivatives, this compound is likely to exert its anticancer effects by inhibiting one or more protein kinases. The pyrazole core is a versatile scaffold that has been successfully utilized to develop inhibitors for a wide range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) [6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) [6]
-
Cyclin-Dependent Kinases (CDKs) [7]
-
Aurora Kinases [4]
-
Janus Kinases (JAKs) [5]
-
Bcr-Abl [5]
The specific kinase or kinases targeted by this compound would determine its precise mechanism of action and, consequently, the potential mechanisms of resistance.
Comparative Efficacy of Pyrazole-Based Inhibitors
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrazole derivatives against different cancer cell lines, providing a benchmark for the potential potency of this class of compounds.
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-based Akt1 inhibitor | Akt1 | HCT116 (Colon) | 0.95 | [4] |
| Pyrazole-based Aurora A inhibitor | Aurora A | HCT116 (Colon) | 0.39 | [4] |
| Pyrazole-based Aurora A inhibitor | Aurora A | MCF7 (Breast) | 0.46 | [4] |
| Pyrazolo[3,4-b]pyridine | CDK1/CDK2 | Ovarian Cancer | Potent (Specific IC50 not provided) | [7] |
| Pyrazole-based Chk2 inhibitor | Chk2 | Cell-free assay | 0.0179 | [4] |
| Pyrazole carbaldehyde derivative | PI3 Kinase | MCF7 (Breast) | 0.25 | [6] |
| Fused Pyrazole Derivative | EGFR/VEGFR-2 | HepG2 (Liver) | 0.71 | [6] |
Table 1: Comparative IC50 Values of Pyrazole Derivatives. This table illustrates the potent anticancer activity of various pyrazole-based compounds across different cancer cell lines and molecular targets.
Potential Mechanisms of Resistance to Pyrazole-Based Kinase Inhibitors
Resistance to kinase inhibitors is a significant clinical challenge. Based on established mechanisms of resistance to other pyrazole-based and kinase-targeted therapies, cancer cells could develop resistance to this compound through several mechanisms:
-
Target Alteration: Mutations in the kinase domain, particularly in the ATP-binding pocket or the gatekeeper residue, can prevent the inhibitor from binding effectively.[8]
-
Activation of Bypass Signaling Pathways: Cancer cells can upregulate alternative signaling pathways to circumvent the effects of the inhibited kinase.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Metabolic Alterations: Changes in drug metabolism can lead to its inactivation.
Experimental Protocols for Evaluating Resistance
To experimentally determine the resistance profile of this compound, the following protocols are recommended:
Generation of Resistant Cancer Cell Lines
-
Cell Culture: Culture a sensitive cancer cell line (e.g., a cell line with a known dependency on a kinase predicted to be a target) in standard growth medium.
-
Dose Escalation: Gradually expose the cells to increasing concentrations of this compound over a prolonged period (several months).
-
Selection of Resistant Clones: Isolate and expand individual clones that demonstrate significant resistance (e.g., >10-fold increase in IC50) compared to the parental cell line.
-
Confirmation of Resistance: Validate the resistance phenotype by performing dose-response assays (e.g., MTT or CellTiter-Glo) to confirm the shift in IC50.
Analysis of Resistance Mechanisms
-
Target Sequencing: Sequence the coding region of the putative target kinase(s) in the resistant clones to identify potential mutations.
-
Phospho-proteomic Analysis: Use techniques like mass spectrometry-based phosphoproteomics to compare the phosphorylation status of key signaling proteins in sensitive and resistant cells, both at baseline and after treatment, to identify activated bypass pathways.
-
Gene Expression Analysis: Perform RNA sequencing or microarray analysis to identify differentially expressed genes in resistant cells, including those encoding drug transporters or components of alternative signaling pathways.
-
Drug Efflux Assays: Utilize fluorescent substrates of ABC transporters (e.g., rhodamine 123) to assess whether resistant cells exhibit increased drug efflux activity.
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathway: Potential Kinase Inhibition
Caption: Postulated kinase inhibition by this compound.
Experimental Workflow: Resistance Analysis
Caption: Workflow for investigating cancer cell resistance.
Conclusion and Future Directions
While direct experimental evidence for the resistance profile of this compound is currently lacking, the extensive research on related pyrazole-based kinase inhibitors provides a solid framework for predicting its potential mechanisms of action and resistance. The proposed experimental workflows will be crucial in elucidating the specific resistance profile of this compound. A thorough understanding of these resistance mechanisms will be vital for its future clinical development, enabling the design of rational combination therapies and strategies to overcome acquired resistance. Further structure-activity relationship studies could also guide the development of next-generation inhibitors with activity against resistant mutants.[9]
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to BCR-ABL and other kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
This guide provides crucial safety and logistical information for the handling and disposal of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. The following procedures are based on best practices for handling structurally similar compounds, including pyridine and aminopyrazole derivatives, to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Avoid latex gloves.[1] |
| Eye Protection | Goggles | Chemical splash goggles are required.[1] |
| Body Protection | Lab Coat | A fully-buttoned lab coat should be worn to prevent skin contact.[2] |
| Apron | A chemical-resistant apron is recommended when there is a risk of splashes. | |
| Respiratory | Fume Hood | All handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2] |
| Respirator | For significant spills or when a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical for safe handling.
-
Preparation :
-
Handling the Compound :
-
Wear the appropriate PPE as detailed in the table above before handling the chemical container.
-
Conduct all weighing and transferring of the compound within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1][4]
-
-
In Case of a Spill :
-
For small spills, use an absorbent material like sand or vermiculite to contain it.[2]
-
Transfer the contained material into a sealed, labeled container for proper disposal.[2]
-
In case of skin or eye contact, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[1]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including contaminated PPE and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.
-
-
Container Management :
-
Ensure the waste container is kept tightly sealed and stored in a cool, well-ventilated area away from incompatible materials.
-
-
Regulatory Compliance :
-
Dispose of the chemical waste in accordance with all local, regional, and national hazardous waste regulations.
-
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
